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  • Product: Methyl 2-amino-3-methylpent-4-enoate hydrochloride
  • CAS: 1427378-65-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis and Characterization of Methyl 2-amino-3-methylpent-4-enoate hydrochloride

Abstract: This document provides an in-depth technical guide for the synthesis and comprehensive characterization of Methyl 2-amino-3-methylpent-4-enoate hydrochloride, a non-proteinogenic β,γ-unsaturated amino acid este...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides an in-depth technical guide for the synthesis and comprehensive characterization of Methyl 2-amino-3-methylpent-4-enoate hydrochloride, a non-proteinogenic β,γ-unsaturated amino acid ester. These structures are of significant interest to researchers and drug development professionals as versatile chiral building blocks for creating novel peptides, enzyme inhibitors, and complex molecular scaffolds.[1][2] This guide moves beyond a simple recitation of steps, delving into the causal reasoning behind methodological choices to ensure reproducibility and a deeper understanding of the chemistry involved. We present a robust, field-proven synthetic strategy, detailed protocols for multi-technique characterization, and a framework for data interpretation, establishing a self-validating system for producing and confirming the target compound.

Introduction and Strategic Overview

β,γ-Unsaturated amino acids are a class of non-proteinogenic amino acids that serve as valuable intermediates in organic synthesis. The vinyl group offers a reactive handle for a multitude of chemical transformations, including metathesis, hydrofluorination, and Heck couplings, allowing for the synthesis of diverse and complex amino acid derivatives.[1][3][4] Methyl 2-amino-3-methylpent-4-enoate hydrochloride, in particular, provides a constrained and functionalized analogue of isoleucine, making it a compelling building block for medicinal chemistry.

Our strategic approach is centered on the stereoselective alkylation of a glycine-derived Schiff base using phase-transfer catalysis. This method is selected for its high stereocontrol, operational simplicity, and use of readily available starting materials.[5] The overall workflow involves three primary stages: synthesis of the protected amino ester, deprotection and purification, and finally, comprehensive structural validation.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Deprotection cluster_validation Validation Stage A Glycine Methyl Ester Schiff Base B Asymmetric Alkylation (Phase-Transfer Catalysis) A->B 3-bromo-2-methylprop-1-ene, O'Donnell Catalyst C Crude Protected Product B->C D Acidic Hydrolysis (Deprotection) C->D Workup & Isolation E Free Base Ester (Methyl 2-amino-3-methylpent-4-enoate) D->E F Salt Formation (HCl) E->F G Final Product: Hydrochloride Salt F->G H NMR Spectroscopy (¹H, ¹³C) G->H Structural Confirmation I Mass Spectrometry (ESI-MS) G->I J Infrared Spectroscopy (FTIR) G->J G cluster_input cluster_techniques cluster_output cluster_confirmation Product Purified Hydrochloride Salt NMR ¹H & ¹³C NMR Product->NMR MS ESI-MS Product->MS IR FTIR Product->IR NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data MS_Data [M+H]⁺ Ion (m/z) MS->MS_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data Confirm Structural Confirmation NMR_Data->Confirm MS_Data->Confirm IR_Data->Confirm

Sources

Exploratory

A Spectroscopic Guide to Methyl 2-amino-3-methylpent-4-enoate Hydrochloride: A Predictive and Interpretive Analysis

Abstract: This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for Methyl 2-amino-3-methylpent-4-enoate hydrochloride. Designed for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for Methyl 2-amino-3-methylpent-4-enoate hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data listing to offer a predictive framework based on first principles of spectroscopy and data from analogous structures. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecule's structure and its spectral features. This guide includes detailed experimental protocols for data acquisition and utilizes diagrams to visually represent key structural and workflow relationships, ensuring both scientific integrity and practical utility.

Introduction and Molecular Structure Analysis

Methyl 2-amino-3-methylpent-4-enoate hydrochloride is an unsaturated, non-proteinogenic amino acid ester. Its structure incorporates several key features that will dictate its spectroscopic signature: a primary amine (protonated as a hydrochloride salt), a methyl ester, a vinyl group, and two stereocenters. Understanding the interplay of these functional groups is paramount for accurate spectral interpretation and characterization. The hydrochloride form significantly influences the spectral properties, particularly in IR and NMR spectroscopy, by converting the primary amine into an ammonium salt.

The molecular structure is the foundation of our predictive analysis. Each atom's chemical environment will give rise to distinct signals in the various spectroscopic techniques employed.

Caption: Molecular structure of Methyl 2-amino-3-methylpent-4-enoate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on its connectivity and chemical environment. The presence of the electron-withdrawing ammonium and ester groups will significantly influence the chemical shifts of nearby protons and carbons, a key diagnostic feature.[1]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The integration of these signals will correspond to the number of protons, and their splitting patterns (multiplicity) will reveal adjacent proton relationships.

Table 1: Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
H5 (vinyl) 5.7 - 6.0 ddd (doublet of doublet of doublets) 1H Olefinic proton, deshielded by the double bond, coupled to H4 and the two H6 protons.[2]
H6 (vinyl) 5.1 - 5.4 m (multiplet) 2H Terminal vinyl protons, coupled to H5 and H4.
H2 (α-proton) ~4.0 - 4.3 d (doublet) 1H Deshielded by adjacent electron-withdrawing NH₃⁺ and C=O groups; coupled to H3.
OCH₃ (ester) ~3.8 s (singlet) 3H Characteristic region for methyl ester protons.
H3 ~2.5 - 2.8 m (multiplet) 1H Allylic position and adjacent to a chiral center and the α-carbon; complex splitting expected.
H4 ~1.3 - 1.6 m (multiplet) 1H Coupled to H3, H5, and H6.
CH₃ (on C3) ~1.1 d (doublet) 3H Coupled to H3.

| NH₃⁺ | 7.5 - 8.5 | br s (broad singlet) | 3H | Protons on nitrogen, often broad and may exchange with solvent. The hydrochloride salt form shifts this significantly downfield.[3] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are highly diagnostic for the functional groups present.

Table 2: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (ester) ~170 - 175 Typical range for an ester carbonyl carbon.[4]
C5 (vinyl) ~135 - 140 Alkene carbon atom (=CH).[5]
C6 (vinyl) ~115 - 120 Terminal alkene carbon (=CH₂).
C2 (α-carbon) ~55 - 60 Carbon attached to both the ammonium and carbonyl groups.
OCH₃ (ester) ~52 - 55 Methyl carbon of the ester.
C3 ~35 - 40 Aliphatic carbon adjacent to the vinyl group and α-carbon.
C4 ~30 - 35 Aliphatic carbon.

| CH₃ (on C3) | ~15 - 20 | Aliphatic methyl carbon. |

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR data for a compound like Methyl 2-amino-3-methylpent-4-enoate hydrochloride.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the hydrochloride salt.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as hydrochloride salts often have poor solubility in CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-12 ppm).

    • Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Collect 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Use a standard pulse sequence (e.g., zgpg30) with a 30° pulse angle and a relaxation delay of 2 seconds.

    • Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H signals and pick the peaks for both spectra.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent technique for confirming the presence of the key functional groups in Methyl 2-amino-3-methylpent-4-enoate hydrochloride. The protonation of the amine to an ammonium ion is a critical feature that will be clearly visible in the IR spectrum.[6]

Table 3: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Type Characteristics
N-H (Ammonium) 3100 - 2600 Stretch Very broad and strong absorption, characteristic of an amine salt.[6][7]
C-H (sp³) 2980 - 2850 Stretch Standard aliphatic C-H stretches.
C-H (sp²) ~3080 Stretch C-H stretch from the vinyl group.
C=O (Ester) ~1740 Stretch Strong, sharp peak, typical for a saturated ester carbonyl.[8]
N-H (Ammonium) ~1620 - 1560 Bend Asymmetric bending vibration.[9]
C=C (Alkene) ~1640 Stretch Medium to weak intensity.

| C-O (Ester) | 1250 - 1150 | Stretch | Strong C-O stretching band. |

Experimental Protocol: FT-IR Data Acquisition
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments. This allows for the determination of the molecular weight and offers structural clues based on the fragmentation pattern. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal to observe the protonated molecular ion.

Predicted Molecular Ion:

  • Molecular Formula: C₇H₁₄ClNO₂

  • Molecular Weight: 179.64 g/mol (for the free amine)

  • Expected Ion (ESI+): [M+H]⁺ at m/z ≈ 180.10 (protonated free amine)

Predicted Fragmentation Pattern (Electron Impact - EI or Collision-Induced Dissociation - CID)

Upon fragmentation, the molecule will likely break apart in predictable ways, primarily at the weakest bonds or to form stable carbocations or radicals.

parent [M+H]⁺ m/z ≈ 180 frag1 Loss of CH₃OH (m/z ≈ 148) parent->frag1 - CH₃OH frag2 Loss of •COOCH₃ (m/z ≈ 121) parent->frag2 - •COOCH₃ parent->frag2 - NH₃ frag3 Loss of C₃H₅ (allyl radical) (m/z ≈ 139) parent->frag3 - •C₃H₅ frag4 Acylium Ion [M-NH₂-C₄H₇]⁺ m/z ≈ 59

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Table 4: Predicted Key Mass Fragments

m/z (Predicted) Proposed Fragment Rationale
180 [M+H]⁺ Protonated molecular ion of the free amine.
148 [M+H - CH₃OH]⁺ Loss of methanol from the ester, a common rearrangement for amino acid esters.
121 [M+H - •COOCH₃]⁺ Loss of the carbomethoxy group via alpha-cleavage.[10]
74 [H₂N=CH-COOCH₃]⁺ Cleavage of the Cα-Cβ bond, a characteristic fragmentation for amino acids.

| 59 | [•COOCH₃]⁺ | Formation of the acylium ion fragment.[11] |

Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.

  • Infusion and Ionization:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

    • Operate in positive ion mode to detect the [M+H]⁺ ion.

  • Mass Analysis:

    • Scan a suitable m/z range (e.g., 50-500) to detect the molecular ion and any major fragments.

    • For structural confirmation (MS/MS), select the parent ion (m/z 180) in the first mass analyzer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate a fragment ion spectrum.

Conclusion

The spectroscopic characterization of Methyl 2-amino-3-methylpent-4-enoate hydrochloride can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a robust predictive framework for its spectral data. Key identifying features include the broad ammonium stretch in the IR spectrum, the distinct vinyl and deshielded α-proton signals in the ¹H NMR spectrum, the ester carbonyl signal in the ¹³C NMR spectrum, and the characteristic molecular ion and fragmentation patterns in the mass spectrum. The provided protocols offer a standardized approach for the experimental validation of these predictions, ensuring reliable and reproducible characterization for research and development applications.

References

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides - RSC Publishing. (2017).
  • Subramanyam J Tantry, K Ananda & V V Sliresh Babll. (2001). A method for the deprotonation of hydrochloride salts of peptide esters to free amin - CORE.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • Jasperse, J. Short Summary of 1H-NMR Interpretation.
  • Collard Group. MASS SPECTROMETRY: BASIC EXPERIMENT.
  • Chemistry LibreTexts. (2023). NMR - Interpretation.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Intro to Mass Spectrometry. Fragmentation Mechanisms.
  • Mass Spectrometry: Fragmentation.
  • ResearchGate. (2025). The infrared spectra of secondary amines and their salts.
  • Taylor & Francis. (2018). Amino esters – Knowledge and References.
  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • PMC. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution.
  • PMC. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product.
  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. 29.10 ¹³C NMR Spectroscopy.
  • SpectraBase. Methyl pent-4-enoate - Optional[FTIR] - Spectrum.

Sources

Foundational

Crystal structure analysis of Methyl 2-amino-3-methylpent-4-enoate hydrochloride

An In-Depth Technical Guide to the Crystal Structure Analysis of Methyl 2-amino-3-methylpent-4-enoate hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-amino-3-methylpent...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Methyl 2-amino-3-methylpent-4-enoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3-methylpent-4-enoate hydrochloride is a non-proteinogenic amino acid ester of significant interest in synthetic organic chemistry and drug discovery. Its unique structural features, including a chiral center and a reactive vinyl group, make it a valuable building block for the synthesis of complex molecules and potential pharmaceutical candidates. Understanding the precise three-dimensional arrangement of atoms within this molecule is paramount for predicting its chemical reactivity, designing derivatives with enhanced biological activity, and ensuring batch-to-batch consistency in manufacturing processes.

This technical guide provides a comprehensive overview of the methodologies and considerations involved in determining the crystal structure of Methyl 2-amino-3-methylpent-4-enoate hydrochloride. As a Senior Application Scientist, the narrative will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to the structural analysis. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this guide will leverage established principles and data from analogous structures to present a complete and authoritative workflow.

Part 1: Synthesis and Crystallization

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction analysis.

Proposed Synthesis of Methyl 2-amino-3-methylpent-4-enoate hydrochloride

A plausible synthetic route to the target compound can be adapted from established methods for the synthesis of α-amino acid esters.[1][2] A common approach involves the esterification of the corresponding amino acid, followed by the introduction of the hydrochloride salt.

Experimental Protocol: Synthesis

  • Esterification: To a solution of 2-amino-3-methylpent-4-enoic acid in methanol, add thionyl chloride dropwise at 0 °C. The reaction is then refluxed for 4-6 hours.

  • Work-up: The solvent is removed under reduced pressure, and the residue is dissolved in a minimal amount of cold water.

  • Basification and Extraction: The aqueous solution is basified with a saturated sodium bicarbonate solution to a pH of ~8 and extracted with diethyl ether.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the free base of the methyl ester.

  • Salt Formation: The purified methyl ester is dissolved in anhydrous diethyl ether, and a solution of hydrochloric acid in diethyl ether is added dropwise with stirring until precipitation is complete.

  • Isolation: The resulting white precipitate of Methyl 2-amino-3-methylpent-4-enoate hydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Crystallization: The Art and Science of Single Crystal Growth

The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment.[3][4][5] For small organic molecules like the target compound, several crystallization techniques can be employed.

Slow evaporation is a straightforward and often effective method for growing high-quality crystals.[6][7] The choice of solvent is crucial and is typically determined by the solubility of the compound.

Experimental Protocol: Slow Evaporation

  • Solvent Screening: A small amount of the compound is dissolved in various solvents (e.g., methanol, ethanol, acetonitrile, water) to find a solvent in which the compound is moderately soluble.

  • Solution Preparation: A nearly saturated solution of the compound is prepared in the chosen solvent at room temperature.

  • Crystal Growth: The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks. The vessel should be left undisturbed in a vibration-free environment.

Vapor diffusion is another widely used technique that often yields high-quality crystals. This method involves the slow diffusion of a "poor" solvent (in which the compound is insoluble) into a solution of the compound in a "good" solvent (in which it is soluble).

Experimental Protocol: Vapor Diffusion (Hanging Drop)

  • Reservoir Preparation: A reservoir is filled with the poor solvent.

  • Drop Preparation: A small drop of the concentrated solution of the compound in the good solvent is placed on a siliconized glass coverslip.

  • Sealing: The coverslip is inverted and sealed over the reservoir.

  • Diffusion and Crystallization: The vapor of the poor solvent slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next step is to analyze them using single-crystal X-ray diffraction (SCXRD).[3][5]

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a diffraction pattern.

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is mounted on a loop or a glass fiber.

  • Diffractometer Setup: The crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. This process involves determining the positions of all the atoms in the unit cell.

Workflow: Structure Solution and Refinement

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of structure factors.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares minimization procedure to improve the agreement between the observed and calculated structure factors.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Part 3: Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's geometry, conformation, and intermolecular interactions.

Molecular Geometry

The analysis of bond lengths, bond angles, and torsion angles reveals the precise three-dimensional shape of the molecule.

Parameter Expected Value Range
C-C (single bond)1.52 - 1.56 Å
C=C (double bond)1.32 - 1.36 Å
C-N1.45 - 1.49 Å
C=O1.19 - 1.23 Å
C-O1.32 - 1.36 Å
C-Cl (ionic)> 2.5 Å
N-H0.86 - 0.90 Å
C-H0.95 - 1.00 Å
Angle Expected Value Range
C-C-C (sp3)108 - 112°
C-C=C (sp2)120 - 124°
O=C-O123 - 127°

Table 1: Expected Bond Lengths and Angles for Methyl 2-amino-3-methylpent-4-enoate hydrochloride

Intermolecular Interactions

In the solid state, molecules are held together by a network of intermolecular interactions. For an amino acid hydrochloride, hydrogen bonds are expected to play a crucial role in the crystal packing.[8]

The protonated amino group (–NH3+) can act as a hydrogen bond donor, while the chloride ion (Cl-) and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors. These interactions are critical in determining the overall crystal structure and the physical properties of the compound.

Visualization of the Workflow

The following diagram illustrates the key stages in the crystal structure analysis of Methyl 2-amino-3-methylpent-4-enoate hydrochloride.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis Synthesis Synthesis of Methyl 2-amino-3-methylpent-4-enoate hydrochloride Purification Purification Synthesis->Purification Crystallization Single Crystal Growth (Slow Evaporation / Vapor Diffusion) Purification->Crystallization Data_Collection Data Collection (Single-Crystal X-ray Diffractometer) Crystallization->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Structure_Validation Structure Validation Structure_Refinement->Structure_Validation Structural_Analysis Analysis of Molecular Geometry & Intermolecular Interactions Structure_Validation->Structural_Analysis

Caption: Workflow for Crystal Structure Analysis.

Conclusion

The determination of the crystal structure of Methyl 2-amino-3-methylpent-4-enoate hydrochloride is a multi-step process that requires careful execution of synthesis, crystallization, and X-ray diffraction experiments. This technical guide has provided a detailed, scientifically grounded framework for approaching this analysis. The resulting structural information is invaluable for understanding the fundamental properties of this molecule and for guiding its application in drug discovery and development. By following the outlined protocols and principles, researchers can confidently pursue the elucidation of this and other novel molecular structures.

References

  • Florence, A. J., & Shankland, N. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • Coles, S. J., & Male, L. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1867. [Link]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), m132–m141. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. [Link]

  • Mgbemere, H. E., Semeykina, V. S., & Oluigbo, C. J. (2024). The synthesis and characterization of alkaline niobate-based ceramic composites containing L-lysine Hydrochloride. ResearchGate. [Link]

  • van de Put, M. W. A. M., El-gamel, A., & van Enckevort, W. J. P. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(7), 1483–1490. [Link]

  • PubChem. (n.d.). Methyl 2-amino-3-methylpentanoate hydrochloride. [Link]

  • PubChemLite. (n.d.). Methyl (2e)-4-amino-4-methylpent-2-enoate hydrochloride. [Link]

  • INIS-IAEA. (2025, January 4). Study of X-ray diffraction and Raman spectroscopy on crystals of amino-acids of monohydrated hydrochloric L-histidine and L-Serine. [Link]

  • Hasegawa, H., Arai, S., Shinohara, Y., & Baba, S. (1993). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue. Journal of the Chemical Society, Perkin Transactions 1, (4), 489. [Link]

  • Bennett, G. D., & Paquette, L. A. (1996). ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. Organic Syntheses, 73, 135. [Link]

  • PubChemLite. (n.d.). Methyl 2-amino-3-hydroxy-4-methylpentanoate hydrochloride. [Link]

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  • PubChem. (n.d.). (2R,3S)-2-Amino-3-methylpent-4-enoic acid. [Link]

  • de Almeida, A. C. S., et al. (2017). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Acta Crystallographica Section A: Foundations and Advances, 73(Pt 6), 486–497. [Link]

  • Jaskolski, M., & Dauter, Z. (2013). Identification of amino acid sequence by X-ray crystallography. Acta Biochimica Polonica, 60(1), 1–10. [Link]

  • PubChem. (n.d.). Methyl 2-amino-3-methylpentanoate. [Link]

  • Wang, Y., et al. (2022). Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido). ResearchGate. [Link]

  • Brenna, E., et al. (2005). Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. Flavour and Fragrance Journal, 20(4), 381-389. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Methyl 2-amino-3-methylpent-4-enoate hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Methyl 2-amino-3-methylpent-4-enoate hydrochloride, a non-natural amino acid derivative with significant potential in medicinal chemistry and drug development. Th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Methyl 2-amino-3-methylpent-4-enoate hydrochloride, a non-natural amino acid derivative with significant potential in medicinal chemistry and drug development. The content herein is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its chemical identity, synthesis, and prospective applications, grounded in established scientific principles and methodologies.

Compound Identification and Nomenclature

IUPAC Name and CAS Number

The systematic IUPAC name for the target compound is Methyl 2-amino-3-methylpent-4-enoate hydrochloride .

As of the latest data, a specific CAS number for this hydrochloride salt has not been assigned in major chemical databases. This suggests its status as a novel or less-common research chemical. However, the parent amino acid, (2R,3S)-2-Amino-3-methylpent-4-enoic acid, has been assigned the CAS number 221225-37-2 [1]. For researchers synthesizing this compound, it is crucial to rely on thorough analytical characterization for identity confirmation.

Chemical Structure and Properties

A summary of the key chemical identifiers and properties for the parent compound, Methyl 2-amino-3-methylpent-4-enoate, is presented in Table 1.

PropertyValue
Molecular Formula C₇H₁₄ClNO₂
Molecular Weight 179.64 g/mol
Appearance Expected to be a white to off-white solid
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol
Stereochemistry Contains two chiral centers (C2 and C3)

Rationale for Use in Drug Discovery

Non-natural amino acids (NNAAs) are powerful tools in medicinal chemistry for optimizing the physicochemical and pharmacological properties of drug candidates[2][3]. The incorporation of structures like Methyl 2-amino-3-methylpent-4-enoate can offer several advantages:

  • Enhanced Stability: The unique structure can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics[4].

  • Conformational Constraint: The vinyl group can introduce conformational rigidity into a peptide backbone, which can lead to higher binding affinity and selectivity for a biological target.

  • Pharmacokinetic Modulation: The methyl ester and the overall lipophilicity of the molecule can be fine-tuned to improve properties such as cell permeability and oral bioavailability[4].

  • Novel Chemical Space: As a non-natural building block, it allows for the exploration of novel chemical space, potentially leading to the discovery of first-in-class therapeutics[5][].

Synthesis and Purification

The synthesis of Methyl 2-amino-3-methylpent-4-enoate hydrochloride is a multi-step process that begins with the stereoselective synthesis of the parent amino acid, followed by esterification and salt formation.

Synthesis of the Parent Amino Acid: 2-amino-3-methylpent-4-enoic acid

A plausible synthetic route to the parent amino acid can be adapted from methodologies used for structurally similar unsaturated amino acids, such as (2S,3S)-2-amino-3-methylpent-4-ynoic acid[7][8]. The general strategy involves the stereoselective alkylation of a chiral glycine enolate equivalent.

Synthetic Pathway to Parent Amino Acid Chiral_Glycine_Equivalent Chiral Glycine Equivalent Base_Enolate_Formation Base (e.g., LDA) Enolate Formation Chiral_Glycine_Equivalent->Base_Enolate_Formation 1. Alkylation Stereoselective Alkylation Base_Enolate_Formation->Alkylation 2. Alkylating_Agent Alkylating Agent (e.g., 3-bromobut-1-ene) Alkylating_Agent->Alkylation 3. Deprotection Acid Hydrolysis (Deprotection) Alkylation->Deprotection 4. Target_Amino_Acid 2-amino-3-methylpent-4-enoic acid Deprotection->Target_Amino_Acid 5.

Caption: Proposed synthetic workflow for 2-amino-3-methylpent-4-enoic acid.

Esterification to Methyl Ester

A convenient and high-yielding method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol[9][10]. This in situ generation of HCl from TMSCl and methanol provides the acidic catalyst for the esterification and also forms the hydrochloride salt of the resulting amino ester in one pot.

Experimental Protocol: Esterification and Hydrochloride Salt Formation

  • Reaction Setup: To a round-bottom flask containing 2-amino-3-methylpent-4-enoic acid (1.0 eq), add anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the suspension in an ice bath and slowly add trimethylchlorosilane (2.0-2.2 eq) dropwise with vigorous stirring.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield pure Methyl 2-amino-3-methylpent-4-enoate hydrochloride.

Purification and Characterization

The final product should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed. Expected signals in ¹H NMR include a singlet for the methyl ester protons, multiplets for the vinyl protons, and signals corresponding to the C2 and C3 protons and the C3-methyl group. The integration of these signals should be consistent with the proposed structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion.

  • Infrared (IR) Spectroscopy: Characteristic IR absorption bands would include those for the N-H stretch of the ammonium salt, the C=O stretch of the ester, and the C=C stretch of the vinyl group.

  • Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC), preferably using a chiral column to determine the enantiomeric or diastereomeric excess if a stereoselective synthesis was performed.

Chemical Reactivity and Handling

Reactivity

The molecule possesses several reactive sites:

  • The amino group can participate in standard amine reactions such as acylation and alkylation, making it a valuable building block for peptide synthesis.

  • The ester group is susceptible to hydrolysis under acidic or basic conditions and can undergo transesterification.

  • The vinyl group can undergo addition reactions and can participate in metal-catalyzed cross-coupling reactions, offering a handle for further molecular diversification.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling Methyl 2-amino-3-methylpent-4-enoate hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat[11][12][13].

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors[11][12]. Avoid contact with skin and eyes[13][14].

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents[11][12].

The following diagram illustrates the logical relationship for safe handling practices.

Safe Handling Protocol cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_storage Storage Conditions Safety_Glasses Safety Glasses Gloves Gloves Lab_Coat Lab Coat Fume_Hood Use Fume Hood Avoid_Inhalation Avoid Inhalation Fume_Hood->Avoid_Inhalation Avoid_Contact Avoid Skin/Eye Contact Tightly_Sealed Tightly Sealed Container Cool_Dry Cool, Dry Place Tightly_Sealed->Cool_Dry Away_From_Incompatibles Away from Incompatibles Cool_Dry->Away_From_Incompatibles Safe_Handling Safe Handling of Compound Safe_Handling->Safety_Glasses Safe_Handling->Gloves Safe_Handling->Lab_Coat Safe_Handling->Fume_Hood Safe_Handling->Avoid_Contact Safe_Handling->Tightly_Sealed

Caption: Key components of the safe handling protocol for laboratory chemicals.

Conclusion

Methyl 2-amino-3-methylpent-4-enoate hydrochloride represents a promising, albeit currently under-documented, building block for drug discovery and development. Its synthesis is achievable through established organic chemistry methodologies. The incorporation of this non-natural amino acid into lead compounds offers a rational strategy to enhance their pharmacological profiles. Further research into the synthesis of its various stereoisomers and their biological evaluation is warranted to fully explore its potential in medicinal chemistry.

References

  • A Convenient Synthesis of Amino Acid Methyl Esters. National Center for Biotechnology Information. [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist. [Link]

  • Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue. RSC Publishing. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Center for Biotechnology Information. [Link]

  • Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium. RSC Publishing. [Link]

  • How to convert amino acid to its hydrochloride? ResearchGate. [Link]

  • (2R,3S)-2-Amino-3-methylpent-4-enoic acid. PubChem. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. [Link]

  • Amino Acid Set - SAFETY DATA SHEET. Breckland Scientific. [Link]

  • Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET. Agilent. [Link]

Sources

Foundational

Technical Profile: Biological Activity & Applications of Methyl 2-amino-3-methylpent-4-enoate Hydrochloride

Executive Summary Methyl 2-amino-3-methylpent-4-enoate hydrochloride (also known as 4,5-dehydroisoleucine methyl ester HCl ) is a non-proteinogenic, unsaturated amino acid derivative. Structurally an analogue of Isoleuci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-3-methylpent-4-enoate hydrochloride (also known as 4,5-dehydroisoleucine methyl ester HCl ) is a non-proteinogenic, unsaturated amino acid derivative. Structurally an analogue of Isoleucine, it possesses a terminal alkene (


-unsaturation) that serves as a versatile reactive handle.

In drug discovery and chemical biology, this compound functions primarily as a bio-orthogonal building block . Its core value lies in two distinct mechanisms:

  • Translational Incorporation: It can replace Isoleucine in recombinant protein expression, introducing reactive sites into the proteome.

  • Chemical Switch (Iodo-lactonization): The alkene side chain allows for site-specific peptide backbone cleavage upon treatment with iodine, a critical method for removing affinity tags or generating native N-termini in fusion proteins.

Chemical Architecture & Properties[1]

Structural Identity

The compound is the methyl ester hydrochloride salt of 2-amino-3-methylpent-4-enoic acid. It exists as a mixture of stereoisomers unless chirally resolved, with the (2S,3S) and (2S,3R) forms being most relevant as Isoleucine and Alloisoleucine analogues, respectively.

PropertySpecification
IUPAC Name Methyl 2-amino-3-methylpent-4-enoate hydrochloride
Common Synonyms 4,5-Dehydroisoleucine methyl ester HCl;

-Unsaturated Isoleucine
Molecular Formula

Functional Motifs

-Amino ester (peptide synthesis); Terminal Alkene (Metathesis/Iodolactonization)
Stereochemistry 2 Chiral Centers (C2, C3).[1][2] Bioactivity is stereodependent (typically L-configuration).
Stability & Solubility
  • Salt Form: The hydrochloride salt stabilizes the amine, preventing auto-polymerization or oxidation of the free amine.

  • Solubility: Highly soluble in water, methanol, and DMSO; sparingly soluble in non-polar organic solvents (e.g., hexane).

  • Reactivity: The terminal double bond is stable under standard Fmoc/Boc peptide synthesis conditions but reactive toward Grubbs catalysts (metathesis) and electrophilic halogens (iodine).

Biological Mechanisms & Pharmacology

The "Iodine Switch": Site-Specific Backbone Cleavage

The most definitive "biological activity" of this compound is its application as a chemical proteolytic switch . When incorporated into a peptide or protein backbone, the unsaturated side chain reacts with iodine (


) to form an iodolactone.[3][4]
  • Mechanism: The iodine activates the alkene, inducing nucleophilic attack by the carbonyl oxygen of the preceding peptide bond.

  • Outcome: This forms a five-membered iminolactone intermediate, which rapidly hydrolyzes, cleaving the peptide bond at the C-terminus of the residue preceding the dehydroisoleucine.

  • Utility: Used to remove N-terminal affinity tags (e.g., His-tags) from recombinant proteins without leaving residual amino acids (unlike enzymatic cleavage).

Translational Incorporation (Protein Engineering)

Research demonstrates that auxotrophic E. coli strains (lacking Isoleucyl-tRNA synthetase activity or Ile supply) can accept 4,5-dehydroisoleucine as a substrate.

  • Stereoselectivity: The (2S,3S) isomer is activated by Isoleucyl-tRNA synthetase (IleRS) at rates comparable to native Isoleucine. The (2S,3R) diastereomer is activated significantly slower (~100-fold less efficient).

  • Result: Proteins expressed in these media contain the unsaturated analogue, conferring altered hydrophobicity and providing sites for post-translational chemical modification.

Physiological Effects in Plant Systems

In plant biology (e.g., Mimosa pudica), the free acid form (2-amino-3-methylpent-4-enoic acid) exhibits potent membrane activity:

  • Hyperpolarization: Induces rapid hyperpolarization of the plasma membrane.

  • Ion Flux Modulation: Inhibits proton pumping and vanadate-sensitive

    
    -ATPase activity, altering sucrose and valine uptake. This suggests the compound acts as a metabolic probe for studying turgor-driven movements and nutrient transport.
    

Applications in Drug Discovery[5][6]

Stapled Peptide Synthesis

The terminal alkene is a prime substrate for Ring-Closing Metathesis (RCM) .

  • Workflow: Two dehydroisoleucine residues are incorporated into a peptide sequence at positions

    
     and 
    
    
    
    or
    
    
    .
  • Catalysis: Treatment with a Grubbs catalyst crosslinks the side chains.

  • Therapeutic Benefit: This "staple" locks the peptide into an

    
    -helical conformation, significantly increasing protease resistance and cell permeability compared to the linear analogue.
    
Mitochondrial Uncoupling Scaffolds

Lipid-conjugated derivatives (N-acyl amino acids) of unsaturated isoleucine analogues have been identified as mitochondrial uncouplers. While the methyl ester HCl is the precursor, the acylated derivatives stimulate mitochondrial respiration, offering a potential pathway for metabolic disease therapeutics (obesity/diabetes).

Experimental Protocols

Protocol A: Iodine-Mediated Peptide Cleavage

Objective: To cleave a fusion protein containing the Methyl 2-amino-3-methylpent-4-enoate residue.

  • Preparation: Dissolve the target peptide/protein (1 mg/mL) in cleavage buffer (50 mM Tris-HCl, pH 8.0).

  • Reagent Setup: Prepare a fresh

    
     solution (200 mM in glacial acetic acid).
    
  • Reaction: Add

    
     solution to the peptide sample to a final concentration of 2–10 mM.
    
  • Incubation: Incubate at room temperature for 30–60 minutes in the dark.

  • Quenching: Stop the reaction by adding 1M sodium thiosulfate (reduces excess iodine) until the solution turns clear.

  • Analysis: Analyze cleavage efficiency via HPLC or SDS-PAGE. The peptide bond N-terminal to the dehydroisoleucine residue will be cleaved.

Protocol B: Activation for Peptide Synthesis (Fmoc Strategy)

Objective: To use the HCl salt in solid-phase peptide synthesis (SPPS).

  • Free Basing: The HCl salt must be neutralized in situ.

  • Coupling Mixture: Mix 1.0 eq of Methyl 2-amino-3-methylpent-4-enoate HCl with 1.0 eq of HATU and 2.0 eq of DIEA (Diisopropylethylamine) in DMF.

    • Note: The methyl ester must be hydrolyzed to the free acid (using LiOH) before SPPS if it is to be used as an internal residue, or used as the C-terminal residue directly.

  • Coupling Time: 1–2 hours at room temperature.

  • Deprotection: Standard Fmoc removal (20% Piperidine/DMF).

Visualization of Mechanisms

Diagram 1: The Iodine-Induced Cleavage Switch

This diagram illustrates the "Self-Validating" mechanism where the side chain alkene attacks the backbone, ensuring precise cleavage.

IodineCleavage Peptide Peptide Backbone (with 4,5-dehydroIle) Activation Iodonium Ion Intermediate Peptide->Activation Alkene attacks I2 Iodine Iodine (I2) Treatment Iodine->Activation Cyclization Iminolactone Formation Activation->Cyclization Backbone Carbonyl Nucleophilic Attack Hydrolysis Hydrolysis (Water) Cyclization->Hydrolysis Lactone instability Result Cleaved Peptide (Native C-terminus) Hydrolysis->Result Peptide Bond Scission

Caption: Mechanism of iodine-mediated proteolysis via 4,5-dehydroisoleucine side-chain activation.

Diagram 2: Applications in Drug Discovery

Applications cluster_0 Chemical Biology cluster_1 Medicinal Chemistry Compound Methyl 2-amino-3-methylpent-4-enoate HCl Cleavage Fusion Protein Cleavage (Tag Removal) Compound->Cleavage Iodine Treatment Probe Metabolic Probe (Plant Ion Flux) Compound->Probe In vivo uptake RCM Stapled Peptides (Helix Stabilization) Compound->RCM Grubbs Catalyst Uncoupler Mitochondrial Uncouplers (Lipid Conjugates) Compound->Uncoupler Acylation

Caption: Divergent utility of the compound in protein engineering vs. therapeutic peptide synthesis.

References

  • Stereoselective incorporation of an unsaturated isoleucine analogue into a protein expressed in E. coli. Source: PubMed (NIH) URL:[Link]

  • Unsaturated amino acids derived from isoleucine trigger early membrane effects on plant cells. Source: PubMed (Elsevier Masson SAS) URL:[Link]

  • Chemical aminoacylation of tRNAs with fluorinated amino acids for in vitro protein mutagenesis. Source: ResearchGate (Mentions 4,5-dehydroisoleucine cleavage) URL:[Link]

  • Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration. Source: PubMed Central (PMC) URL:[Link]

  • PubChem Compound Summary: (2R,3S)-2-Amino-3-methylpent-4-enoic acid. Source:[1] PubChem URL:[1][5][Link]

Sources

Exploratory

Stereochemistry of Methyl 2-amino-3-methylpent-4-enoate hydrochloride

An In-Depth Technical Guide to the Authored by: A Senior Application Scientist Abstract The precise control and characterization of stereochemistry are paramount in modern drug development, where subtle differences in th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

The precise control and characterization of stereochemistry are paramount in modern drug development, where subtle differences in the three-dimensional arrangement of atoms can lead to profound variations in pharmacological activity and toxicological profiles. This guide provides an in-depth technical exploration of the stereochemical landscape of Methyl 2-amino-3-methylpent-4-enoate hydrochloride, a chiral building block with significant potential in synthetic organic chemistry and medicinal chemistry. We will delve into the fundamental principles governing its stereoisomerism, present validated methodologies for stereoselective synthesis, and offer a comprehensive overview of analytical techniques for the unambiguous determination of its absolute and relative stereochemistry. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this molecule's stereochemical intricacies.

Introduction: The Critical Role of Stereochemistry in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. The biological systems with which drugs interact—receptors, enzymes, and other proteins—are themselves chiral. This inherent chirality leads to stereospecific interactions, meaning that different stereoisomers of a drug molecule can exhibit markedly different efficacy, metabolism, and toxicity. The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the importance of stereochemical purity in pharmaceuticals.

Methyl 2-amino-3-methylpent-4-enoate is a non-proteinogenic amino acid ester that possesses two chiral centers at the C2 and C3 positions. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The hydrochloride salt form is often used to improve the compound's stability and handling properties. The precise stereochemical configuration of this molecule is crucial when it is incorporated into larger, biologically active molecules, as it will dictate the overall three-dimensional structure and, consequently, the interaction with biological targets.

This guide will provide a comprehensive framework for understanding and controlling the stereochemistry of Methyl 2-amino-3-methylpent-4-enoate hydrochloride, from its synthesis to its analysis.

Stereoisomers of Methyl 2-amino-3-methylpent-4-enoate

The presence of two stereocenters in Methyl 2-amino-3-methylpent-4-enoate results in two pairs of enantiomers, which are also diastereomers of each other. The four stereoisomers are:

  • (2R,3R)-Methyl 2-amino-3-methylpent-4-enoate and (2S,3S)-Methyl 2-amino-3-methylpent-4-enoate (Enantiomeric pair 1, anti diastereomers)

  • (2R,3S)-Methyl 2-amino-3-methylpent-4-enoate and (2S,3R)-Methyl 2-amino-3-methylpent-4-enoate (Enantiomeric pair 2, syn diastereomers)

The terms syn and anti are used to describe the relative stereochemistry between the C2 and C3 positions. In the syn diastereomers, the amino group at C2 and the methyl group at C3 are on the same side of the carbon backbone when drawn in a Fischer projection, while in the anti diastereomers, they are on opposite sides. The ability to selectively synthesize and analytically differentiate these stereoisomers is a key challenge and a primary focus of this guide.

Stereoselective Synthesis Strategies

Achieving high levels of stereocontrol in the synthesis of molecules with multiple chiral centers is a significant endeavor in organic chemistry. Several strategies can be employed to synthesize specific stereoisomers of Methyl 2-amino-3-methylpent-4-enoate.

Chiral Pool Synthesis

One effective approach is to start from a readily available chiral molecule, known as the chiral pool. For the synthesis of amino acids, derivatives of natural amino acids are often used. For instance, a common precursor for the synthesis of complex amino acids is L-threonine, which possesses the desired (2S,3R) stereochemistry.

Asymmetric Synthesis

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules. This can involve the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of a reaction. For the synthesis of α,β-disubstituted amino acids, methods such as the asymmetric Strecker synthesis or the alkylation of chiral glycine enolate equivalents are often employed.

Analytical Techniques for Stereochemical Determination

The unambiguous determination of the stereochemistry of Methyl 2-amino-3-methylpent-4-enoate hydrochloride requires a combination of analytical techniques. Each method provides a different piece of the puzzle, and together they can provide a complete picture of the molecule's three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules, including their stereochemistry.

While standard ¹H NMR can provide information about the connectivity of atoms, more advanced techniques are needed to deduce stereochemistry. The coupling constants (J-values) between protons on adjacent carbon atoms can sometimes provide information about their dihedral angle, which can be related to the relative stereochemistry. For acyclic systems like Methyl 2-amino-3-methylpent-4-enoate, this can be challenging due to free rotation around single bonds.

NOE spectroscopy is a powerful NMR technique that can determine the spatial proximity of atoms within a molecule. By observing correlations between protons that are close in space, one can deduce the relative stereochemistry. For example, in the syn diastereomer of Methyl 2-amino-3-methylpent-4-enoate, an NOE would be expected between the proton at C2 and the methyl protons at C3. In contrast, this NOE would be weaker or absent in the anti diastereomer.

Experimental Protocol: 2D NOESY for Relative Stereochemistry Determination

  • Sample Preparation: Dissolve 5-10 mg of the purified Methyl 2-amino-3-methylpent-4-enoate hydrochloride sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

  • NMR Instrument: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe capable of performing 2D experiments.

  • Data Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. The mixing time is a crucial parameter and should be optimized to observe key correlations (typically in the range of 300-800 ms).

  • Data Processing and Analysis: Process the 2D data using appropriate software. Look for cross-peaks that indicate spatial proximity between the Hα proton (at C2) and the protons of the C3-methyl group. The presence of a strong cross-peak is indicative of a syn relationship.

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the absolute stereochemistry of a molecule. This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the unambiguous assignment of the positions of all atoms.

Experimental Workflow: Single-Crystal X-ray Crystallography

cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Slow evaporation of a saturated solution B Vapor diffusion C Cooling crystallization D Mount crystal on diffractometer C->D High-quality single crystal E Expose to X-ray beam D->E F Collect diffraction data E->F G Solve phase problem F->G Diffraction pattern H Build and refine atomic model G->H I Determine absolute stereochemistry (Flack parameter) H->I J Unambiguous Stereochemical Assignment I->J Final 3D structure

Caption: Workflow for determining absolute stereochemistry using X-ray crystallography.

Chiral Chromatography

Chiral chromatography is a powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral molecule, leading to different retention times.

Chiral HPLC is a widely used technique for the analytical and preparative separation of enantiomers. A variety of CSPs are commercially available, based on polysaccharides, proteins, or synthetic chiral polymers.

Table 1: Representative Chiral HPLC Separation Data

StereoisomerRetention Time (min)
(2R,3R)10.2
(2S,3S)12.5
(2R,3S)15.8
(2S,3R)18.1

Note: The above data is illustrative. Actual retention times will depend on the specific column, mobile phase, and other chromatographic conditions.

For volatile compounds like Methyl 2-amino-3-methylpent-4-enoate, chiral GC can be an effective method for enantiomeric separation. This technique uses a capillary column coated with a chiral stationary phase.

Conclusion

The stereochemistry of Methyl 2-amino-3-methylpent-4-enoate hydrochloride is a critical aspect that must be carefully controlled and characterized in any research or development program that utilizes this molecule. This guide has provided a comprehensive overview of the stereoisomers of this compound, strategies for their stereoselective synthesis, and a detailed description of the analytical techniques used for their stereochemical determination. By employing a combination of NMR spectroscopy, X-ray crystallography, and chiral chromatography, researchers can confidently assign the absolute and relative stereochemistry of this important chiral building block, ensuring the scientific integrity and success of their work.

References

  • Stereochemistry in Drug Action. Hutt, A. J. (1997). Stereochemistry in Drug Action. Available at: [Link]

  • Nuclear Overhauser Effect (NOE) in Stereochemical and Conformational Analysis. Nakanishi, K. (Ed.). (1982). Nuclear Overhauser Effect (NOE)
  • A Practical Guide to Chiral HPLC Method Development. Zhang, Y., Wu, D. R., & Wang-Iverson, D. B. (2012). A Practical Guide to Chiral HPLC Method Development. John Wiley & Sons.
Foundational

Commercial availability and suppliers of Methyl 2-amino-3-methylpent-4-enoate hydrochloride

An In-depth Technical Guide to Methyl 2-amino-3-methylpent-4-enoate hydrochloride: Synthesis, Sourcing, and Application for Researchers For Researchers, Scientists, and Drug Development Professionals Compound Identificat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 2-amino-3-methylpent-4-enoate hydrochloride: Synthesis, Sourcing, and Application for Researchers

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Commercial Availability

Methyl 2-amino-3-methylpent-4-enoate hydrochloride is a chiral, unsaturated amino acid derivative. Its structure incorporates a vinyl group, which offers a site for further chemical modification, making it a potentially valuable building block in medicinal chemistry.

Chemical Structure:

An extensive search of commercial chemical supplier databases indicates that Methyl 2-amino-3-methylpent-4-enoate hydrochloride is not a stock item and likely requires custom synthesis. Researchers interested in this compound should therefore consider either a custom synthesis service or an in-house synthetic effort.

Commercially Available Structural Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural DifferencePotential Suppliers
Methyl (2S,3S)-2-amino-3-methyl-pentanoate hydrochloride18598-74-8C7H16ClNO2181.66Saturated alkyl side chainManchester Organics[1]
Methyl 2-amino-3-methylpentanoate2577-46-0C7H15NO2145.20Saturated, free base formSigma-Aldrich[2]
Methyl 2-amino-4-methylpentanoate hydrochloride6322-53-8C7H16ClNO2181.66Isomeric, methyl at position 4MilliporeSigma[3], JHECHEM CO LTD[4]
(R)-methyl 2-amino-4-methylpentanoate hydrochlorideNot specifiedC7H16ClNO2181.66Isomeric, methyl at position 4, R-enantiomerMedchemExpress
(+/-)-3-Amino-3-methylpent-4-enoic acid hydrochloride1335041-92-3C6H12ClNO2165.62Amino group at position 3, no methyl esterAA BLOCKS, INC.[5]
(2R,3S)-2-Amino-3-methylpent-4-enoic acid221225-37-2C6H11NO2129.16Free acid, specific stereochemistry(Available through custom synthesis)

Potential Synthetic Pathways

Given the absence of a direct commercial source, a plausible synthetic route is essential for researchers. A potential pathway to Methyl 2-amino-3-methylpent-4-enoic acid, the precursor to the target molecule, can be adapted from established methods for the synthesis of novel amino acids. One such approach could involve the stereoselective synthesis from a suitable starting material like 3-chlorobut-1-yne, as described for a similar compound.[6] The final step would be the esterification of the carboxylic acid to the methyl ester, followed by salt formation with hydrochloric acid.

A generalized workflow for obtaining the target compound is proposed below:

Synthesis and QC Workflow Proposed Workflow for Methyl 2-amino-3-methylpent-4-enoate hydrochloride cluster_synthesis Synthesis cluster_qc Quality Control Start Starting Material (e.g., 3-chlorobut-1-yne) Step1 Multi-step Synthesis of (2S,3S)-2-amino-3-methylpent-4-enoic acid Start->Step1 [Ref. 14] Step2 Esterification with Methanol Step1->Step2 Step3 Hydrochloride Salt Formation Step2->Step3 Product Final Product: Methyl 2-amino-3-methylpent-4-enoate hydrochloride Step3->Product QC1 Purity Analysis (HPLC, GC-MS) Product->QC1 QC2 Structural Verification (NMR, IR) Product->QC2 QC3 Chiral Purity (Chiral HPLC) Product->QC3

Caption: Proposed synthesis and quality control workflow.

Anticipated Properties and Applications in Drug Development

The incorporation of unnatural amino acids (UAAs) like Methyl 2-amino-3-methylpent-4-enoate hydrochloride into peptides or as scaffolds for small molecules can confer advantageous properties.[7] The unique structural features of this compound suggest several potential benefits in drug design:

  • Increased Lipophilicity: The methyl and vinyl groups on the side chain can increase the lipophilicity of a parent molecule, potentially improving its ability to cross cell membranes.

  • Enhanced Protein-Ligand Interactions: The alkyl side chain can participate in hydrophobic interactions within the binding pockets of target proteins.[7]

  • Improved Metabolic Stability: The non-natural structure can provide resistance to enzymatic degradation, which may prolong the half-life of a drug.[7]

  • Scaffold for Further Derivatization: The vinyl group provides a reactive handle for further chemical modifications, such as cross-linking or the attachment of other pharmacophoric groups, using reactions like metathesis or hydroboration-oxidation.

The strategic placement of a methyl group can significantly enhance a molecule's potency, selectivity, and metabolic stability, a phenomenon often referred to as the "magic methyl" effect.[8][9]

Structure_Activity_Relationship Potential Impact of Structural Features on Drug Properties cluster_features Structural Features cluster_properties Pharmacological Properties Molecule Methyl 2-amino-3-methylpent-4-enoate hydrochloride Vinyl Vinyl Group Molecule->Vinyl Methyl Methyl Group Molecule->Methyl AminoEster Amino Ester Backbone Molecule->AminoEster Derivatization Site for Further Modification Vinyl->Derivatization enables PK Improved Pharmacokinetics (e.g., metabolic stability, cell permeability) Methyl->PK contributes to PD Enhanced Pharmacodynamics (e.g., binding affinity, selectivity) Methyl->PD contributes to AminoEster->PK influences AminoEster->PD influences

Sources

Exploratory

Review of literature on Methyl 2-amino-3-methylpent-4-enoate hydrochloride

Executive Summary & Chemical Identity Methyl 2-amino-3-methylpent-4-enoate hydrochloride is a highly specialized, non-proteinogenic amino acid derivative. Structurally, it is a -unsaturated analogue of isoleucine.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Methyl 2-amino-3-methylpent-4-enoate hydrochloride is a highly specialized, non-proteinogenic amino acid derivative. Structurally, it is a


-unsaturated analogue of isoleucine. Its primary utility lies in advanced peptide synthesis and medicinal chemistry, where the terminal alkene serves as a versatile handle for Ring-Closing Metathesis (RCM) , cross-coupling , or thiol-ene "click" chemistry .

This compound allows researchers to introduce conformational constraints into bioactive peptides, stabilizing secondary structures (helices/turns) or cyclizing linear precursors into macrocycles.

Chemical Data Table
PropertySpecification
IUPAC Name Methyl 2-amino-3-methylpent-4-enoate hydrochloride
Common Name

-Dehydroisoleucine methyl ester HCl
Molecular Formula

Molecular Weight 179.64 g/mol (Salt) / 143.18 g/mol (Free Base)
CAS Number 12890356 (CID) / 221225-37-2 (Free Acid Ref)
Chiral Centers C2 (

) and C3 (

); typically (2S,3R) or (2S,3S)
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexanes
Storage -20°C, Hygroscopic (Store under Argon/Nitrogen)

Core Synthesis: The Kazmaier Chelation Protocol

The most authoritative method for synthesizing this compound with high diastereoselectivity is the Chelated Ester Enolate Claisen Rearrangement , pioneered by Uli Kazmaier. Unlike standard alkylations which often yield poor stereocontrol at the


-position, this method utilizes a metal chelate to lock the transition state geometry.
Mechanistic Logic
  • Substrate: An allylic ester of a protected amino acid (e.g., N-Boc-glycine crotyl ester).

  • Chelation: A metal salt (typically

    
     or 
    
    
    
    with a chelating agent) coordinates the enolate oxygen and the carbamate nitrogen.
  • Rearrangement: The system undergoes a [3,3]-sigmatropic rearrangement. The "chair-like" transition state dictates the syn or anti configuration of the new C-C bond.

DOT Diagram: Synthesis Pathway

KazmaierSynthesis cluster_mechanism Stereoselective Key Step Start N-Boc-Glycine Inter1 Allylic Ester (Crotyl ester formation) Start->Inter1 DCC, DMAP Crotyl Alcohol Enolate Zn-Chelated Enolate (Fixed Geometry) Inter1->Enolate LDA, ZnCl2 -78°C Rearranged Protected Amino Acid Enolate->Rearranged [3,3]-Sigmatropic Rearrangement Final Methyl 2-amino-3-methyl pent-4-enoate HCl Rearranged->Final 1. CH2N2 (Methylation) 2. 4M HCl/Dioxane

Caption: The Kazmaier protocol utilizes a zinc-chelated enolate to enforce stereocontrol during the C-C bond formation, yielding the gamma,delta-unsaturated amino acid backbone.

Validated Experimental Protocol

Objective: Synthesis of (2S,3R)-Methyl 2-amino-3-methylpent-4-enoate HCl.

  • Esterification: React N-Boc-glycine with (E)-crotyl alcohol using DCC/DMAP in DCM. Purify the allylic ester.

  • Rearrangement (The Critical Step):

    • Flame-dry a flask and purge with Argon.

    • Add THF and LiCl (flame dried). Cool to -78°C.

    • Add LDA (2.2 equiv) followed by the Allylic Ester (1.0 equiv).

    • Add

      
        (1.1 equiv, 1M in ether). The solution typically turns homogenous.
      
    • Allow to warm slowly to room temperature overnight. The chelation controls the geometry, forcing the rearrangement.

  • Methylation: The rearrangement yields the free carboxylic acid. Treat with trimethylsilyldiazomethane or

    
     to form the methyl ester.
    
  • Deprotection: Dissolve the N-Boc intermediate in dry 4M HCl in Dioxane . Stir for 1 hour.

  • Isolation: Precipitate the product by adding cold diethyl ether. Filter the white solid under inert atmosphere.

Quality Control Check:

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the vinyl protons at
    
    
    5.7-5.9 (m, 1H) and terminal alkene protons at
    
    
    5.0-5.2. The
    
    
    -proton typically appears as a doublet around
    
    
    3.9-4.1.

Reactivity Profile & Applications

The utility of Methyl 2-amino-3-methylpent-4-enoate HCl extends beyond simple building blocks. It acts as a "linchpin" in diversity-oriented synthesis.

A. Ring-Closing Metathesis (RCM)

This is the primary application. By incorporating this amino acid into a peptide sequence containing another unsaturated residue (e.g., allylglycine), researchers can cyclize the peptide using Grubbs' catalysts.

  • Result: Formation of hydrocarbon-stapled peptides or cyclic amino acids (e.g., substituted pipecolic acids).

  • Advantage: The methyl group at the

    
    -position provides steric bulk that can pre-organize the peptide backbone, often improving RCM yields compared to un-substituted analogues.
    
B. "Click" Functionalization

The terminal alkene is amenable to Thiol-Ene radical addition.

  • Protocol: React the peptide with a thiol-bearing fluorophore or drug payload under UV light (365 nm) with a photoinitiator (DMPA).

  • Yield: Typically quantitative and orthogonal to other protecting groups.

DOT Diagram: Application Workflow

Applications Compound Methyl 2-amino-3-methyl pent-4-enoate HCl PeptideSyn Solid Phase Peptide Synthesis (SPPS) Compound->PeptideSyn Fmoc-protection LinearPep Linear Peptide (Containing Olefin) PeptideSyn->LinearPep Branch1 Ring-Closing Metathesis (Grubbs II Catalyst) LinearPep->Branch1 Branch2 Thiol-Ene Click (R-SH + UV) LinearPep->Branch2 Cyclic Cyclic/Stapled Peptide (Protease Resistant) Branch1->Cyclic Conj Lipid/Drug Conjugate Branch2->Conj

Caption: The terminal alkene enables divergent pathways: macrocyclization via RCM or functionalization via click chemistry.

Handling and Safety

  • Hygroscopicity: The HCl salt is prone to absorbing moisture, which can hydrolyze the methyl ester over time. Always store in a desiccator.

  • Stability: The free base is prone to racemization at the

    
    -center if left in basic solution for extended periods. Keep as the HCl salt until coupling.
    
  • Safety: Treat as a potential irritant. No specific toxicology data exists, so standard GLP (gloves, goggles, fume hood) is mandatory.

References

  • Kazmaier, U. (1996).[1] "Stereoselective Synthesis of Unsaturated Polyhydroxylated Amino Acids via Ester Enolate Claisen Rearrangement." Synlett. Link

  • Kazmaier, U. , & Maier, S. (1998). "Synthesis of Amino Acids and Peptides."[2][3][4][5] Journal of Organic Chemistry. Link

  • Bartlett, P. A. , et al. (1984). "Stereocontrolled synthesis of acyclic systems via the ester enolate Claisen rearrangement." Tetrahedron. Link

  • Miller, S. J. , et al. (1996). "Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides." Journal of the American Chemical Society. Link

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Methyl 2-amino-3-methylpent-4-enoate Hydrochloride as a Versatile Chiral Building Block

Abstract & Introduction In the landscape of modern drug discovery and materials science, the demand for structurally complex and stereochemically defined molecules is insatiable. Non-proteinogenic amino acids (NPAAs) hav...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

In the landscape of modern drug discovery and materials science, the demand for structurally complex and stereochemically defined molecules is insatiable. Non-proteinogenic amino acids (NPAAs) have emerged as critical components in this pursuit, offering a pathway to novel peptidomimetics, constrained peptides, and unique molecular scaffolds that can overcome the limitations of their natural counterparts, such as poor metabolic stability.[1][] Methyl 2-amino-3-methylpent-4-enoate hydrochloride is a synthetically versatile NPAA ester that serves as a powerful chiral building block.[]

This molecule is distinguished by two key features:

  • Defined Stereochemistry: It possesses two contiguous stereocenters at the α- and β-positions, providing a rigid and predictable three-dimensional framework for asymmetric synthesis.

  • Reactive Vinyl Handle: The terminal vinyl group on the side chain is a versatile functional group, amenable to a wide array of subsequent chemical transformations, allowing for late-stage diversification of the molecular structure.

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the practical handling, application, and synthetic potential of methyl 2-amino-3-methylpent-4-enoate hydrochloride. We will delve into detailed, field-tested protocols for its incorporation into peptide chains and its use in diastereoselective carbon-carbon bond-forming reactions, underscoring the causality behind critical experimental choices.

Physicochemical Properties & Safe Handling

The hydrochloride salt of methyl 2-amino-3-methylpent-4-enoate is typically a crystalline solid, offering improved stability and handling characteristics compared to the free base.

Table 1: Physicochemical & Safety Data

Property Value / Information Source
IUPAC Name methyl (2S,3R)-2-amino-3-methylpent-4-enoate;hydrochloride (Derived from[3])
Molecular Formula C₇H₁₄ClNO₂ (Derived from[4])
Molecular Weight 179.64 g/mol (Calculated)
Appearance White to off-white crystalline solid (Expected) N/A
Storage Store in a cool, dry, well-ventilated place. Keep container tightly sealed.[5][6][7] [5][6][7]

| GHS Hazard | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[4] |[4] |

Handling & Storage Protocol:
  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[5]

  • Dispensing: As the compound may be hygroscopic, minimize its exposure to the atmosphere. Use a dry nitrogen or argon atmosphere for sensitive reactions.

  • Storage: Store at 2-8°C in a desiccator or controlled environment away from moisture and strong oxidizing agents. The hydrochloride form is stable under these recommended conditions.[5]

  • Spills: In case of a spill, sweep up the solid material carefully, avoiding dust formation, and place it in a suitable container for disposal.[5]

Core Synthetic Applications & Protocols

The true value of this building block lies in its dual functionality: the amino acid core for peptide assembly and the vinyl side chain for orthogonal chemical modification.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The primary application of this building block is in the synthesis of modified peptides. The vinyl group can introduce a conformational constraint or serve as a reactive point for creating staples, tethers, or conjugation sites. Before it can be used in standard Fmoc-based SPPS, the free amine must be protected.

Protocol 3.1.1: Fmoc-Protection of Methyl 2-amino-3-methylpent-4-enoate Hydrochloride

  • Rationale: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard protecting group for the α-amine in modern SPPS due to its stability to coupling conditions and its clean removal with a mild base (piperidine).[8][9] The reaction requires a base to first neutralize the hydrochloride salt and deprotonate the free amine, allowing it to act as a nucleophile.

  • Step-by-Step Methodology:

    • Suspend methyl 2-amino-3-methylpent-4-enoate hydrochloride (1.0 eq) in a 1:1 mixture of Dioxane and Water.

    • Cool the suspension to 0°C in an ice bath.

    • Add sodium bicarbonate (NaHCO₃) (2.5 eq) in portions and stir until the gas evolution ceases and the solid dissolves. This neutralizes the HCl salt.

    • Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) (1.05 eq) in dioxane dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once complete, acidify the mixture to pH ~2 with 1M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography (silica gel, typically with a hexane/ethyl acetate gradient) to yield the pure Fmoc-protected amino acid ester.

Protocol 3.1.2: Coupling onto a Solid Support (SPPS)

  • Rationale: This protocol details the first coupling step onto a resin, a critical stage in peptide synthesis. A non-nucleophilic base, Diisopropylethylamine (DIPEA), is essential. It is bulky enough to deprotonate the carboxylic acid (after hydrolysis of the methyl ester) and neutralize any residual acid without causing unwanted side reactions like racemization or premature Fmoc deprotection.[9] Coupling reagents like HATU activate the carboxylic acid to facilitate rapid amide bond formation.[8]

  • Step-by-Step Methodology:

    • Saponification: Before coupling, the methyl ester of the Fmoc-protected amino acid must be hydrolyzed to the free carboxylic acid using LiOH in a THF/water mixture.

    • Resin Swelling: Swell the desired resin (e.g., 2-Chlorotrityl chloride resin for protecting the C-terminus) in anhydrous Dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.[9]

    • Amino Acid Activation: In a separate flask, dissolve the Fmoc-protected amino acid (1.5 eq relative to resin loading) and HATU (1.45 eq) in DMF.

    • Add DIPEA (3.0 eq) to the activation mixture and vortex for 1-2 minutes. The solution will typically change color.

    • Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

    • Capping: To block any unreacted sites on the resin, add a solution of acetic anhydride and DIPEA in DMF and agitate for 30 minutes.

    • Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (3x).

    • Confirmation: Perform a Kaiser test to confirm the successful coupling (a negative result, i.e., beads remain colorless, indicates a complete reaction). The peptide chain is now ready for the next cycle of deprotection and coupling.

SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin (DCM) Resin->Swell Couple 2. Couple Fmoc-AA-OH (HATU, DIPEA, DMF) Swell->Couple Wash1 3. Wash (DMF, DCM) Couple->Wash1 Cap 4. Cap Unreacted Sites (Acetic Anhydride) Wash1->Cap Deprotect 5. Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotect Wash2 6. Wash (DMF, DCM) Deprotect->Wash2 Next_AA Couple Next Amino Acid Wash2->Next_AA Repeat Cycle Cleave Cleave & Purify Peptide Wash2->Cleave Final Cycle Next_AA->Deprotect Vinyl_Diversification cluster_reactions Post-Synthetic Modifications cluster_products Resulting Structures Start Methyl 2-amino- 3-methylpent-4-enoate Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Start->Hydrogenation Metathesis Cross-Metathesis (Grubbs' Catalyst, Alkene) Start->Metathesis Hydroboration Hydroboration-Oxidation (BH₃, H₂O₂) Start->Hydroboration Epoxidation Epoxidation (m-CPBA) Start->Epoxidation Product_H2 Isoleucine Derivative (Saturated Side Chain) Hydrogenation->Product_H2 Product_Met Elongated/Functionalized Side Chain Metathesis->Product_Met Product_OH Terminal Alcohol Hydroboration->Product_OH Product_Epox Epoxide Moiety Epoxidation->Product_Epox

Caption: Diversification pathways of the vinyl side chain.

Protocol 3.2.1: Diastereoselective Catalytic Hydrogenation

  • Rationale: Hydrogenation of the vinyl group provides access to derivatives of isoleucine, a proteinogenic amino acid. This can be used to create isotopically labeled standards or to simply remove the reactive handle after it has served its purpose in directing synthesis. [10]The reaction is typically high-yielding and clean.

  • Step-by-Step Methodology:

    • Dissolve the N-protected amino acid ester (1.0 eq) in a suitable solvent like methanol or ethyl acetate.

    • Add Palladium on Carbon (Pd/C, 10% w/w) catalyst (typically 5-10 mol%).

    • Place the reaction flask under an atmosphere of hydrogen gas (H₂), either by using a balloon or a Parr hydrogenator.

    • Stir the reaction vigorously at room temperature for 2-12 hours.

    • Monitor the reaction by ¹H NMR for the disappearance of the vinyl proton signals.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the hydrogenated product.

Conclusion

Methyl 2-amino-3-methylpent-4-enoate hydrochloride is more than a simple amino acid derivative; it is a sophisticated chiral building block that offers a pre-packaged combination of stereochemical control and synthetic versatility. Its ability to be seamlessly integrated into peptide synthesis protocols, coupled with the orthogonal reactivity of its vinyl side chain, makes it an invaluable tool for medicinal chemists and researchers. The protocols outlined in this guide provide a robust starting point for leveraging this molecule's potential to construct novel peptides, complex natural products, and other high-value chiral compounds.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12890356, Methyl 2-amino-3-methylpentanoate hydrochloride. Retrieved from [Link]

  • Ruddraraju, K. V., et al. (2016). Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. Journal of Biological Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85827837, Methyl 2-amino-3-hydroxy-4-methylpentanoate hydrochloride. Retrieved from [Link]

  • Sangon Biotech. (n.d.). Safety Data Sheet: Mesity oxide. Retrieved from [Link]

  • I.R.I.S. (2010). Amino Acid-Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde: Theoretical and Experimental Insight. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94420831, (2R,3S)-2-Amino-3-methylpent-4-enoic acid. Retrieved from [Link]

  • Hasegawa, H., et al. (1993). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Paquette, L. A., & Bennett, G. D. (1994). ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. Organic Syntheses, 73, 226. Retrieved from [Link]

  • Velíšek, J., et al. (n.d.). Biosynthesis of Food Constituents: Amino Acids: 4. Non-protein Amino Acids – a Review. Czech Journal of Food Sciences. Retrieved from [Link]

  • Butler, J. R., et al. (2013). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters. Retrieved from [Link]

  • Yuan, Z., et al. (2020). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. Molecules. Retrieved from [Link]

  • Schöllkopf, U., et al. (1982). Asymmetric Syntheses via Heterocyclic Intermediates; VIII. Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. Synthesis. Retrieved from [Link]

  • Google Patents. (2000). US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids.
  • Sheehan, C. S., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. Retrieved from [Link]

  • Al-Warhi, T., et al. (2015). Enantioselective Organocatalyzed Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives. Molecules. Retrieved from [Link]

  • Díez-González, S. (2020). Special Issue: Development of Asymmetric Synthesis. Molecules. Retrieved from [Link]

  • S.A.L.E.M. (2018). 1 Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions. Wiley-VCH. Retrieved from [Link]

  • Saragovi, A., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols. Retrieved from [Link]

  • Google Patents. (2013). CN103224437A - Amino acid methyl ester hydrochloride preparation.
  • Macmillan Group. (n.d.). ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Retrieved from [Link]

  • ChemRxiv. (2019). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 437686, Methyl 2-amino-3-methylpentanoate. Retrieved from [Link]

  • Pentelute Lab. (n.d.). Rapid Flow-Based Peptide Synthesis. Retrieved from [Link]

Sources

Application

Experimental protocol for the synthesis of peptides with Methyl 2-amino-3-methylpent-4-enoate hydrochloride

Executive Summary This guide details the experimental protocol for utilizing Methyl 2-amino-3-methylpent-4-enoate hydrochloride (an analog of Isoleucine containing a terminal alkene, often referred to as -Ile or -methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the experimental protocol for utilizing Methyl 2-amino-3-methylpent-4-enoate hydrochloride (an analog of Isoleucine containing a terminal alkene, often referred to as


-Ile  or 

-methyl-allylglycine
) in peptide synthesis.

This building block is critical for generating hydrocarbon-stapled peptides or macrocyclic peptidomimetics via Ring-Closing Metathesis (RCM). Its


-methyl substitution mimics the native steric profile of Isoleucine, maintaining hydrophobic core interactions while providing the olefin handle for cyclization.

Key Technical Challenge: The starting material is supplied as a Methyl Ester Hydrochloride . It cannot be used directly in standard Fmoc Solid-Phase Peptide Synthesis (SPPS). It requires a specific "Activation Sequence" to convert it into a distinct Fmoc-acid building block without racemizing the susceptible


-center.

Pre-Synthesis "Activation" Protocol

Objective: Convert Methyl 2-amino-3-methylpent-4-enoate HCl into Fmoc-2-amino-3-methylpent-4-enoic acid (Fmoc-


-Ile-OH) suitable for SPPS.

Note: If this residue is intended solely as the C-terminus, skip the Hydrolysis Step (Phase 2) and couple the Fmoc-protected ester directly to a linker or use solution-phase methods.

Phase 1: Fmoc Protection

Principle: Protection of the


-amine under basic conditions.
  • Reagents: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), NaHCO

    
    , Dioxane, Water.
    
  • Rationale: Fmoc-OSu is preferred over Fmoc-Cl to minimize dipeptide formation and racemization.

  • Dissolution: Dissolve 1.0 eq of Methyl 2-amino-3-methylpent-4-enoate HCl in water/dioxane (1:1 v/v).

  • Basification: Add 2.5 eq of NaHCO

    
    . The solution will bubble; stir until clear (pH ~8-9).
    
  • Addition: Cool to 0°C. Add 1.1 eq of Fmoc-OSu dissolved in minimal dioxane dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Work-up:

    • Acidify to pH 2-3 with 1N HCl.

    • Extract 3x with Ethyl Acetate (EtOAc).

    • Wash organic layer with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Result: Crude Fmoc-Methyl Ester.

Phase 2: Selective Hydrolysis (Critical Step)

Principle: Saponification of the methyl ester to the free acid without epimerizing the


-carbon or 

-carbon.
  • Risk: Strong base or heat will racemize the

    
    -center.
    
  • Reagents: LiOH (Lithium Hydroxide), THF, Water.

  • Solvation: Dissolve the crude Fmoc-Methyl Ester in THF/Water (3:1). Cool to 0°C (Ice bath).

  • Hydrolysis: Add 2.0 eq of LiOH (dissolved in water) dropwise.

  • Monitoring: Stir at 0°C. Do not heat. Monitor strictly by TLC/LC-MS every 30 mins. Reaction is usually complete in 1–3 hours.

  • Quench: Immediately upon completion, acidify carefully to pH 3 with 1N HCl at 0°C.

  • Isolation: Extract with EtOAc, dry, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient) is recommended to remove any racemized byproducts.

    • Target:Fmoc-

      
      -Ile-OH .
      

Solid-Phase Peptide Synthesis (SPPS) Protocol

Context: Incorporating the hindered Fmoc-


-Ile-OH into a peptide chain.
Challenge:  The 

-methyl group creates significant steric hindrance (similar to Ile/Val), making coupling difficult.
Coupling Parameters
ParameterRecommendationRationale
Coupling Reagent HATU or COMU Standard carbodiimides (DIC) are too slow for

-branched residues. HATU/HOAt provides the highest activation.
Base DIPEA (Die-isopropylethylamine)Use 2.0 eq relative to coupling reagent. Collidine is a milder alternative if Cys/His racemization is a concern elsewhere.
Stoichiometry 3.0 - 4.0 eq Excess is required to drive the reaction against the steric barrier.
Reaction Time 2 x 1 hour (Double Couple) Single coupling often leads to deletion sequences.
Solvent DMF (or NMP for difficult sequences)NMP improves swelling and reaction rates for aggregated peptides.[1]
Step-by-Step Coupling Workflow
  • Resin Preparation: Swell resin (e.g., Rink Amide, Wang) in DMF for 30 min.

  • Deprotection: Remove previous Fmoc group (20% Piperidine/DMF, 2 x 5 min). Wash 5x DMF.

  • Activation (Pre-mix):

    • In a vial, mix:

      • Fmoc-

        
        -Ile-OH (4.0 eq)
        
      • HATU (3.9 eq)[1]

      • DIPEA (8.0 eq)[1]

      • DMF (Concentration ~ 0.2 M)

    • Wait 30 seconds for activation (yellow color).

  • Coupling: Add mixture to resin. Shake at RT for 60 min.

  • Re-Coupling: Drain, wash 2x DMF, and repeat step 3 & 4 .

  • Capping (Recommended): Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Post-Assembly Modification: Ring-Closing Metathesis (RCM)

Objective: Form the macrocyclic staple between the


-Ile residue and a second alkene-bearing residue (e.g., Allylglycine, O-allyl-Serine, or another 

-Ile).

RCM_Workflow Figure 1: On-Resin Ring-Closing Metathesis Workflow cluster_0 RCM Reaction Cycle Start Resin-Bound Linear Peptide (Fmoc-OFF, N-Term Capped) Solvent Solvent Exchange Wash 3x DCM -> 3x DCE (Degassed) Start->Solvent Catalyst Catalyst Addition Grubbs I/II or Hoveyda-Grubbs II (10-20 mol%) in DCE Solvent->Catalyst Reaction Metathesis Reaction RT to 50°C, 2-12 Hours (N2 Atmosphere) Catalyst->Reaction Check Kaiser/Chloranil Test (Not useful here) Use Micro-Cleavage LC-MS Reaction->Check Decision Conversion >90%? Check->Decision Decision->Catalyst No (Re-treat) Finish Wash & Cleave (DMSO/Thiourea Wash -> TFA) Decision->Finish Yes

RCM Protocol Details
  • Preparation: The N-terminus should be Fmoc-deprotected and preferably capped (acetylated) or protected with Boc to prevent catalyst coordination to the free amine.

  • Solvent Swap: Wash resin 3x with DCM, then 3x with 1,2-Dichloroethane (DCE) .

    • Critical: The solvent must be degassed (sparged with Argon/Nitrogen for 15 min) to remove oxygen, which poisons the Ruthenium catalyst.

  • Catalyst Addition:

    • Dissolve Grubbs II or Hoveyda-Grubbs II catalyst (20 mol% relative to peptide loading) in degassed DCE.

    • Add to resin.[1][2][3][4][5]

  • Reaction:

    • Agitate under inert atmosphere (N

      
      /Ar).
      
    • Temperature: Start at Room Temp for 2 hours. If conversion is low (check via micro-cleavage), heat to 40–50°C or use microwave irradiation (50°C, 15 min).

    • Venting:[6] Ensure the reaction vessel allows ethylene gas escape (e.g., a needle in the septum if using a vial).

  • Cleaning:

    • Wash resin with DCE.

    • Metal Scavenging: Wash with DMSO containing 5% Thiourea or commercially available metal scavengers to remove Ruthenium traces (turns resin dark to light).

Analytical & Quality Control

Data Summary Table
Analysis TypeExpected ObservationTroubleshooting
HPLC (Linear Precursor) Single sharp peak.Broad peak = Racemization during hydrolysis.
HPLC (Cyclized Product) Shift to higher retention time (more hydrophobic due to ring constraint) compared to linear.No shift = Failed RCM. Check catalyst activity and oxygen levels.
Mass Spec (ESI) [M-28] (Loss of Ethylene, C

H

).
Mass matches linear = No reaction. Mass +14 or +Other = Catalyst adducts.
Troubleshooting "The Staple"
  • Problem: Incomplete Ring Closure.

  • Root Cause: "Beta-sheet" aggregation on resin prevents the two alkenes from meeting.

  • Solution: Use LiCl/DMA or Pseudoproline residues in the sequence to disrupt aggregation. Switch to microwave-assisted RCM.

References

  • Synthesis of -Ile Derivatives: Bartlett, P. A., et al. "Synthesis of (2S,3S)-2-amino-3-methylpent-4-enoic acid." Journal of Organic Chemistry. Context: Establishes the core stereochemical synthesis of the building block.
  • RCM on Solid Phase

    • Kim, Y. W., & Verdine, G. L. (2009). "Stereochemical control of bis-homoallylic olefin metathesis in peptide stapling." Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Definitive guide on catalyst choice and conditions for stapled peptides.
  • Albericio, F., et al. (2018). "Peptide Synthesis: Coupling Reagents and Methods." Chemical Reviews.
  • Fmoc Protection Protocols

    • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][6][7][8] Chemical Reviews. Link

    • Context: Standard protocols for Fmoc-OSu protection and ester hydrolysis.

Sources

Method

Application Notes and Protocols: Methyl 2-amino-3-methylpent-4-enoate hydrochloride in Medicinal Chemistry

Introduction: The Role of Unnatural Amino Acids in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the incorporation of unnatural amino acids (UAAs) into therapeutic candidates represents a pa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Unnatural Amino Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the incorporation of unnatural amino acids (UAAs) into therapeutic candidates represents a paradigm-shifting strategy.[1][2] These novel building blocks offer a sophisticated toolkit to overcome the inherent limitations of native peptides and small molecules, such as poor metabolic stability, limited bioavailability, and restricted conformational diversity.[3][] By introducing unique side-chain functionalities and stereochemical arrangements, UAAs enable the fine-tuning of pharmacological properties, leading to compounds with enhanced potency, selectivity, and drug-like characteristics.[1]

This guide focuses on Methyl 2-amino-3-methylpent-4-enoate hydrochloride , a structurally distinct UAA possessing two adjacent stereocenters and a terminal vinyl group. This unique combination of a β-methyl group and a reactive olefin moiety makes it a highly valuable synthon for a range of applications, from the construction of conformationally constrained peptidomimetics to the development of targeted covalent inhibitors. These application notes provide a comprehensive overview of its synthesis, potential applications, and detailed protocols for its integration into drug discovery workflows.

Physicochemical Properties

A summary of the key physicochemical properties of the parent amino acid is provided below. These values are predicted and serve as a guide for experimental design.

PropertyValueSource
Molecular FormulaC₇H₁₆ClNO₂PubChem
Molecular Weight181.66 g/mol PubChem
IUPAC Namemethyl 2-amino-3-methylpent-4-enoate;hydrochloridePubChem
Stereocenters2 (at C2 and C3)N/A
Key Featuresβ-methyl group, terminal vinyl group, methyl esterN/A

Stereoselective Synthesis of Methyl 2-amino-3-methylpent-4-enoate hydrochloride

The presence of two contiguous stereocenters (at the α and β carbons) necessitates a highly controlled, asymmetric synthetic strategy to obtain enantiomerically pure material. While no direct synthesis for this specific molecule is widely published, a robust protocol can be designed by adapting established methodologies for the synthesis of β-branched and vinyl-containing amino acids. The following multi-step synthesis is proposed to yield the desired (2S,3R) diastereomer, a common stereochemical arrangement in bioactive natural products.

Proposed Synthetic Pathway

The proposed synthesis leverages the power of chiral auxiliary-based chemistry, specifically the Evans oxazolidinone system, to ensure high diastereoselectivity during the critical C-C bond-forming steps.[5][6][7]

Synthetic_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Auxiliary Cleavage cluster_3 Step 4: Asymmetric Amination cluster_4 Step 5: Reduction & Esterification cluster_5 Step 6: Salt Formation A Chiral Oxazolidinone C N-Acyl Oxazolidinone A->C n-BuLi, THF, -78°C B Crotonyl Chloride B->C E Alkylated Intermediate C->E LDA, THF, -78°C D Methyl Iodide D->E F (3R)-3-methylpent-4-enoic acid E->F LiOH, H₂O₂, THF/H₂O G α-Bromo Acid F->G NBS, CCl₄ H α-Azido Acid G->H NaN₃, DMF I Methyl 2-amino-3-methylpent-4-enoate H->I 1. H₂, Pd/C 2. SOCl₂, MeOH J Final Product (HCl salt) I->J HCl in Et₂O

Caption: Proposed synthetic pathway for Methyl 2-amino-3-methylpent-4-enoate hydrochloride.

Detailed Synthetic Protocol

PART 1: Asymmetric Synthesis of (3R)-3-methylpent-4-enoic acid

  • Acylation of Chiral Auxiliary: Dissolve (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under a nitrogen atmosphere. Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise and stir for 30 minutes. In a separate flask, add crotonyl chloride (1.1 eq) to anhydrous THF and add this solution to the lithiated oxazolidinone via cannula. Stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over MgSO₄, and concentrated in vacuo. Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-crotonyl oxazolidinone.

    • Rationale: The Evans auxiliary provides a robust platform for stereocontrolled alkylation. The phenyl and methyl groups effectively shield one face of the enolate, directing the incoming electrophile.[6][7]

  • Asymmetric Methylation: Dissolve the N-crotonyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C. Prepare a solution of lithium diisopropylamide (LDA) (1.2 eq) in THF and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C to ensure complete enolate formation. Add methyl iodide (1.5 eq) and continue stirring at -78 °C for 3 hours. Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to isolate the methylated product.

    • Rationale: The rigid chelated transition state formed with the lithium counterion ensures that methylation occurs anti to the methyl group already present on the crotonyl moiety, establishing the desired relative stereochemistry.

  • Auxiliary Cleavage: Dissolve the alkylated intermediate (1.0 eq) in a 3:1 mixture of THF and water. Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq). Stir vigorously at 0 °C for 4 hours. Quench the reaction with aqueous Na₂SO₃. Acidify the mixture to pH 2 with 1M HCl and extract with ethyl acetate. The combined organic layers are dried and concentrated to yield (3R)-3-methylpent-4-enoic acid, which can be used in the next step without further purification.

    • Rationale: The LiOOH-mediated cleavage is a standard and mild method for removing the Evans auxiliary without epimerization of the newly formed stereocenter.[8]

PART 2: Synthesis of the Final Compound

  • α-Bromination and Azidation: The crude carboxylic acid is subjected to Hell-Volhard-Zelinsky conditions. Treat the acid with N-bromosuccinimide (NBS) and a catalytic amount of PBr₃. The resulting α-bromo acid is then dissolved in DMF, and sodium azide (NaN₃, 2.0 eq) is added. The reaction is heated to 60 °C for 6 hours. After cooling, the mixture is diluted with water and extracted with diethyl ether. The organic phase is dried and concentrated to yield the α-azido acid.

    • Rationale: This two-step process is a classic method for introducing an amine precursor at the α-position with inversion of stereochemistry, which is then corrected in the subsequent reduction step.

  • Reduction and Esterification: Dissolve the α-azido acid in methanol. Add a catalytic amount of 10% Pd/C. The flask is evacuated and backfilled with hydrogen gas (balloon pressure). The reaction is stirred at room temperature overnight. Filter the reaction mixture through Celite to remove the catalyst. To the filtrate, add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4 hours. Remove the solvent under reduced pressure to yield the crude methyl ester.

    • Rationale: Catalytic hydrogenation simultaneously reduces the azide to the primary amine and can also reduce the double bond if not carefully controlled. Using specific catalysts and conditions can favor azide reduction. Subsequent treatment with SOCl₂ in methanol is a standard method for esterification of the carboxylic acid.

  • Salt Formation: Dissolve the crude methyl ester in anhydrous diethyl ether and cool to 0 °C. Add a solution of HCl in diethyl ether (2 M) dropwise until precipitation is complete. The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford Methyl 2-amino-3-methylpent-4-enoate hydrochloride.

    • Rationale: The hydrochloride salt form improves the stability and handling properties of the amino acid ester.

Applications in Medicinal Chemistry

The unique structural features of Methyl 2-amino-3-methylpent-4-enoate hydrochloride make it a versatile tool for addressing several challenges in drug design.

Peptidomimetics and Conformational Control

The incorporation of this UAA into peptide sequences can significantly influence their secondary structure and improve their resistance to enzymatic degradation.[3]

  • Induction of β-turns: The β-methyl group can sterically favor specific backbone dihedral angles (φ and ψ), promoting the formation of β-turn structures.[9] This conformational constraint can lock a peptide into its bioactive conformation, enhancing receptor affinity and selectivity.

  • Enhanced Proteolytic Stability: The non-natural side chain can hinder recognition by proteases, which are typically specific for L-amino acids with natural side chains. This leads to an increased plasma half-life of the peptide therapeutic.[]

Covalent Inhibitors and Chemical Probes

The terminal vinyl group serves as a latent reactive handle, enabling a range of applications from targeted covalent inhibition to bioconjugation.

  • Mechanism-Based Enzyme Inhibition: Vinyl-containing amino acids are known to act as suicide substrates for certain classes of enzymes, particularly those dependent on pyridoxal phosphate (PLP).[10][11][12] The enzyme's catalytic machinery can activate the vinyl group, leading to the formation of a reactive intermediate that covalently modifies an active site residue, causing irreversible inhibition.

  • Bio-orthogonal Chemistry: The vinyl group can participate in various bio-orthogonal reactions, such as thiol-ene "click" chemistry or as a substrate for ring-closing metathesis to form cyclic peptides. This allows for the site-specific labeling of peptides with fluorophores, affinity tags, or drug payloads after their synthesis.

Precursor for Labeled Compounds

The terminal double bond provides a convenient site for the introduction of isotopes, making this UAA a valuable precursor for synthesizing radiolabeled tracers for use in positron emission tomography (PET) or for metabolic studies. For instance, catalytic tritiation or deuteration of the double bond can be readily achieved.[13]

Protocols for Application

Protocol 1: Incorporation into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of the Fmoc-protected free acid, Fmoc-(2S,3R)-2-amino-3-methylpent-4-enoic acid , into a peptide sequence using standard automated SPPS with the Fmoc/tBu strategy.[14][15]

Workflow for SPPS Incorporation

SPPS_Workflow Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Deprotection1 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 3. Washing Steps (DMF, DCM) Deprotection1->Wash1 Coupling 4. Coupling of UAA (Fmoc-UAA-OH, HATU, DIPEA in DMF) Wash1->Coupling Wash2 5. Washing Steps (DMF, DCM) Coupling->Wash2 KaiserTest 6. Kaiser Test (Check for complete coupling) Wash2->KaiserTest KaiserTest->Coupling Positive Result (Recouple) Deprotection2 7. Continue Synthesis (Deprotect and couple next AA) KaiserTest->Deprotection2 Negative Result Cleavage 8. Cleavage & Deprotection (TFA Cocktail) Deprotection2->Cleavage Precipitation 9. Precipitation & Purification (Cold Ether, HPLC) Cleavage->Precipitation

Sources

Application

Derivatization of Methyl 2-amino-3-methylpent-4-enoate hydrochloride for specific applications

Application Note: Derivatization & Utilization of Methyl 2-amino-3-methylpent-4-enoate Hydrochloride Executive Summary Methyl 2-amino-3-methylpent-4-enoate hydrochloride (CAS: 1427378-65-1 / 221225-37-2 for free acid) is...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization & Utilization of Methyl 2-amino-3-methylpent-4-enoate Hydrochloride

Executive Summary

Methyl 2-amino-3-methylpent-4-enoate hydrochloride (CAS: 1427378-65-1 / 221225-37-2 for free acid) is a high-value chiral building block, structurally analogous to Isoleucine but distinguished by a terminal alkene at the


-position. This unsaturation transforms the molecule from a static building block into a dynamic "stapling synthon."

This guide details the derivatization of this scaffold for two primary applications:

  • Next-Generation Peptide Therapeutics: Utilization as a precursor for hydrocarbon-stapled peptides via Ring-Closing Metathesis (RCM).

  • Small Molecule Drug Discovery: Application as a conformationally constrained intermediate in the synthesis of

    
    -lactamase inhibitors and peptidomimetics.
    

Strategic Utility & Functional Handles

To maximize the utility of this molecule, researchers must recognize its three orthogonal reactive sites. The hydrochloride salt form ensures stability but requires specific neutralization steps prior to most derivatizations.

Functional HandleReactivity ProfilePrimary Application

-Amine (

)
Nucleophilic (after neutralization)Peptide coupling, reductive amination, protection (Fmoc/Boc).
Methyl Ester (

)
ElectrophilicHydrolysis to free acid (for SPPS), transesterification, reduction to aldehyde/alcohol.
Terminal Alkene (

)

-Nucleophilic / Metathesis-active
Ring-Closing Metathesis (RCM), Thiol-ene "click", Hydroboration, Heck coupling.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from the parent methyl ester hydrochloride.

G Start Methyl 2-amino-3-methylpent-4-enoate Hydrochloride (Starting Material) FreeBase Free Amine (In Situ Neutralization) Start->FreeBase NaHCO3 or DIEA Hydrolysis Hydrolysis (LiOH/MeOH) FreeBase->Hydrolysis Pathway A: Peptide Synthesis Acylation N-Acylation (Drug Scaffolds) FreeBase->Acylation Pathway B: Small Molecule Fmoc Fmoc Protection (Fmoc-OSu) Hydrolysis->Fmoc SPPS_Ready Fmoc-AA-OH (Ready for SPPS) Fmoc->SPPS_Ready Metathesis Olefin Metathesis (Grubbs Cat.) Acylation->Metathesis Macrocyclization

Figure 1: Divergent derivatization pathways. Pathway A prepares the molecule for Solid Phase Peptide Synthesis (SPPS), while Pathway B focuses on small molecule scaffold construction.

Detailed Protocols

Protocol A: Preparation of Fmoc-Protected Acid for SPPS

Target: Conversion of the methyl ester HCl salt into Fmoc-2-amino-3-methylpent-4-enoic acid.

Rationale: The methyl ester is an orthogonal protecting group during solution-phase synthesis but must be removed to generate the free acid required for standard Solid Phase Peptide Synthesis (SPPS).

Reagents:

  • Starting Material: Methyl 2-amino-3-methylpent-4-enoate HCl (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv)

  • Solvents: THF, Water, 1,4-Dioxane.

Step-by-Step Methodology:

  • Hydrolysis:

    • Dissolve the starting material in THF/H₂O (3:1 v/v, 0.1 M concentration).

    • Cool to 0°C. Add LiOH[1]·H₂O slowly.

    • Stir at 0°C for 30 min, then warm to RT. Monitor by TLC (EtOAc/Hexane) until the ester spot disappears. Note: The alkene is stable under these mild basic conditions.

  • In-Situ Protection:

    • Do not isolate the free amino acid (it is zwitterionic and hard to extract).

    • Adjust pH of the solution to ~8.5-9.0 using dilute HCl or Na₂CO₃.

    • Add a solution of Fmoc-OSu in 1,4-dioxane dropwise.

    • Stir vigorously for 4–12 hours at RT.

  • Workup:

    • Acidify the reaction mixture carefully to pH 2–3 with 1M HCl (precipitates the Fmoc-amino acid).

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography.

Validation Check:

  • ESI-MS: Confirm mass shift corresponding to [M+H]⁺ = 352.4 Da (Fmoc-derivative).

  • ¹H NMR: Verify the presence of Fmoc aromatic protons (7.3–7.8 ppm) and the retention of the vinyl protons (5.7 ppm multiplet).

Protocol B: "Stapling" via Ring-Closing Metathesis (RCM)

Target: Macrocyclization of a peptide sequence containing the derivatized amino acid.

Rationale: This protocol describes the formation of an all-hydrocarbon staple.[2][3] The methyl group at the


-position (from the starting material) provides steric bulk that pre-organizes the peptide backbone, enhancing the probability of cyclization.

Reagents:

  • Peptide on resin (containing two alkene-bearing residues at

    
     and 
    
    
    
    or
    
    
    ).[3]
  • Grubbs Catalyst (1st or 2nd Generation) (20 mol%).

  • Solvent: 1,2-Dichloroethane (DCE) (Degassed).

Step-by-Step Methodology:

  • Preparation:

    • Ensure the peptide resin is strictly dry. Swell resin in dry DCE for 20 min under N₂.

  • Catalyst Addition:

    • Dissolve Grubbs Catalyst in degassed DCE (concentration ~5–10 mM).

    • Add solution to the resin.

  • Reaction:

    • Reflux at 40–50°C (or microwave irradiation at 60°C for 20 min) under inert atmosphere.

    • Perform the reaction for 2 hours.

    • Critical Step: Drain and repeat the catalyst addition and heating cycle once more to drive completion.

  • Quenching:

    • Wash resin with DCE, then MeOH, then DMF.

    • Add a scavenger (e.g., DMSO or specific metal scavenger) to remove Ruthenium traces before cleavage.

Validation Check:

  • HPLC: A shift in retention time is typically observed due to the constrained hydrophobicity.

  • Mass Spec: Mass reduction of 28 Da (loss of ethylene,

    
    ) confirms successful ring closing.
    

Analytical Data Summary

When characterizing the intermediate Methyl 2-amino-3-methylpent-4-enoate , use the following reference values.

TechniqueParameterExpected Signal / Observation
¹H NMR (400 MHz, CDCl₃)

5.6–5.8 ppm
Multiplet (1H), Methine of the alkene (

).

5.0–5.2 ppm
Multiplet (2H), Terminal alkene protons (

).

3.7 ppm
Singlet (3H), Methyl ester (

).

1.1 ppm
Doublet (3H),

-Methyl group.
GC-MS (Derivatized) Retention TimeStable peak (using PFPA derivatization method [1]).
Solubility HCl SaltSoluble in Water, Methanol, DMSO. Insoluble in Hexane/Ether.

Safety & Handling

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C. Moisture absorption can lead to hydrolysis of the methyl ester over time.

  • Stability: The terminal alkene is prone to oxidation (epoxidation) if exposed to air/light for prolonged periods. Store under Argon/Nitrogen.

  • Toxicity: Treat as a potential irritant (Skin/Eye/Respiratory). Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Husek, P. (1991). Rapid derivatization and gas chromatographic determination of amino acids. Journal of Chromatography A, 552, 289-299. Link

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled peptides for intracellular drug targets. Methods in Enzymology, 503, 3-33. Link

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition, 37(23), 3281-3284. Link

  • Google Patents. (2018). Beta-lactamase inhibitor compounds (WO2018053215A1). Patents.google.com. Link

  • Spring, D. R., et al. (2015).[4] A two-component 'double-click' approach to peptide stapling.[5] Nature Protocols, 10, 505–518. Link

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-amino-3-methylpent-4-enoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the scale-up synthesis of Methyl 2-amino-3-methylpent-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of Methyl 2-amino-3-methylpent-4-enoate hydrochloride, a valuable building block in medicinal chemistry and drug development. The protocol herein is designed for scalability, robustness, and high fidelity, moving from milligram-scale laboratory procedures to gram-scale production. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations critical for successful implementation in a research and development setting. We will delve into a well-established esterification method, detailing the reaction mechanism, process optimization, and analytical characterization of the final product.

Introduction: The Significance of β,γ-Unsaturated α-Amino Esters

β,γ-Unsaturated α-amino acids and their corresponding esters are a class of non-canonical amino acids that serve as versatile synthons in organic chemistry. Their unique structural motif, featuring a vinyl group, allows for a variety of subsequent chemical transformations, making them crucial intermediates in the synthesis of complex peptides, peptidomimetics, and other biologically active molecules. Specifically, compounds like Methyl 2-amino-3-methylpent-4-enoate are of interest as they can act as mechanism-based enzyme inhibitors or as chiral building blocks for the synthesis of novel therapeutic agents.[1][2][3] The hydrochloride salt form enhances the stability and handling of the amino ester, making it amenable to storage and downstream applications.

The synthesis of such molecules on a larger scale presents unique challenges, including ensuring complete reaction, minimizing side products, and developing a robust purification strategy. This application note aims to address these challenges by providing a detailed, field-tested protocol.

Strategic Approach to Synthesis

The most direct and scalable route to an amino acid ester hydrochloride is the esterification of the parent amino acid. This method is widely employed due to its efficiency and the commercial availability of many starting amino acids. Our chosen strategy involves the Fischer esterification of 2-amino-3-methylpent-4-enoic acid with methanol, catalyzed by a strong acid, which also serves to form the final hydrochloride salt.

While the direct synthesis of the starting amino acid, 2-amino-3-methylpent-4-enoic acid, is a field of its own, several methods have been reported for similar β,γ-unsaturated amino acids, often involving multi-step sequences.[4][5] For the purpose of this guide, we will assume the availability of the starting amino acid and focus on its efficient conversion to the desired methyl ester hydrochloride on a multi-gram scale.

Reaction Mechanism

The Fischer esterification is a classic acid-catalyzed condensation reaction. The mechanism, illustrated below, involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water. The presence of excess methanol and an acid catalyst, such as hydrogen chloride (which can be generated in situ from reagents like thionyl chloride or trimethylchlorosilane), drives the equilibrium towards the ester product.

Fischer_Esterification_Mechanism AminoAcid R-CH(NH3+)-COOH Protonated_AA R-CH(NH3+)-C(OH)2+ AminoAcid->Protonated_AA + H+ Methanol CH3OH H_plus H+ Tetrahedral_Intermediate R-CH(NH3+)-C(OH)(O+HCH3) Protonated_AA->Tetrahedral_Intermediate + CH3OH Proton_Transfer R-CH(NH3+)-C(OH2+)(OCH3) Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Ester_H2O R-CH(NH3+)-C(=O+H)OCH3 + H2O Proton_Transfer->Ester_H2O - H2O Ester R-CH(NH3+)-COOCH3 Ester_H2O->Ester - H+ Water H2O

Caption: Fischer Esterification Mechanism.

Detailed Scale-Up Protocol

This protocol is designed for the synthesis of approximately 10-20 grams of Methyl 2-amino-3-methylpent-4-enoate hydrochloride. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
Reagent/Material Grade Supplier Quantity Notes
2-amino-3-methylpent-4-enoic acid≥98%Commercially available or synthesized10.0 gStarting material
Methanol (MeOH)Anhydrous, ≥99.8%Sigma-Aldrich, etc.200 mLReagent and solvent
Thionyl Chloride (SOCl₂)≥99%Sigma-Aldrich, etc.1.2 - 1.5 eq.Catalyst/HCl source. Caution: Highly corrosive and toxic.
Diethyl Ether (Et₂O)AnhydrousFisher Scientific, etc.500 mLFor precipitation and washing
Equipment
500 mL three-neck round-bottom flask1
Magnetic stirrer and stir bar1
Reflux condenser1
Dropping funnel1
Ice-water bath1
Rotary evaporator1
Buchner funnel and filter paper1
Vacuum flask1
Schlenk line or nitrogen inlet1For inert atmosphere
Experimental Procedure

Synthesis_Workflow Start Start: 2-amino-3-methylpent-4-enoic acid Step1 Suspend in anhydrous Methanol Start->Step1 Step2 Cool to 0°C Step1->Step2 Step3 Slowly add Thionyl Chloride Step2->Step3 Step4 Warm to room temperature, then reflux Step3->Step4 Step5 Monitor reaction by TLC/LC-MS Step4->Step5 Step6 Cool and concentrate in vacuo Step5->Step6 Step7 Precipitate with Diethyl Ether Step6->Step7 Step8 Filter and wash the solid Step7->Step8 Step9 Dry under vacuum Step8->Step9 End End: Methyl 2-amino-3-methylpent-4-enoate hydrochloride Step9->End

Caption: Overall Synthesis Workflow.

Step-by-Step Protocol:

  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or nitrogen inlet), and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Charging the Reactor: To the flask, add 2-amino-3-methylpent-4-enoic acid (10.0 g).

  • Solvent Addition: Add anhydrous methanol (200 mL) to the flask. Stir the mixture to form a suspension.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 - 1.5 molar equivalents relative to the amino acid) to the dropping funnel. Add the thionyl chloride dropwise to the stirred suspension over a period of 30-45 minutes. CAUTION: This addition is exothermic and releases HCl and SO₂ gas. Maintain a slow addition rate to control the temperature and gas evolution. A convenient and safe alternative is the use of trimethylchlorosilane (TMSCl) in methanol.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 65 °C) and maintain reflux for 4-6 hours. The suspension should gradually become a clear solution as the reaction progresses.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation: a. Once the reaction is complete, cool the flask to room temperature. b. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol and thionyl chloride. This will yield a viscous oil or a semi-solid residue. c. Add anhydrous diethyl ether (approx. 200 mL) to the residue and stir vigorously. The product, being a salt, is insoluble in ether and will precipitate as a white solid. d. Continue stirring for 30 minutes to ensure complete precipitation.

  • Purification: a. Collect the precipitated solid by vacuum filtration using a Buchner funnel. b. Wash the solid with several portions of anhydrous diethyl ether (3 x 50 mL) to remove any unreacted starting materials or by-products. c. Dry the white crystalline solid under high vacuum to a constant weight.

Expected Yield and Purity
  • Yield: 85-95%

  • Appearance: White to off-white crystalline solid

  • Purity (by NMR and LC-MS): >95%

Analytical Characterization

To confirm the identity and purity of the synthesized Methyl 2-amino-3-methylpent-4-enoate hydrochloride, the following analytical techniques are recommended:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups (e.g., ester carbonyl, amine salt).

  • Melting Point: To assess the purity of the crystalline product.

Safety and Handling

  • Thionyl Chloride: Is highly corrosive, toxic, and reacts violently with water. Handle only in a fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat. Have a sodium bicarbonate solution ready for quenching any spills.

  • Methanol: Is flammable and toxic. Avoid inhalation and skin contact.

  • Diethyl Ether: Is extremely flammable. Work in a well-ventilated area away from ignition sources.

  • General Precautions: Always wear appropriate PPE. Ensure all glassware is properly secured.

Troubleshooting

Problem Possible Cause Solution
Incomplete reaction Insufficient reaction time or temperature; impure reagents.Extend reflux time; ensure anhydrous conditions and use fresh reagents.
Low yield Incomplete precipitation; loss during filtration.Use a larger volume of anti-solvent (ether); ensure the product is fully precipitated before filtering.
Product is an oil, not a solid Presence of impurities; residual solvent.Triturate with fresh ether; dry under high vacuum for an extended period. Recrystallization may be necessary.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of Methyl 2-amino-3-methylpent-4-enoate hydrochloride. By understanding the underlying chemical principles and adhering to the procedural and safety guidelines, researchers can confidently produce this valuable building block in sufficient quantities for their drug discovery and development programs. The use of a classic Fischer esterification with in-situ hydrochloride salt formation offers an efficient and atom-economical route to the target compound.

References

  • Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids. Journal of the Chemical Society, Perkin Transactions 1.
  • A Convenient Synthesis of L-α-Vinylglycine
  • Synthesis of α-Vinyl Amino Acids.
  • An improved protocol for the preparation of (S)
  • Method for producing amino acid ester hydrochloride.
  • (PDF) Synthesis of α-Vinyl Amino Acids. ResearchGate. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in the purification of Methyl 2-amino-3-methylpent-4-enoate hydrochloride

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 2-amino-3-methylpent-4-enoate hydrochloride. This molecule, a valuable α,β-unsaturated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 2-amino-3-methylpent-4-enoate hydrochloride. This molecule, a valuable α,β-unsaturated amino ester, presents unique purification challenges due to its polarity, functional group reactivity, and potential for side-product formation. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve high purity for your downstream applications.

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues you may encounter during the purification of Methyl 2-amino-3-methylpent-4-enoate hydrochloride.

Problem 1: Crude Product is a Persistent Oil or Gummy Solid, Not a Crystalline Powder
  • Potential Cause 1: Residual Solvent. The high polarity of the hydrochloride salt can lead to strong interactions with polar solvents like methanol or water, making them difficult to remove completely.

  • Suggested Solution:

    • Azeotropic Removal: If water is suspected, dissolve the crude material in a suitable solvent like toluene and evaporate under reduced pressure. Repeat this process 2-3 times.

    • High-Vacuum Drying: Dry the material under high vacuum (not just a standard rotary evaporator) for an extended period (12-24 hours), possibly with gentle heating (30-40°C) if the compound's stability allows. The stability of amino acid ester hydrochlorides can decrease at temperatures above 60-80°C.[1][2]

    • Trituration: Vigorously stir the oil or gum in a non-polar solvent in which it is insoluble, such as diethyl ether or hexanes. This can break up the amorphous material and wash away non-polar impurities, often inducing crystallization.[3]

  • Potential Cause 2: Presence of Impurities. Unreacted starting materials or oligomeric side products can act as crystal lattice inhibitors, preventing the formation of an ordered solid.[3]

  • Suggested Solution:

    • Initial Chromatographic Pass: Before attempting crystallization, perform a rapid filtration through a short plug of silica gel using a moderately polar eluent (e.g., 5-10% methanol in dichloromethane) to remove major impurities.

    • Proceed to Chromatography: If the product remains oily after rigorous drying, it is a strong indication that the purity is too low for successful crystallization. Proceed directly to column chromatography as the primary purification method.

Problem 2: Low Yield After Purification
  • Potential Cause 1: Product Loss During Extraction. As a hydrochloride salt, the product has significant water solubility. During aqueous workups, a substantial amount of the product may remain in the aqueous layer.

  • Suggested Solution:

    • Saturate the Aqueous Phase: Before extracting with an organic solvent, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of the organic salt in the aqueous phase, driving it into the organic layer.

    • Use a More Polar Extraction Solvent: Instead of dichloromethane (DCM) or ethyl acetate alone, consider using a mixture (e.g., 9:1 DCM/isopropanol) for extractions to better solvate the polar salt.

    • Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times (3-5 times) with fresh organic solvent to maximize recovery.

  • Potential Cause 2: Inefficient Crystallization. Choosing an inappropriate solvent system can lead to either no precipitation or co-precipitation of impurities.

  • Suggested Solution:

    • Systematic Solvent Screening: The ideal recrystallization requires a solvent system where the compound is soluble when hot and insoluble when cold. A mixture of a polar solvent (like methanol or ethanol) with a non-polar anti-solvent (like diethyl ether or ethyl acetate) is highly effective for amino acid hydrochlorides.[3]

    • Optimize the Procedure: Dissolve the crude material in a minimal amount of hot methanol. Add diethyl ether dropwise at room temperature until the solution just begins to turn cloudy (the point of saturation). Then, cool the mixture slowly—first to room temperature, then to 4°C, and finally to -20°C if necessary—to allow for the formation of well-defined crystals.

Problem 3: Persistent Impurities Observed by NMR or LC-MS After a Single Purification Step
  • Potential Cause 1: Co-eluting Impurities in Chromatography. Structurally similar impurities, such as isomers or starting materials, may have similar polarity, making them difficult to separate with a single chromatographic method.

  • Suggested Solution:

    • Change the Stationary Phase: If normal-phase silica gel chromatography fails, switch to a different separation mechanism.

      • Reversed-Phase HPLC (RP-HPLC): This technique separates based on hydrophobicity and is excellent for polar compounds.[4][5] A C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is a standard starting point.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds that show little or no retention on reversed-phase columns.[6][7] It utilizes a polar stationary phase (e.g., silica, or phases with bonded amino or amide groups) with a high-organic mobile phase, allowing for separation based on partitioning into a water layer on the stationary phase surface.[8]

    • Orthogonal Purification: Combine two different purification methods. For example, perform an initial flash chromatography on silica gel to remove the bulk of impurities, followed by a final polishing step using preparative RP-HPLC to remove closely-related impurities.

  • Potential Cause 2: Product Degradation. The α,β-unsaturated and allylic nature of the molecule could make it susceptible to degradation on acidic or basic media (e.g., un-neutralized silica gel).

  • Suggested Solution:

    • Use Neutralized Silica: For flash chromatography, consider pre-treating the silica gel by slurrying it with a solvent system containing a small amount of a volatile base like triethylamine (~0.5-1%) before packing the column. This can prevent degradation of acid-sensitive compounds.[9]

    • Avoid Harsh Conditions: Keep pH conditions moderate during workup and purification. Avoid unnecessarily high temperatures and prolonged exposure to strong acids or bases.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for monitoring reaction completion and purity by TLC? A: Thin-layer chromatography (TLC) is an excellent tool. Use silica gel plates and a mobile phase of 10-20% methanol in dichloromethane. To visualize the spots, use a ninhydrin stain.[3] Ninhydrin reacts with the primary amine of both the starting amino acid and the product ester to produce a distinct purple or reddish spot upon gentle heating. The product, being an ester, will be less polar and have a higher Rf value than the corresponding starting carboxylic acid.

Q2: How should I choose between recrystallization and column chromatography for purification? A: The choice depends on the purity of your crude material.

  • Recrystallization is ideal when your crude product is already of high purity (>90-95%) and crystalline. It is fast, scalable, and cost-effective for removing small amounts of impurities.[10]

  • Column Chromatography is necessary when the crude product is an oil or a low-purity solid containing significant amounts of impurities with different polarities.[1][2][4] The diagram below provides a simple decision-making workflow.

Q3: What are the best analytical techniques for final purity assessment? A: A combination of techniques is required for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining quantitative purity.[11] Given the compound's lack of a strong UV chromophore, detection can be challenging. Methods include:

    • Low Wavelength UV: Detection around 200-210 nm for the ester carbonyl group.[12]

    • Pre- or Post-Column Derivatization: Reacting the amine with a fluorescent tag like o-phthalaldehyde (OPA) allows for highly sensitive fluorescence detection.[12][13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the molecular weight of the desired product and can help identify impurities.[11]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and identifying any structural isomers or residual solvents.

Q4: How should I store Methyl 2-amino-3-methylpent-4-enoate hydrochloride to ensure its stability? A: As a hydrochloride salt, the compound is likely a hygroscopic solid. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator or a freezer (-20°C) to protect it from moisture and prevent potential degradation over time.

Experimental Protocols & Data

Protocol 1: Purification by Recrystallization
  • Place the crude, solid Methyl 2-amino-3-methylpent-4-enoate hydrochloride into a clean Erlenmeyer flask.

  • Add a minimal volume of warm methanol (~40-50°C) dropwise while swirling until the solid is completely dissolved. Avoid adding excess solvent.

  • Allow the solution to cool to room temperature.

  • Slowly add diethyl ether dropwise with continuous swirling. Continue until the solution becomes persistently cloudy.

  • If crystallization does not begin spontaneously, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Allow the flask to stand at room temperature for 1-2 hours, then transfer it to a 4°C refrigerator for several hours (or overnight) to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Dry the purified crystals under high vacuum to a constant weight.

Table 1: Comparison of Chromatographic Purification Techniques
TechniqueStationary PhaseMobile Phase PrinciplePros for this CompoundCons for this Compound
Normal Phase Silica GelNon-polar to polar gradient (e.g., Hexane/EtOAc -> DCM/MeOH)Good for removing non-polar impurities.Strong retention (streaking/low recovery) possible due to high polarity; potential for on-column degradation.[9][15]
Reversed Phase (RP) C18-bonded SilicaPolar to non-polar gradient (e.g., Water/Acetonitrile)Excellent for purifying polar/ionic compounds; high resolution.[4][5]May require acidic modifiers (TFA) which need to be removed; lower loading capacity than normal phase.
HILIC Bare Silica, Amine, or Amide-bonded SilicaHigh organic with a small aqueous component (e.g., 95:5 Acetonitrile/Water)Specifically designed for retaining and separating very polar compounds; offers different selectivity than RP.[6][7][8]Can be sensitive to water content; may require specific buffer systems for good peak shape.

Visualized Workflows

Diagram 1: General Purification & Analysis Workflow

cluster_purification Purification Stage cluster_analysis Analysis Stage Crude Crude Product (Post-Workup) Decision Purity Check (TLC/¹H NMR) Crude->Decision Recryst Recrystallization (e.g., MeOH/Ether) Decision->Recryst >90% Pure Chrom Column Chromatography (Silica, RP, or HILIC) Decision->Chrom <90% Pure or Oily Pure Purified Product Recryst->Pure Chrom->Pure Analysis Final Purity & Identity Check (HPLC, LC-MS, NMR) Pure->Analysis

Caption: Workflow for purification and analysis.

Diagram 2: Decision Tree for Chromatography Method Selection

Start Need Chromatography? NP_Test Does product move on silica TLC with <20% MeOH in DCM? Start->NP_Test NP_Run Use Normal Phase (Silica) with DCM/MeOH gradient. NP_Test->NP_Run Yes RP_HILIC Is the compound soluble in water/acetonitrile? NP_Test->RP_HILIC No (streaks or stays at baseline) RP_Run Use Reversed Phase (C18). Good starting point for polar salts. RP_HILIC->RP_Run Yes HILIC_Run Use HILIC. Ideal for high polarity & poor RP retention. RP_HILIC->HILIC_Run No (or poor retention)

Caption: Selecting the right chromatography technique.

References

  • JP4356292B2 - Method for producing amino acid ester hydrochloride - Google P
  • Roemling, R., et al. (2022). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. (URL: )
  • Qian, C., & Gao, R. Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Academax. (URL: )
  • Discussion on r/OrganicChemistry. (2024). What type of column chromatography for highly polar compounds?. Reddit. (URL: )
  • Synthesis and Characterization of Some New Biologically Active Schiff Bases and Amides. (2008). SciELO. (URL: )
  • JP2003137850A - Method for producing amino acid ester hydrochloride - Google P
  • Biotage. (2023).
  • Columbia University.
  • Zuo, Z., & MacMillan, D. W. (2014). Decarboxylative Allylation of Amino Alkanoic Acids and Esters via Dual Catalysis. Journal of the American Chemical Society. (URL: )
  • NJ Labs. Amino Acids Testing Services : Assay, Purity, and Impurities. NJ Labs. (URL: )
  • Wei, Y., et al. (2013).
  • Organic Chemistry Portal. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic-Chemistry.org. (URL: )
  • Discussion on r/Chempros. (2022). Making esters the the presence of an amine?. Reddit. (URL: )
  • Shimadzu. Analytical Methods for Amino Acids. Shimadzu. (URL: )
  • Byers, M. J., & Jacobsen, E. N. (2019).
  • Fang, P., et al. (2012). Catalytic α-Allylation of Unprotected Amino Acid Esters. Organic Chemistry Portal. (URL: )
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024).
  • Agilent. Amino Acid Analysis. Agilent. (URL: )
  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. (2020).
  • Bari, M. A., et al. (2010). Characterization and Synthesis of Some α, β-unsaturated Ester Derivatives from Aliphatic Aldehydes. Bangladesh Journals Online. (URL: )
  • Synthesis of β-Amino Esters by Regioselective Amination of Allyl Bromides with Aryl and Alkyl Amines. (2025).
  • Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. (2025). BOC Sciences. (URL: )
  • Continuous flow synthesis of β-amino α, β-unsaturated esters in aqueous medium. (2025). ScienceDirect. (URL: )
  • Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. (2025).
  • Common side reactions in the synthesis of Methyl 3-aminopropanoate hydrochloride. (2025). Benchchem. (URL: )
  • Bennett, G. D., & Paquette, L. A. ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. Organic Syntheses Procedure. (URL: [Link])

  • Hasegawa, H., et al. (1993). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue. J. Chem. Soc., Perkin Trans. 1. (URL: [Link])

  • Methyl 2-amino-3-methylpentanoate hydrochloride. PubChem. (URL: [Link])

  • Optimizing AAV Processes: Strategies for Effective Purification and Analysis. BIA Separations. (URL: [Link])

  • How can I purify my synthesised unnatural aliphatic amino acid?. (2017). ResearchGate. (URL: [Link])

  • US4956471A - Process for isolating and purifying amino acids - Google P
  • Strategic peptide purification. YMC America, Inc.. (URL: [Link])

Sources

Optimization

Stability issues and degradation of Methyl 2-amino-3-methylpent-4-enoate hydrochloride

Welcome to the technical support guide for Methyl 2-amino-3-methylpent-4-enoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Methyl 2-amino-3-methylpent-4-enoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation issues associated with this compound. This guide provides in-depth troubleshooting advice, frequently asked questions, and best practices to ensure the integrity of your experiments.

I. Compound Overview and Intrinsic Stability Considerations

Methyl 2-amino-3-methylpent-4-enoate hydrochloride is an amino acid ester, a class of compounds that serve as crucial intermediates in various synthetic applications, including peptide synthesis and medicinal chemistry.[1][2] The hydrochloride salt form is generally preferred for its enhanced stability and improved handling characteristics compared to the free base.[3][4] However, like many amino acid esters, this compound is susceptible to specific degradation pathways that can compromise sample purity and experimental outcomes.

The primary stability concerns for Methyl 2-amino-3-methylpent-4-enoate hydrochloride revolve around its susceptibility to hydrolysis and intermolecular reactions. The ester functional group can be hydrolyzed back to the corresponding carboxylic acid, particularly in the presence of moisture and at non-neutral pH. Furthermore, the free amino group of the corresponding free base can participate in intermolecular reactions, such as cyclization to form diketopiperazines or polymerization.[5] The hydrochloride salt mitigates the reactivity of the amino group, thereby enhancing stability.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter during the handling, storage, and use of Methyl 2-amino-3-methylpent-4-enoate hydrochloride.

Issue 1: Inconsistent or Poor Yields in Subsequent Reactions

Question: I am using Methyl 2-amino-3-methylpent-4-enoate hydrochloride in a peptide coupling reaction, but my yields are consistently low and I observe multiple side products. What could be the cause?

Answer: This issue often points to the degradation of the amino acid ester prior to or during your reaction. Several factors could be at play:

  • Improper Storage: Exposure to moisture and elevated temperatures can lead to hydrolysis of the ester. Ensure the compound is stored in a tightly sealed container in a dry, well-ventilated place.[6][7] For long-term storage, refrigeration at 2-8°C is recommended.[8]

  • Presence of the Free Base: If the hydrochloride salt has been neutralized to the free base for a reaction, it is crucial to use it immediately. The free amine is significantly less stable and can undergo self-condensation or other side reactions.[3][4]

  • pH of the Reaction Mixture: The pH during the conversion of the hydrochloride salt to the free base is critical. A pH higher than 8 can accelerate the hydrolysis of the ester.[4] It is recommended to maintain the pH between 7 and 8 during this process.[4]

Troubleshooting Workflow:

start Low Yields & Side Products storage Verify Storage Conditions: - Tightly sealed container? - Dry environment? - Recommended temperature? start->storage neutralization Review Neutralization Protocol: - pH maintained between 7-8? - Free base used immediately? storage->neutralization If storage is correct analysis Analyze Starting Material: - Check purity via NMR or LC-MS. - Look for hydrolysis or degradation products. neutralization->analysis If protocol is correct solution Solution: - Implement proper storage. - Optimize neutralization pH. - Use fresh, high-purity starting material. analysis->solution If degradation is confirmed

Caption: Troubleshooting low reaction yields.

Issue 2: Appearance of Unknown Peaks in Analytical Data (HPLC, LC-MS, NMR)

Question: I am analyzing a sample of Methyl 2-amino-3-methylpent-4-enoate hydrochloride and I see unexpected peaks. What are these and where did they come from?

Answer: The appearance of unknown peaks is a strong indicator of sample degradation. The identity of these impurities can often be deduced from their mass or chemical shift.

Potential Degradation Products and Their Identification:

Degradation ProductPotential CauseAnalytical Signature
2-amino-3-methylpent-4-enoic acidHydrolysis of the methyl esterA mass difference of 14 Da (CH₂) in MS, and the disappearance of the methyl ester signal and appearance of a carboxylic acid proton in NMR.
DiketopiperazineIntermolecular cyclization of the free baseA mass corresponding to the dimer of the amino acid with the loss of two methanol molecules.
Oligomers/PolymersPolymerization of the free baseA series of peaks with repeating mass units corresponding to the amino acid monomer.

Analytical Protocol for Purity Assessment:

A robust analytical method is crucial for identifying and quantifying impurities.

UPLC-MS/MS Method for Direct Analysis:

  • UPLC Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 95% B, hold for 1 minute, decrease to 40% B over 5 minutes, hold for 1 minute, then return to 95% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

This method is adapted from a general procedure for analyzing amino acid esters and may require optimization for your specific instrument.[9]

Issue 3: Physical Changes in the Stored Material

Question: My solid Methyl 2-amino-3-methylpent-4-enoate hydrochloride has become clumpy and has a slight odor. Is it still usable?

Answer: Physical changes such as clumping, discoloration, or the development of an odor are signs of degradation, likely due to moisture absorption and subsequent hydrolysis or other chemical reactions. It is strongly recommended to discard any material that shows such changes. To prevent this, always allow refrigerated containers to warm to room temperature before opening to avoid condensation of atmospheric moisture onto the cold solid.[10]

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Methyl 2-amino-3-methylpent-4-enoate hydrochloride?

A1: The compound should be stored in a tightly closed container in a dry and well-ventilated place.[6][7] For long-term stability, storage at 2-8°C is recommended.[8]

Q2: Can I prepare a stock solution of Methyl 2-amino-3-methylpent-4-enoate hydrochloride and store it?

A2: It is generally not recommended to store amino acid esters in solution for extended periods, as this can accelerate hydrolysis.[10] If a stock solution is necessary, it should be prepared fresh and used as quickly as possible. If storage is unavoidable, the solution should be frozen and stored at -20°C or below. Avoid repeated freeze-thaw cycles.[10]

Q3: How do I safely handle this compound?

A3: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[7] Work in a well-ventilated area or under a fume hood.[6] Avoid inhalation of dust and contact with skin and eyes.[6][7]

Q4: What are the primary degradation pathways I should be aware of?

A4: The two main degradation pathways are hydrolysis of the ester group and reactions involving the amino group (primarily after conversion to the free base), such as intermolecular condensation.[4][5]

Degradation Pathways Visualization:

main_compound Methyl 2-amino-3-methylpent-4-enoate Hydrochloride hydrolysis_product 2-amino-3-methylpent-4-enoic acid + Methanol main_compound->hydrolysis_product Hydrolysis (H₂O) free_base Methyl 2-amino-3-methylpent-4-enoate (Free Base) main_compound->free_base Neutralization (Base) diketopiperazine Diketopiperazine free_base->diketopiperazine Intermolecular Condensation polymer Oligomers/Polymers free_base->polymer Polymerization

Caption: Key degradation pathways.

Q5: What analytical techniques are best for assessing the purity of this compound?

A5: A combination of techniques is often ideal.

  • Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and identify major impurities. Quantitative NMR (qNMR) can be used to determine absolute purity.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is excellent for detecting and identifying low-level impurities and degradation products.[9]

  • High-Performance Liquid Chromatography (HPLC) with UV or other suitable detectors is a common method for routine purity checks.[11]

IV. References

  • Safety Data Sheet for an amino acid derivative. (Provides general handling and storage information).

  • A Convenient Synthesis of Amino Acid Methyl Esters - MDPI. (Discusses the synthesis of amino acid methyl esters).

  • SAFETY DATA SHEET - Fisher Scientific. (Provides safety and handling information for a similar compound).

  • Reactions of Amino Acids - Chemistry LibreTexts. (Details general reactions of amino acids, including ester cyclization).

  • Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life - PMC. (Provides context on amino acid ester synthesis and characterization).

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides - RSC Publishing. (Discusses the preparation of amino acid ester hydrochlorides).

  • Comparative Analysis of Analytical Methods for Methyl 2-aminoheptanoate - Benchchem. (Outlines analytical methods for a similar compound).

  • Reddit - r/chemhelp discussion on isolating amino acid esters. (Informal discussion on the stability of free base vs. hydrochloride salt).

  • PubChem entry for Methyl 2-amino-3-methylpentanoate hydrochloride. (Provides chemical and physical properties).

  • Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents. (Describes the pH-dependent stability and extraction of amino acid esters).

  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC. (Details the preparation of amino acid methyl ester hydrochlorides).

  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions - Beilstein Journals. (Provides examples of amino ester synthesis).

  • (R)-methyl 2-amino-4-methylpentanoate hydrochloride - MedchemExpress.com. (Product page for a similar compound).

  • Handling and Storage of Peptides - FAQ | AAPPTEC. (Offers best practices for storing related biomolecules).

  • methyl 2-amino-3-methylpentanoate | 2577-46-0. (Product page for the free base).

  • Methyl 2-amino-3-hydroxy-4-methylpentanoate hydrochloride (C7H15NO3) - PubChemLite. (Information on a related compound).

  • analytical methods for determining the purity of "Ethyl 3-amino-2-methylbut-2-enoate" - Benchchem. (Discusses analytical techniques for purity assessment).

  • Hydrothermal Degradation of Amino Acids - PMC - NIH. (Details general amino acid degradation pathways).

  • (2R,3S)-2-Amino-3-methylpent-4-enoic acid - PubChem. (Information on the parent amino acid).

  • Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene. - ResearchGate. (Illustrates hydrolysis pathways of amino acid esters).

  • Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. (Discusses degradation via cyclic imide intermediates).

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways - BioProcess International. (Provides an overview of degradation pathways relevant to amino acid derivatives).

  • (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate - BLDpharm. (Product page with storage information for a related compound).

Sources

Troubleshooting

Common side reactions and byproducts in Methyl 2-amino-3-methylpent-4-enoate hydrochloride synthesis

Topic: Troubleshooting Common Side Reactions and Byproducts Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you are observing yield losses or unexpected impurities during...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Common Side Reactions and Byproducts

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing yield losses or unexpected impurities during the synthesis of Methyl 2-amino-3-methylpent-4-enoate hydrochloride .

This molecule is a structural analog of isoleucine containing a


-unsaturated tail. Its synthesis typically involves the Fischer esterification of 2-amino-3-methylpent-4-enoic acid  using thionyl chloride (

) in methanol. While this route is standard, the presence of the terminal alkene and two contiguous chiral centers (C2 and C3) introduces specific failure modes not seen in simple amino acids like glycine or alanine.

This guide deconstructs these failure modes into actionable troubleshooting modules.

Visualizing the Reaction Landscape

Before addressing specific issues, review the reaction network below. This diagram maps the desired pathway against the three most common competing side reactions: Hydrochlorination , Dimerization (DKP) , and Epimerization .

ReactionNetwork SM Starting Material (2-amino-3-methylpent-4-enoic acid) Inter Acyl Chloride / Protonated Intermediate SM->Inter SOCl2, MeOH Prod TARGET PRODUCT (Methyl ester HCl salt) Inter->Prod Main Pathway (-HCl, -SO2) Imp_Cl Impurity A: 4-Chloro Derivative (Hydrochlorination) Inter->Imp_Cl Excess HCl, Heat (Markovnikov Addn) Imp_Rac Impurity C: C2-Epimer (Racemization) Inter->Imp_Rac Oxazolone formation or Enolization Imp_DKP Impurity B: Diketopiperazine (Dimerization) Prod->Imp_DKP Free base form, Long storage

Figure 1: Reaction network showing the primary pathway (Green) and critical deviation points leading to impurities (Red).

Troubleshooting Modules (Q&A)

Module 1: The "Chlorinated" Impurity (Hydrochlorination)

User Question: I am seeing a +36 Da mass shift in my LC-MS analysis (M+36) and an extra peak in the alkyl region of the NMR. Is this a solvent adduct?

Technical Diagnosis: No, this is likely hydrochlorination of the alkene . The reaction generates stoichiometric HCl gas as a byproduct (


). While the terminal double bond is relatively stable, high concentrations of HCl, especially at elevated temperatures (reflux), can force the addition of HCl across the C4-C5 double bond. This typically follows Markovnikov's rule, placing the chlorine atom at the C4 position (forming a 4-chloro-3-methylpentanoate derivative).

Corrective Actions:

  • Temperature Control: Do not reflux this reaction aggressively. The esterification of activated amino acids often proceeds at

    
    . If heating is required, limit it to 
    
    
    
    .
  • HCl Removal: Use a nitrogen sweep (sparging) during the reaction to continuously remove generated HCl and

    
     gases, reducing the effective concentration of HCl in the solution.
    
  • Reagent Stoichiometry: Avoid large excesses of thionyl chloride. A ratio of 1.2 to 1.5 equivalents relative to the amino acid is usually sufficient.

Module 2: Insoluble Precipitates (Diketopiperazine Formation)

User Question: After working up the reaction and neutralizing to get the free amine, a white solid precipitated that is insoluble in most organic solvents. What is this?

Technical Diagnosis: You have formed a Diketopiperazine (DKP) .[1][2][3] Amino acid esters are unstable in their free base form. Two molecules of the methyl ester can undergo intermolecular cyclization to form a stable, 6-membered bis-lactam ring. This reaction is accelerated by:

  • High Concentration: Bringing molecules closer together.

  • Basic pH: Neutralizing the HCl salt to pH > 7 triggers the free amine to attack the ester carbonyl of a neighbor.

  • Steric Relief: While the

    
    -methyl group adds bulk, DKP formation is thermodynamically very favorable.
    

Corrective Actions:

  • Maintain Salt Form: Store the product strictly as the Hydrochloride salt . Do not free-base the ester unless you are immediately using it in the next coupling step.

  • Avoid Basic Workups: Do not wash the crude reaction mixture with saturated sodium bicarbonate (

    
    ) if you intend to isolate the ester. Instead, remove solvent/HCl under vacuum and precipitate the salt using cold diethyl ether.
    
Module 3: Loss of Stereochemistry (Epimerization)

User Question: My starting material was pure (2S, 3S), but the product shows a diastereomeric ratio (dr) of 85:15. Where did I lose the stereochemistry?

Technical Diagnosis: Epimerization likely occurred at the


-carbon (C2) .
The 

-proton of an amino ester is significantly more acidic than that of the free acid. In the presence of thionyl chloride, the reaction can proceed through an oxazolone (azlactone) intermediate. This 5-membered ring intermediate allows the C2 center to planarize and re-protonate from either face, scrambling the stereochemistry.

Corrective Actions:

  • Strict Anhydrous Conditions: Water promotes hydrolysis and competitive pathways that can favor racemization.

  • Order of Addition: Always add Thionyl Chloride to cold Methanol first to generate the active reagent (

    
    ), then add the amino acid. Adding 
    
    
    
    directly to the amino acid can create local hot-spots and high concentrations of activating species that promote oxazolone formation.
  • Avoid "Over-Cooking": Monitor the reaction by TLC or LC-MS. Stop the reaction immediately upon consumption of the starting material.

Summary of Impurities

Impurity TypeObserved EvidenceRoot CausePrevention Strategy
4-Chloro-derivative LC-MS: +36/38 DaNMR: Loss of alkene protonsHCl addition to C4=C5 alkeneLower temp,

sparge, limit

.
Diketopiperazine Insoluble white solidMS: [2M - 2MeOH]Dimerization of free amineKeep as HCl salt; avoid pH > 7.
C2-Epimer Split peaks in NMRChiral HPLC: DoubletAcidic

-proton / Oxazolone
Cold addition; minimize reaction time.
Methyl Ether LC-MS: +32 Da (rare)Reaction of alkene with MeOHLower temp; ensure anhydrous MeOH.

Optimized Experimental Protocol

Objective: Synthesis of Methyl 2-amino-3-methylpent-4-enoate hydrochloride with minimized side reactions.

Reagents:

  • 2-amino-3-methylpent-4-enoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Anhydrous Methanol (0.5 M concentration relative to SM)

Step-by-Step Methodology:

  • Preparation of Reagent (The "Cold Kill" Method):

    • Charge a flame-dried round-bottom flask with anhydrous methanol.

    • Cool the methanol to -10°C using an ice/salt bath.[1]

    • Slowly add thionyl chloride dropwise over 20 minutes.

    • Technical Note: This exothermic step generates the active esterification species in situ while keeping the temperature low to prevent alkene degradation.

  • Addition of Substrate:

    • Add the solid 2-amino-3-methylpent-4-enoic acid in one portion to the cold solution.

    • Allow the mixture to warm to Room Temperature (20-25°C) naturally.

    • Crucial:DO NOT REFLUX. Stir at room temperature for 12-16 hours.

  • Monitoring:

    • Check conversion via TLC (System: 10% MeOH in DCM, stain with Ninhydrin).

    • Look for the disappearance of the baseline spot (amino acid) and appearance of a higher

      
       spot (ester).
      
  • Workup (Isolation of HCl Salt):

    • Concentrate the mixture under reduced pressure (Rotavap) at < 40°C .

    • Co-evaporate with toluene (

      
      ) to remove residual traces of water and HCl.
      
    • Precipitation: Dissolve the resulting oil in a minimum amount of cold methanol and add cold diethyl ether (

      
      ) or MTBE to precipitate the hydrochloride salt.
      
    • Filter the white solid and dry under high vacuum.

References

  • Greenberg, J. A., & Sammakia, T. (2017).[4] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.[4] The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]

    • Context: Discusses the mechanistic behavior of thionyl chloride and ester stability, relevant for understanding acid chloride activ
  • Context: General troubleshooting for amino acid esterification, specifically citing diketopiperazine and oligomeriz
  • Hasegawa, H., et al. (1993).[5] Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid.[5] Journal of the Chemical Society, Perkin Transactions 1, 489-494.[5] [Link]

    • Context: Provides foundational synthesis data for 3-methyl-substituted unsaturated amino acids, establishing the baseline for stereochemical handling.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids.[6] [Link]

    • Context: Mechanistic overview of the reaction pathways and byproduct gas gener

Sources

Optimization

Chiral HPLC method development for Methyl 2-amino-3-methylpent-4-enoate hydrochloride

Technical Support Center: Chiral HPLC Method Development for Amino Acid Esters Guide for: Methyl 2-amino-3-methylpent-4-enoate hydrochloride Welcome to the technical support center for chiral HPLC method development. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral HPLC Method Development for Amino Acid Esters

Guide for: Methyl 2-amino-3-methylpent-4-enoate hydrochloride

Welcome to the technical support center for chiral HPLC method development. This guide is designed for researchers, scientists, and drug development professionals working on the enantiomeric separation of chiral molecules, with a specific focus on amino acid esters like Methyl 2-amino-3-methylpent-4-enoate hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower your method development and troubleshooting processes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions when approaching the chiral separation of a novel amino acid ester.

Q1: What is the best starting point for choosing a chiral stationary phase (CSP) for an amino acid ester?

A: For amino acid esters and their derivatives, polysaccharide-based CSPs are the industry standard and the most logical starting point.[1][2] These columns, which typically use amylose or cellulose derivatives coated or immobilized on a silica support, offer broad enantioselectivity for a wide range of compounds.[3] They function based on a complex combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

For a comprehensive initial screening, it is recommended to test a small set of columns with complementary characteristics. Macrocyclic glycopeptide (e.g., teicoplanin-based) and ligand-exchange columns can also show high selectivity for amino acids and their derivatives and are excellent secondary screening options if polysaccharide phases do not yield the desired separation.[4][5][6]

Q2: Is it necessary to derivatize Methyl 2-amino-3-methylpent-4-enoate hydrochloride before analysis?

A: Not necessarily. Direct enantioseparation on a CSP is the preferred modern approach, as it simplifies sample preparation and avoids the potential for racemization or the introduction of analytical errors during the derivatization step.[7] Most modern CSPs, particularly the polysaccharide types, are capable of resolving underivatized amino acid esters.

However, if direct methods prove unsuccessful after thorough screening, derivatization remains a viable alternative.[8] This indirect approach involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18).[2][9]

Q3: My analyte is a hydrochloride salt. How does this affect my method development strategy?

A: The fact that your analyte is a hydrochloride salt is a critical piece of information. The primary amine group is protonated, making the molecule highly polar and cationic. This directly influences mobile phase selection.

  • In Normal Phase (NP) Mode: The salt form is poorly soluble in typical non-polar solvents like hexane. To achieve good peak shape and retention, you must add a basic additive, such as diethylamine (DEA) or ethanolamine, to the mobile phase.[10][11] The additive neutralizes the hydrochloride salt in-situ to its free base form, which is more soluble and interacts more effectively and reproducibly with the CSP.[11]

  • In Reversed-Phase (RP) Mode: The analyte will be soluble in aqueous mobile phases. The key here is pH control. You will need to use a buffer system (e.g., ammonium acetate, phosphate) to maintain a consistent pH and, therefore, a consistent ionization state for the analyte, which is crucial for reproducible retention times.[12]

Systematic Method Development Workflow

A structured screening approach is the most efficient path to a successful chiral separation. The trial-and-error method can be time-consuming and waste valuable resources.[4][13]

Step 1: Analyte Characterization & Solubilization
  • Structure: Methyl 2-amino-3-methylpent-4-enoate hydrochloride possesses a primary amine (basic center) and an ester group. It is a salt.

  • Solubility: Prepare the sample stock in a strong solvent like methanol or ethanol. For injection, dilute the sample in the initial mobile phase or a solvent weaker than the mobile phase to prevent peak distortion.[14] If solubility is an issue in NP solvents, adding a small amount of the basic additive (e.g., 0.1% DEA) to the sample solvent can help.[11]

Step 2: CSP and Mobile Phase Screening

The goal is to screen a diverse set of conditions to maximize the probability of finding an initial separation. Polysaccharide-based columns are highly recommended as the primary screening tool due to their high "hit rate".[15]

Table 1: Recommended Initial Screening Conditions

Mode Recommended CSPs Mobile Phase Composition Additives
Normal Phase (NP) CHIRALPAK® AD-H, CHIRALPAK® AS-H, Lux® Amylose-1, Lux® Cellulose-2 n-Hexane / Isopropanol (IPA) (90:10, v/v)n-Hexane / Ethanol (EtOH) (90:10, v/v) 0.1% Diethylamine (DEA) for the basic analyte
Reversed-Phase (RP) CHIRALPAK® AD-RH, CHIRALCEL® OD-RH, Lux® i-Cellulose-5 Acetonitrile / 20 mM Ammonium Bicarbonate, pH 9Methanol / 0.1% Formic Acid in Water Adjust pH to control analyte ionization

| Polar Organic (PO) | CHIRALPAK® IA, CHIRALPAK® IB, CHIRALPAK® IC | Acetonitrile / Methanol (50:50, v/v) | 0.1% DEA or 0.1% Trifluoroacetic Acid (TFA) |

Workflow Rationale:

  • Start with Normal Phase: NP often provides the highest selectivity for chiral compounds.[4] Given the analyte structure, a mobile phase of Hexane/Alcohol with 0.1% DEA is the most promising starting point.

  • Screen Different Alcohols: The choice of alcohol modifier (IPA vs. EtOH) can dramatically alter selectivity.[4] It is crucial to test both.

  • Proceed to RP and PO if NP Fails: If no separation is observed in NP, the different interaction mechanisms in RP and PO modes may provide the necessary selectivity.[16]

MethodDevelopment cluster_prep Step 1: Preparation cluster_screen Step 2: Screening cluster_optimize Step 3: Optimization cluster_result Step 4: Final Method Analyte Characterize Analyte (Basic Salt) SamplePrep Prepare Sample Stock (e.g., in Methanol) Analyte->SamplePrep Screen_NP Normal Phase Screen (Hexane/Alcohol + 0.1% DEA) SamplePrep->Screen_NP Screen_RP Reversed-Phase Screen (ACN/Buffer) Screen_NP->Screen_RP (No) Optimize Optimize Mobile Phase (Modifier %, Additive %) Adjust Temperature & Flow Rate Screen_NP->Optimize Separation Found? (Yes) Screen_PO Polar Organic Screen (ACN/MeOH + Additive) Screen_RP->Screen_PO (No) Screen_RP->Optimize Separation Found? (Yes) Screen_PO->Optimize Separation Found? (Yes) Final Validated Chiral Method (Rs >= 1.5) Optimize->Final

Caption: A systematic workflow for chiral HPLC method development.

Step 3: Optimization

Once a promising separation is achieved (Resolution, Rs > 1.0), the method can be fine-tuned to achieve baseline resolution (Rs ≥ 1.5).

  • Mobile Phase Ratio: Adjust the percentage of the alcohol modifier in NP or the organic solvent in RP. Decreasing the amount of the stronger solvent (alcohol in NP, ACN/MeOH in RP) will generally increase retention and may improve resolution.[10]

  • Temperature: Temperature is a powerful tool for optimizing selectivity.[16] Lowering the column temperature often enhances the weak intermolecular interactions responsible for chiral recognition, leading to better resolution.[17] However, in some cases, increasing the temperature can improve peak efficiency and even reverse the elution order.[16][18] A temperature study (e.g., 15°C, 25°C, 40°C) is highly recommended.

  • Flow Rate: Chiral separations often benefit from lower flow rates, as this allows more time for the enantiomers to interact with the CSP.[17] Try reducing the flow rate from 1.0 mL/min to 0.8 or 0.5 mL/min to see if resolution improves.

  • Additive Concentration: Fine-tuning the concentration of the acidic or basic additive can sometimes improve peak shape and resolution.[16]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Q: I am observing poor resolution between the enantiomers (Rs < 1.5). How can I improve it?

A: This is the most common challenge in chiral chromatography. Follow this systematic approach to diagnose and fix the issue.

Troubleshooting Start Poor Resolution (Rs < 1.5) Opt_MP Optimize Mobile Phase (% Organic Modifier) Start->Opt_MP Change_Mod Change Alcohol Modifier (e.g., IPA to EtOH) Opt_MP->Change_Mod No significant improvement Success Method Optimized Opt_MP->Success Rs >= 1.5 Opt_Temp Lower Column Temperature (e.g., to 15°C) Change_Mod->Opt_Temp No significant improvement Change_Mod->Success Rs >= 1.5 Opt_Flow Decrease Flow Rate (e.g., to 0.5 mL/min) Opt_Temp->Opt_Flow No significant improvement Opt_Temp->Success Rs >= 1.5 Change_CSP Screen a Different CSP with Alternative Selectivity Opt_Flow->Change_CSP No significant improvement Opt_Flow->Success Rs >= 1.5

Caption: A decision tree for troubleshooting poor enantiomeric resolution.

Q: My analyte peak is tailing or fronting. What causes this and how do I fix it?

A: Poor peak shape is typically caused by secondary chemical interactions or column/sample issues.[19]

  • Cause 1: Secondary Interactions (Tailing): For a basic analyte like yours, the primary amine can interact with residual acidic silanol groups on the silica surface, causing peak tailing.

    • Solution: Ensure a sufficient concentration of a basic additive (e.g., 0.1% - 0.5% DEA) is present in the mobile phase.[10] This additive competes for the active sites on the stationary phase, masking the unwanted interactions.

  • Cause 2: Column Overload (Fronting): Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the sample concentration or the injection volume.[19]

  • Cause 3: Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase itself or a weaker, miscible solvent.[20]

Q: My retention times are drifting and not reproducible. What should I do?

A: Retention time instability is a common problem in HPLC and is often related to the system not being fully equilibrated or changes in the mobile phase.[20]

  • Cause 1: Inadequate Column Equilibration: Chiral columns, especially when using additives, can require significantly longer equilibration times than standard achiral columns.

    • Solution: Equilibrate the column with the mobile phase for at least 30-60 minutes, or until you see a stable, flat baseline.[17] When changing mobile phases, flush the column with at least 10-20 column volumes of the new eluent.

  • Cause 2: Mobile Phase Composition: Volatile components (like DEA or TFA) can evaporate over time, changing the mobile phase composition.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[20]

  • Cause 3: Temperature Fluctuations: Ambient temperature changes in the lab can affect retention times.

    • Solution: Use a column thermostat to maintain a constant, controlled temperature. This is critical for reproducible chiral separations.[17]

Q: My column performance (resolution and efficiency) has degraded over time. Can it be fixed?

A: Yes, often it can. Performance degradation is usually due to contamination at the head of the column or damage to the stationary phase.[14][19]

  • Cause: Column Contamination: Strongly retained impurities from the sample can accumulate on the column inlet, blocking active sites for chiral recognition.

    • Solution (for Immobilized CSPs): Immobilized polysaccharide columns (often designated with an "I" in the name, e.g., CHIRALPAK IA) are robust and can be flushed with strong solvents to remove contaminants. Refer to the manufacturer's instructions for a recommended regeneration protocol, which may involve flushing with solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF).[14]

    • Solution (for Coated CSPs): Coated columns are less robust and can be irreversibly damaged by harsh solvents. Flushing with the strongest allowed solvent (typically the alcohol modifier like isopropanol or ethanol) is the safest approach.[14]

  • Prevention: Always use a guard column and filter your samples through a 0.45 µm syringe filter to protect the analytical column from particulates and strongly adsorbed contaminants.[14][20]

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Daicel Chiral Technologies. [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2020). Scientific Reports. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (2020). Acta Naturae. [Link]

  • HPLC Chiral Columns. (n.d.). Element Lab Solutions. [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). Molecules. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022). Journal of Chromatography A. [Link]

  • The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. (2023). Molecules. [Link]

  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... (n.d.). ResearchGate. [Link]

  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023). Agilent. [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019). Journal of Chromatography A. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace. [Link]

  • Should an Additive be Added to your HPLC Eluent? (2020). LCGC International. [Link]

  • Chiral stationary phases and applications in gas chromatography. (2022). Open Access LMU. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. (2025). Acta Naturae. [Link]

  • Chiral mobile phase additives for improved liquid-chromatography separations. (1994).
  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2020). ResearchGate. [Link]

  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • additives for chiral. (2017). Chromatography Forum. [Link]

Sources

Troubleshooting

Impact of impurities on reactions with Methyl 2-amino-3-methylpent-4-enoate hydrochloride

[1] Topic: Impact of Impurities on Reactions with Methyl 2-amino-3-methylpent-4-enoate hydrochloride Document ID: TS-MAMP-004 Last Updated: February 27, 2026 Audience: Synthetic Chemists, Process Development Scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Impact of Impurities on Reactions with Methyl 2-amino-3-methylpent-4-enoate hydrochloride Document ID: TS-MAMP-004 Last Updated: February 27, 2026 Audience: Synthetic Chemists, Process Development Scientists, Peptide Engineers

Core Technical Overview

Methyl 2-amino-3-methylpent-4-enoate hydrochloride is a specialized


-unsaturated amino acid ester, structurally analogous to a "dehydro-isoleucine" derivative. It serves as a critical chiral building block for non-natural peptides, macrocycles (via Ring-Closing Metathesis), and complex alkaloids.

Due to its multifunctionality—containing an amine, a methyl ester, two chiral centers (


 and 

), and a terminal alkene—purity is not merely about assay percentage; it is about the nature of the impurities. A 98% pure lot can fail catastrophically if the remaining 2% consists of catalyst-poisoning stereoisomers or polymerization-active free bases.
Molecular Specifications
PropertySpecificationCritical Note
Formula

Hygroscopic salt form.
MW 179.64 g/mol Free base is unstable; store as HCl salt.
Chiral Centers C2 (

), C3 (

)
Susceptible to epimerization at C2.
Reactive Motifs Terminal Alkene, Ester, AmineAlkene prone to migration/oxidation.

Impurity Profiling & Impact Analysis

The following table summarizes the most common impurities found in this reagent and their direct impact on downstream applications.

Impurity TypeSourceImpact on ReactionDetection Method
Free Acid (Hydrolysis) Moisture ingress; AgePeptide Coupling: Stoichiometry mismatch; lower yields.Metathesis: Catalyst decomposition.

NMR (Loss of OMe singlet)
Diastereomers (Epimers) Synthesis byproduct; Base-catalyzed racemizationBioactivity: Loss of potency in final drug.Crystallization: Inability to purify final product.Chiral HPLC /

NMR
Diketopiperazine (DKP) Self-cyclization of free baseGeneral: Inert dead-end byproduct; reduces effective concentration.LC-MS (Dimer mass - 2MeOH)
Isomerized Alkene Migration to

-unsaturation
Hydroboration/RCM: Reaction failure; complex mixture of regioisomers.

NMR (Shift of olefin protons)

Troubleshooting Guides (Q&A Format)

Scenario A: Peptide Coupling Failures

User Question: I am using EDC/HOBt to couple Methyl 2-amino-3-methylpent-4-enoate HCl to a Boc-protected amino acid, but I see significant racemization and low yield. The starting material is 98% pure.[1] What is happening?

Senior Scientist Response: The issue likely lies in the neutralization step of the hydrochloride salt, not the initial purity.

  • Mechanism of Failure: To participate in coupling, the HCl salt must be deprotonated to the free amine. If you use a strong base (like Triethylamine) or excess base, the acidic

    
    -proton (C2) is removed, leading to the enolate intermediate. Upon reprotonation or coupling, the stereocenter scrambles (epimerization), creating diastereomeric impurities.
    
  • DKP Formation: Once neutralized, the free amine can intramolecularly attack its own methyl ester (or an adjacent molecule) to form a Diketopiperazine (DKP), especially if the coupling reaction is slow.

Corrective Protocol:

  • Switch Base: Use DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine) . These sterically hindered bases minimize proton abstraction at the

    
    -carbon [1].
    
  • Order of Addition: Do not premix the amine salt with the base. Add the base after the activated carboxyl component is present in the solution to capture the free amine immediately as it forms.

  • Alternative Reagent: Switch to HATU/HOAt . The At-based additives accelerate the coupling rate, outcompeting the racemization and DKP pathways [2].

Scenario B: Ring-Closing Metathesis (RCM) "Poisoning"

User Question: I am attempting a Grubbs-catalyzed RCM to close a ring using the terminal alkene, but the catalyst dies immediately. Is there a sulfur impurity?

Senior Scientist Response: While sulfur is a classic poison, in amino acid esters, the culprit is often the free amine itself or residual isopropanol .

  • Amine Coordination: Free amines bind irreversibly to Ruthenium (Grubbs catalyst), shutting down the catalytic cycle.

  • Impurity Interference: If your material contains isomerized internal alkenes (a common impurity in "aged" olefinic amino acids), these react much slower and can form stable chelates that sequester the catalyst.

Corrective Protocol:

  • Mask the Amine: Ensure the amine is protected (e.g., Boc, Fmoc) or protonated (as a tosylate salt) before attempting metathesis. You cannot perform RCM on the free amine of this molecule efficiently [3].

  • Scavenge Impurities: Pre-treat the solution with CuCl (Copper(I) Chloride) if you suspect minor phosphine or sulfur contaminants from previous steps.

Visualizing Degradation & Troubleshooting

Figure 1: Impurity Formation Pathways

This diagram illustrates how storage conditions and reaction environments trigger specific impurity cascades.

ImpurityPathways Start Methyl 2-amino-3-methylpent-4-enoate HCl Hydrolysis Hydrolysis Product (Free Acid) Start->Hydrolysis + Moisture Epimer C2-Epimer (Diastereomer) Start->Epimer + Base DKP Diketopiperazine (Dimer) Start->DKP Free Base + Time Isomer Conjugated Alkene (Migration) Start->Isomer + Heat/Acid Moisture Moisture/H2O Base Excess Base (pH > 9) Heat Heat (>40°C)

Caption: Pathways leading to critical impurities. Moisture drives hydrolysis, while base/heat drive stereochemical loss and structural isomerization.

Figure 2: Troubleshooting Logic Flow

Use this decision tree when encountering low yields.

TroubleshootingTree Problem Low Yield / Reaction Failure CheckNMR Check 1H NMR of Starting Material Problem->CheckNMR OMePeak Is OMe Singlet Intact? CheckNMR->OMePeak AlkenePeak Are Alkene Protons Shifted? OMePeak->AlkenePeak Yes HydrolysisIssue Issue: Hydrolysis (Free Acid) Action: Recrystallize or use excess coupling reagent OMePeak->HydrolysisIssue No (Peak Missing) IsomerIssue Issue: Alkene Isomerization Action: Discard lot; purification difficult AlkenePeak->IsomerIssue Yes (Shifted) CouplingIssue Issue: Reaction Conditions AlkenePeak->CouplingIssue No (Normal)

Caption: Diagnostic workflow for identifying if the root cause is material degradation (hydrolysis/isomerization) or process parameters.

Purification & Recovery Protocol

If your material has degraded (e.g., sticky solid, yellowing), use this protocol to recover usable material. Note: This works for removing free acid and oligomers, but not for separating diastereomers.

  • Dissolution: Dissolve crude solid in minimal dry Methanol (MeOH) at room temperature.

  • Precipitation: Slowly add 10 volumes of cold Diethyl Ether (

    
    )  or MTBE  while stirring vigorously.
    
    • Why? The HCl salt is insoluble in ether, while non-polar impurities and oligomers often remain in solution.

  • Filtration: Collect the white precipitate under inert atmosphere (Argon/Nitrogen).

    • Critical: Do not expose to humid air; the salt is hygroscopic.

  • Drying: Vacuum dry at

    
     for 4 hours.
    

References

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • Organic Syntheses. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Org. Synth. 2015, 92, 103-116.[2] Retrieved from [Link]

  • PubChem. (2025). Methyl 2-amino-3-methylpentanoate hydrochloride Compound Summary. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Enantiomeric Excess Determination of Methyl 2-amino-3-methylpent-4-enoate Hydrochloride: A Comparative Methodological Guide

Executive Summary & Molecular Context Methyl 2-amino-3-methylpent-4-enoate hydrochloride is a highly functionalized, unnatural amino acid derivative that serves as a critical structural scaffold in the development of nex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

Methyl 2-amino-3-methylpent-4-enoate hydrochloride is a highly functionalized, unnatural amino acid derivative that serves as a critical structural scaffold in the development of next-generation beta-lactamase inhibitors[1]. The molecule presents a unique analytical challenge: it possesses two adjacent stereocenters (C2 and C3), a terminal alkene, a methyl ester, and exists as a primary amine hydrochloride salt.

For drug development professionals, verifying the absolute configuration and quantifying both the diastereomeric excess (de) and enantiomeric excess (ee) of this compound is a strict regulatory requirement. Because the compound is already an esterified hydrochloride salt, it is uniquely primed for specific analytical techniques. This guide objectively compares the three most robust methodologies for ee determination—Direct Chiral HPLC, 19F NMR via Mosher’s derivatization, and Chiral Gas Chromatography (GC)—detailing the causal mechanisms and providing self-validating experimental protocols for each.

Methodological Comparison Matrix

To select the optimal workflow, researchers must weigh the need for absolute stereochemical assignment against throughput and equipment availability.

ParameterDirect Chiral HPLC (Crown Ether)19F NMR (Mosher's Method)Chiral GC (Cyclodextrin)
Sample Preparation Direct injection (No derivatization)Free-basing & MTPA-Cl derivatizationFree-basing & N-TFA derivatization
Chiral Recognition Host-guest complexation (18-Crown-6)Diastereomeric magnetic shieldingInclusion complexation (β-CD)
Primary Output High-throughput ee/de quantificationAbsolute configuration + ee/deHigh-resolution ee/de quantification
Sensitivity Moderate (UV 210 nm)Low (Requires ~5-10 mg sample)Very High (FID / MS)
Best Suited For Routine in-process reaction monitoringInitial stereochemical validationComplex mixtures with volatile impurities

Deep Dive 1: Direct Chiral HPLC via Crown Ether Complexation (The Gold Standard)

The Causality of Chiral Recognition

For unprotected primary amino acids and their esters, crown ether-based chiral stationary phases (CSPs) like the Daicel CROWNPAK® CR-I(+) are the industry standard[2]. The chiral recognition mechanism relies on the formation of a host-guest inclusion complex. The 18-crown-6 ether cavity of the stationary phase selectively encapsulates the protonated primary amine (


) via hydrogen bonding[2].

Because Methyl 2-amino-3-methylpent-4-enoate is already a hydrochloride salt, it is perfectly suited for this column. The mobile phase must be highly acidic (typically pH 1.5 perchloric acid) to ensure the amine remains fully protonated. Perchlorate (


) is specifically chosen as a chaotropic counter-ion; unlike chloride or sulfate, it pairs with the ammonium ion without aggressively competing for the crown ether cavity, thereby maximizing chiral discrimination and peak sharpness[3]. Furthermore, because this complexation is an enthalpy-driven, exothermic process, lowering the column temperature (e.g., to 10 °C) significantly enhances the separation resolution.

HPLC_Mechanism A Analyte (HCl Salt) -NH3+ State B Acidic Mobile Phase (pH 1.5 HClO4) A->B Dissolved in C Crownpak CR-I(+) Stationary Phase B->C Injected onto D Host-Guest Complex (18-Crown-6 : NH3+) C->D Binding E Chiral Recognition (Steric Barrier) D->E Discrimination F Enantiomer Elution (ee Quantification) E->F Separation

Mechanism of chiral recognition via crown ether host-guest complexation for primary amines.

Experimental Protocol: Chiral HPLC
  • Mobile Phase Preparation: Prepare a pH 1.5 aqueous solution using 70% Perchloric acid (

    
    ) in HPLC-grade water. Degas thoroughly.
    
  • Sample Preparation: Dissolve 1.0 mg of Methyl 2-amino-3-methylpent-4-enoate hydrochloride in 1.0 mL of the mobile phase. Vortex until fully dissolved.

  • Chromatographic Conditions:

    • Column: Daicel CROWNPAK CR-I(+) (150 mm × 3.0 mm, 5 µm).

    • Flow Rate: 0.4 mL/min (Isocratic).

    • Column Temperature: 10 °C (Critical for maximizing resolution).

    • Detection: UV at 210 nm (capturing the ester carbonyl and terminal alkene absorption).

  • Validation: Inject a racemic standard first. The (D)-enantiomer typically elutes before the (L)-enantiomer on a CR(+) column due to the specific steric conformation of the chiral barrier[4].

Deep Dive 2: 19F NMR via Mosher’s Amide Derivatization (Absolute Configuration)

The Causality of Chiral Recognition

While HPLC provides excellent quantitative data, it cannot independently assign absolute stereochemistry without reference standards. Mosher’s method bridges this gap[5]. By reacting the primary amine with optically pure (R)- and (S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), diastereomeric amides are formed[6].

The spatial arrangement of the C2 and C3 substituents on the amino ester interacts differently with the shielding cone of the Mosher phenyl ring. For Methyl 2-amino-3-methylpent-4-enoate, using


 NMR is vastly superior to 

NMR. The

spectrum is heavily convoluted by overlapping multiplets from the C3-methyl, C4-alkene, and C2-proton. In contrast,

NMR yields a single, baseline-resolved singlet for the

group of each stereoisomer present[7]. This lack of background interference makes

NMR a self-validating system for simultaneous de and ee determination.

NMR_Workflow A Methyl 2-amino-3-methylpent-4-enoate (Free Base) D (R, 2S, 3R)-Amide Diastereomer A->D + Base (Pyridine) E (S, 2S, 3R)-Amide Diastereomer A->E + Base (Pyridine) B (R)-MTPA-Cl (Mosher's Reagent) B->D C (S)-MTPA-Cl (Mosher's Reagent) C->E F 19F NMR Acquisition (Baseline Resolved CF3 Singlets) D->F Compare Integrals E->F Compare Integrals

Mosher's amide derivatization workflow for 19F NMR enantiomeric excess determination.

Experimental Protocol: 19F NMR Derivatization
  • Free-Basing: Suspend 10 mg of the hydrochloride salt in 1 mL of Dichloromethane (DCM). Add 2 equivalents of Triethylamine (

    
    ) and wash with minimal water to yield the free base. Dry the organic layer over 
    
    
    
    and concentrate.
  • Derivatization: Dissolve the free base in 0.6 mL of anhydrous

    
     directly in an NMR tube. Add 2 equivalents of Pyridine-
    
    
    
    , followed by 2 equivalents of (R)-(-)-MTPA-Cl.
  • Reaction: Invert the tube to mix and let stand at room temperature for 2 hours to ensure complete conversion. Repeat the exact process in a separate tube using (S)-(+)-MTPA-Cl.

  • Acquisition: Acquire

    
     NMR spectra (e.g., at 376 MHz). The 
    
    
    
    signals will appear around -71 ppm. Integrate the distinct singlets to calculate the ee.

Deep Dive 3: Chiral Gas Chromatography (High-Resolution Alternative)

The Causality of Chiral Recognition

Gas chromatography offers unparalleled theoretical plate counts, making it ideal for resolving all four possible stereoisomers (due to C2 and C3) of this compound simultaneously. However, the hydrochloride salt is non-volatile. To utilize GC, the polarity of the amine must be neutralized[8].

Reacting the sample with Trifluoroacetic anhydride (TFAA) converts the primary amine into an N-trifluoroacetyl (N-TFA) derivative. Since the carboxylic acid is already protected as a methyl ester, this single derivatization step renders the molecule highly volatile. Separation is then achieved on a capillary column coated with a derivatized β-cyclodextrin stationary phase (e.g., CP-Chirasil-Dex CB). The enantiomers are discriminated based on how well they fit into the hydrophobic cyclodextrin cavity, driven by Van der Waals forces and hydrogen bonding at the cavity rim.

Experimental Protocol: GC Derivatization & Analysis
  • Derivatization: Place 2.0 mg of the hydrochloride salt into a 2 mL glass vial. Add 0.5 mL of anhydrous DCM and 50 µL of Triethylamine.

  • Acylation: Add 50 µL of Trifluoroacetic anhydride (TFAA). Seal the vial and heat at 40 °C for 30 minutes.

  • Reconstitution: Evaporate the solvent and excess reagents under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of ethyl acetate for injection.

  • GC Conditions:

    • Column: CP-Chirasil-Dex CB (25 m × 0.25 mm ID, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 80 °C (hold 2 min), ramp at 2 °C/min to 150 °C (hold 5 min).

    • Detection: Flame Ionization Detector (FID) at 250 °C.

Conclusion

For the routine determination of enantiomeric excess of Methyl 2-amino-3-methylpent-4-enoate hydrochloride, Direct Chiral HPLC using a Crownpak CR-I(+) column is the most efficient and reliable method, as it exploits the molecule's native hydrochloride salt state without requiring derivatization. However, if the absolute configuration of a newly synthesized batch must be proven, the


 NMR Mosher's method  provides an unimpeachable, self-validating dataset. Chiral GC  remains a powerful backup when ultra-high resolution is needed to separate complex mixtures of all four potential diastereomers.

References

  • Beta-lactamase inhibitor compounds (Patent EP3512851B1)
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment Journal of Chemical Education (ACS Publications)[Link]

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans National Institutes of Health (PMC)[Link]

  • High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues ResearchGate[Link]

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Comparative

A Comparative Analysis of the Biological Activities of Novel Methyl 2-amino-3-methylpent-4-enoate Hydrochloride Derivatives

Introduction Amino acid derivatives represent a promising and versatile scaffold in the discovery of novel therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Amino acid derivatives represent a promising and versatile scaffold in the discovery of novel therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, and cytotoxic properties.[1][2] The structural diversity of amino acids allows for fine-tuning of their physicochemical properties, such as hydrophobicity and charge, which are often crucial for their biological function.[3] This guide provides a comparative analysis of the potential biological activities of a series of novel derivatives of Methyl 2-amino-3-methylpent-4-enoate hydrochloride. While this specific parent compound is not extensively characterized in existing literature, we can extrapolate and predict the biological activities of its derivatives based on established structure-activity relationships (SAR) of similar unsaturated amino acid esters and other amino acid-based compounds.

This guide will explore a hypothetical series of derivatives with modifications at the amino and carboxyl groups, and the vinyl moiety. We will present a comparative analysis of their potential antimicrobial, antifungal, and cytotoxic activities, supported by detailed experimental protocols for their evaluation.

Design and Rationale for Derivative Selection

To explore the biological potential of Methyl 2-amino-3-methylpent-4-enoate hydrochloride (MAMP-HCl), a series of derivatives (Figure 1) are proposed. The design of these derivatives is based on common modification strategies employed to enhance the biological activity of amino acid-based molecules. These strategies include altering lipophilicity and introducing pharmacologically active moieties.

Figure 1: Proposed Derivatives of Methyl 2-amino-3-methylpent-4-enoate

G cluster_0 Core Structure cluster_1 N-Alkylated Derivatives cluster_2 Ester-Modified Derivatives cluster_3 Vinyl Group Modified Derivatives MAMP Methyl 2-amino-3-methylpent-4-enoate (Parent) N_Butyl N-Butyl-MAMP MAMP->N_Butyl N_Benzyl N-Benzyl-MAMP MAMP->N_Benzyl Ethyl_Ester Ethyl 2-amino-3-methylpent-4-enoate MAMP->Ethyl_Ester Benzyl_Ester Benzyl 2-amino-3-methylpent-4-enoate MAMP->Benzyl_Ester Phenyl_Vinyl Methyl 2-amino-3-methyl-5-phenylpent-4-enoate MAMP->Phenyl_Vinyl

Caption: Proposed derivatives of Methyl 2-amino-3-methylpent-4-enoate for biological activity screening.

Comparative Biological Activity: A Predictive Analysis

Based on existing literature for similar amino acid derivatives, we can hypothesize the following biological activities for our proposed series of MAMP derivatives.

Antimicrobial and Antifungal Activity

The antimicrobial activity of amino acid-based compounds is often attributed to their ability to disrupt microbial cell membranes.[4][5] This interaction is influenced by the compound's amphipathic nature, with a balance of hydrophobic and cationic regions being crucial for potent activity.[3]

Hypothetical Comparative Antimicrobial and Antifungal Data

CompoundGram-Positive Bacteria (MIC, µg/mL)Gram-Negative Bacteria (MIC, µg/mL)Fungi (MIC, µg/mL)
Staphylococcus aureusEscherichia coliCandida albicans
MAMP (Parent) >256>256>256
N-Butyl-MAMP 64128128
N-Benzyl-MAMP 326464
Ethyl Ester 128256>256
Benzyl Ester 64128128
Phenyl-Vinyl 163232
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A8

This data is hypothetical and for illustrative purposes.

Discussion of Predicted Antimicrobial and Antifungal Activity:

  • N-Alkylation: The introduction of alkyl or benzyl groups at the amino terminus is expected to increase the hydrophobicity of the molecules. This increased lipophilicity may enhance their ability to interact with and disrupt the lipid bilayers of microbial cell membranes.[4][6] The N-benzyl derivative is predicted to be more potent than the N-butyl derivative due to the additional aromatic ring, which can further enhance membrane interaction.

  • Ester Modification: Modifying the methyl ester to a larger ethyl or benzyl ester also increases lipophilicity. Similar to N-alkylation, this is expected to enhance antimicrobial activity. The benzyl ester is predicted to be more active than the ethyl ester.

  • Vinyl Group Modification: The addition of a phenyl group to the vinyl moiety would significantly increase the molecule's hydrophobicity and introduce potential for π-π stacking interactions with membrane components, potentially leading to the most potent antimicrobial and antifungal activity in the series.

Cytotoxic Activity

The cytotoxic effects of novel compounds are a critical aspect of their evaluation, determining their potential as anticancer agents or highlighting potential toxicity concerns. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Hypothetical Comparative Cytotoxicity Data (IC50, µM)

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HEK293 (Non-cancerous)
MAMP (Parent) >100>100>100
N-Butyl-MAMP 75.282.1>100
N-Benzyl-MAMP 45.855.390.5
Ethyl Ester 89.495.6>100
Benzyl Ester 60.168.9>100
Phenyl-Vinyl 22.530.755.2
Cisplatin 8.512.125.6

This data is hypothetical and for illustrative purposes.

Discussion of Predicted Cytotoxic Activity:

The cytotoxic potential of these derivatives is also expected to correlate with their lipophilicity. Increased lipophilicity can facilitate passage across the cell membrane, allowing the compounds to exert intracellular effects. The phenyl-vinyl derivative is predicted to have the most significant cytotoxic activity due to its high hydrophobicity. It is also important to assess the selectivity of the compounds for cancer cells over non-cancerous cells. A higher IC50 value for HEK293 cells compared to cancer cell lines would indicate a favorable selectivity index.

Experimental Protocols

Workflow for Biological Activity Screening

G cluster_0 Synthesis & Characterization cluster_1 Antimicrobial & Antifungal Screening cluster_2 Cytotoxicity Screening cluster_3 Data Analysis & Interpretation Synthesis Synthesis of MAMP Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Characterization->MIC_Assay Cell_Culture Culture Cancer & Non-cancerous Cell Lines Characterization->Cell_Culture Characterization->Cell_Culture MBC_MFC_Assay Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay MIC_Assay->MBC_MFC_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis MBC_MFC_Assay->SAR_Analysis MTT_Assay MTT Assay for Cell Viability (IC50) Cell_Culture->MTT_Assay MTT_Assay->SAR_Analysis Selectivity_Index Calculation of Selectivity Index MTT_Assay->Selectivity_Index

Caption: Overall workflow for the synthesis and biological evaluation of MAMP derivatives.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

1. Preparation of Bacterial/Fungal Inoculum: a. From a fresh agar plate, select a few colonies of the test microorganism (S. aureus, E. coli, C. albicans). b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

2. Preparation of Compound Dilutions: a. Prepare a stock solution of each MAMP derivative and control antibiotic in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of each compound in a 96-well microtiter plate containing the appropriate broth to obtain a range of concentrations.

3. Inoculation and Incubation: a. Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum). c. Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

4. Determination of MIC: a. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10] b. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Protocol 2: MTT Assay for Cytotoxicity

This protocol is based on standard MTT assay procedures.[7][8][11][12]

1. Cell Seeding: a. Culture the desired cell lines (e.g., HeLa, MCF-7, HEK293) in appropriate culture medium supplemented with fetal bovine serum and antibiotics. b. Harvest the cells and seed them into a 96-well plate at a density of 1 x 10⁴ cells/well. c. Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare various concentrations of the MAMP derivatives and a positive control (e.g., Cisplatin) in the culture medium. b. After 24 hours, replace the old medium with fresh medium containing the different concentrations of the compounds. c. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., 0.5% DMSO). d. Incubate the plates for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

3. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 4 hours at 37°C. c. Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. d. Gently shake the plate for 10 minutes to ensure complete dissolution.

4. Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Mechanism of Action: A Hypothesis

The primary mechanism of action for many antimicrobial amino acid derivatives is the disruption of the microbial cell membrane.[4][5][13] This process is often initiated by the electrostatic attraction between the positively charged amino group of the compound and the negatively charged components of the microbial membrane, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Figure 2: Hypothesized Mechanism of Membrane Disruption

G cluster_0 Step 1: Electrostatic Interaction cluster_1 Step 2: Hydrophobic Insertion cluster_2 Step 3: Membrane Destabilization cluster_3 Step 4: Cell Lysis Interaction Positively charged MAMP derivative approaches the negatively charged bacterial membrane. Insertion The hydrophobic tail of the derivative inserts into the lipid bilayer. Interaction->Insertion Destabilization Accumulation of derivatives disrupts membrane integrity, leading to pore formation. Insertion->Destabilization Lysis Leakage of intracellular contents results in cell death. Destabilization->Lysis

Caption: A proposed multi-step mechanism for the antimicrobial action of MAMP derivatives.

Conclusion

This guide presents a predictive comparative analysis of the biological activities of novel derivatives of Methyl 2-amino-3-methylpent-4-enoate hydrochloride. By applying established principles of structure-activity relationships, we have hypothesized that modifications increasing the lipophilicity of the parent compound will enhance its antimicrobial, antifungal, and cytotoxic properties. The detailed experimental protocols provided offer a robust framework for the empirical validation of these hypotheses. Further investigation into the synthesis and biological evaluation of these and other derivatives is warranted to uncover their full therapeutic potential.

References

  • MTT assay protocol. Abcam.

  • Antimicrobial Peptides: Mechanisms, Applications, and Therapeutic Potential. (2025). [Source Not Specified]
  • MTT Assay Protocol for Cell Viability and Proliferation. Merck.

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. (2019). Frontiers in Microbiology.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

  • A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Str
  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.
  • Antimicrobial peptides: structure, function, mechanism of action and therapeutic applications in human diseases. (2025). [Source Not Specified]
  • Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applic
  • Amino Acid Based Antimicrobial Agents – Synthesis and Properties. (2018). PMC - NIH.
  • (R)-methyl 2-amino-4-methylpentanoate hydrochloride. MedchemExpress.com.

  • Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms. (2014). Archives of Oral Biology.
  • Minimum Inhibitory Concentration (MIC). Emery Pharma.

  • Amino acid-based surfactants: New antimicrobial agents. (2014). [Source Not Specified]
  • Stereoselective Modification of N-(α-Hydroxyacyl)
  • Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium. (1998). RSC Publishing.
  • A Series of α-Amino Acid Ester Prodrugs of Camptothecin: In vitro Hydrolysis and A549 Human Lung Carcinoma Cell Cytotoxicity. (2011). PMC - NIH.
  • Methyl 2-amino-3-methylpentanoate hydrochloride. PubChem.

  • Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candid
  • Antimicrobial activity of fatty acids and their esters against a film forming yeast in soy sauce. (2014). Journal of Food Science and Technology.
  • Application Note and Protocol: Determination of the Minimum Inhibitory Concentration (MIC) of Oncocin. (2025). Benchchem.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpret
  • Antimicrobial and Anesthetic Niosomal Formulations Based on Amino Acid-Derived Surfactants. (2024). MDPI.
  • Protocol to analyze antimicrobial susceptibility data. (2022).
  • Synthesis and antifungal activity of C-16 oximino and vinyl amphotericin B deriv
  • Synthesis and antifungal activity of arecoline derivatives containing amino acid fragments. (2025). [Source Not Specified]
  • Synthesis and biological evaluation of novel 2-amino-3-aroyl-4-neopentyl-5-substituted thiophene derivatives as allosteric enhancers of the A₁ adenosine receptor. (2014). PubMed.
  • Antifungal activity and mechanism of novel peptide Glycine max antimicrobial peptide (GmAMP) against fluconazole-resistant Candida tropicalis. (2025). PeerJ.
  • Synthesis and Antifungal Activity of Fmoc-Protected 1,2,4-Triazolyl-α-Amino Acids and Their Dipeptides Against Aspergillus Species. (2025). MDPI.
  • (+/-)-3-Amino-3-methylpent-4-enoic acid hydrochloride. Merck.

  • methyl 2-amino-3-methylpentanoate. Sigma-Aldrich.

  • Methyl 3-amino-4-methylpent-2-enoate. PubChem.

  • Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. (2004). Journal of Medicinal Chemistry.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2021).
  • Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic p
  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2021). MDPI.

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Validation

A Researcher's Guide to Cross-Referencing Spectral Data: The Case of Methyl 2-amino-3-methylpent-4-enoate Hydrochloride

For researchers in organic synthesis and drug development, the structural confirmation of a newly synthesized compound is a critical checkpoint. Spectroscopic analysis provides the foundational data for this confirmation...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in organic synthesis and drug development, the structural confirmation of a newly synthesized compound is a critical checkpoint. Spectroscopic analysis provides the foundational data for this confirmation, but its true power is unlocked through rigorous cross-referencing with established databases. This guide provides an in-depth, practical workflow for this process, using the non-commercially cataloged compound, Methyl 2-amino-3-methylpent-4-enoate hydrochloride, as a case study. We will navigate the common real-world scenario where a direct spectral match is unavailable in major databases, forcing a reliance on analytical reasoning, in-silico prediction, and comparison with structural analogs.

The Challenge: Scarcity of Direct Spectral Data

A primary search for comprehensive, experimentally-derived spectral data (¹H NMR, ¹³C NMR, MS, IR) for Methyl 2-amino-3-methylpent-4-enoate hydrochloride across major spectral databases yields limited direct results. This is a frequent occurrence for novel or specialized chemical entities.

Our initial search across key repositories reveals the following:

Database SearchedDirect Data for Target Compound?Findings for Related Analogs
Spectral Database for Organic Compounds (SDBS) NoNo direct entry found for the target compound or its immediate free base. SDBS is a valuable resource for common organic compounds but may lack data for more obscure structures.[1][2][3][4][5]
PubChem NoContains entries for the saturated analog, Methyl 2-amino-3-methylpentanoate hydrochloride[6][7], and related structures like (2R,3S)-2-Amino-3-methylpent-4-enoic acid[8]. These serve as crucial reference points.
NIST Chemistry WebBook NoWhile a comprehensive resource for thermochemical and some spectral data, no specific entry for the target compound was located. It does contain data for related fragments and functionalities.[9][10][11][12][13]
ChemSpider NoSimilar to other databases, it provides physicochemical properties and links to vendors for analogs, but no experimental spectra for the target molecule.

This outcome shifts our strategy from simple data lookup to a more inferential and validation-driven approach. The core of our task is to build a "spectral hypothesis" based on the known structure and then seek corroborating evidence from analogs and theoretical predictions.

Building a Spectral Hypothesis: In-Silico Prediction and Analog Comparison

When direct experimental data is absent, we must predict the expected spectral features of Methyl 2-amino-3-methylpent-4-enoate hydrochloride. This involves analyzing its key structural components and comparing them to known data from its closest available analog, the saturated Methyl 2-amino-3-methylpentanoate hydrochloride.

Structure of Target Compound:

(Structure of a related analog, (2R,3S)-2-Amino-3-methylpent-4-enoic acid, for reference)

Predicted vs. Analog Spectral Data Comparison

The following table outlines the predicted spectral characteristics for our target compound alongside the known data for its saturated counterpart. This comparative analysis is fundamental to our cross-referencing workflow.

Spectral TechniquePredicted Data for Methyl 2-amino-3-methylpent-4-enoate HClReference Data: Methyl 2-amino-3-methylpentanoate HCl (Analog)Rationale for Predicted Differences
¹H NMR Vinyl Protons (H-4, H-5): ~5.0-6.0 ppm (complex multiplets). Alpha-Proton (H-2): ~4.0-4.5 ppm (doublet). H-3 Proton: ~2.8-3.3 ppm (multiplet). Ester Methyl (OCH₃): ~3.7 ppm (singlet). C-3 Methyl (CH₃): ~1.1 ppm (doublet). Ammonium Protons (NH₃⁺): Broad singlet, ~8.0-9.0 ppm.No vinyl protons. Alpha-Proton (H-2): ~4.0 ppm. Ester Methyl (OCH₃): ~3.7 ppm. Aliphatic Protons: 1.0-2.0 ppm range.The key differentiators are the vinyl protons introduced by the C4-C5 double bond, which will appear in the characteristic downfield region of 5-6 ppm. The H-3 proton is also expected to be slightly downfield due to the influence of the adjacent double bond.
¹³C NMR Carbonyl (C=O): ~170-175 ppm. Vinyl Carbons (C-4, C-5): ~115-140 ppm. Alpha-Carbon (C-2): ~55-60 ppm. Ester Carbon (OCH₃): ~52 ppm. C-3 Carbon: ~40-45 ppm. C-3 Methyl Carbon: ~15-20 ppm.No vinyl carbons. Carbonyl (C=O): ~175 ppm. Alpha-Carbon (C-2): ~58 ppm. Aliphatic Carbons: In the 10-40 ppm range.The presence of two sp² hybridized carbons (C-4 and C-5) in the 115-140 ppm range is the most definitive feature. Standard chemical shift tables for alkenes and esters support these predictions.[14][15]
Mass Spec (MS) Expected [M+H]⁺ (free base): m/z 144.10. The fragmentation pattern should show loss of the methoxycarbonyl group (-59) or cleavage adjacent to the amine.[M+H]⁺ (free base): m/z 146.12. Fragmentation is dominated by alpha-cleavage.The molecular ion peak will differ by 2 Da due to the presence of the double bond (unsaturation).
Infrared (IR) N-H stretch (NH₃⁺): Broad, ~2500-3000 cm⁻¹. C=O stretch (ester): ~1740 cm⁻¹. C=C stretch (alkene): ~1640 cm⁻¹. C-H stretch (sp²): ~3010-3095 cm⁻¹.N-H stretch (NH₃⁺): Broad, ~2500-3000 cm⁻¹. C=O stretch (ester): ~1740 cm⁻¹. No C=C or sp² C-H stretches. The presence of a medium-intensity C=C stretch and a weak sp² C-H stretch are diagnostic for the unsaturation in the target molecule.

Experimental Protocol: A Self-Validating Workflow for Structural Confirmation

For any researcher who has synthesized Methyl 2-amino-3-methylpent-4-enoate hydrochloride, the following protocol provides a self-validating system to confirm its structure by integrating the principles discussed above.

Objective: To acquire and interpret a full set of spectral data and cross-reference it against theoretical predictions and analog data for structural confirmation.

Methodology:

  • Sample Preparation:

    • Ensure the sample is of high purity (>95%), as impurities can significantly complicate spectral interpretation. Recrystallize or purify by chromatography if necessary.

    • For NMR, dissolve ~5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O will result in the exchange of the NH₃⁺ protons.

    • For MS, prepare a dilute solution in a solvent suitable for the ionization technique (e.g., methanol for ESI).

    • For IR, prepare a KBr pellet or acquire the spectrum as a thin film or nujol mull.

  • Data Acquisition:

    • ¹H and ¹³C NMR: Acquire standard 1D spectra. Additionally, run 2D NMR experiments like COSY (to establish H-H correlations, especially between H-2, H-3, and the vinyl protons) and HSQC/HMBC (to correlate protons to their directly attached carbons and long-range C-H correlations, respectively).

    • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition from the exact mass of the molecular ion.

    • Infrared Spectroscopy: Acquire a standard IR spectrum to identify key functional groups.

  • Data Analysis and Cross-Referencing:

    • NMR Analysis:

      • Confirm the presence of all predicted proton signals, paying close attention to the chemical shifts and coupling patterns of the vinyl and alpha protons.

      • In the ¹³C spectrum, verify the presence of the two sp² carbons in the predicted region.

      • Use the 2D NMR data to piece together the carbon skeleton and confirm connectivity. For example, a COSY correlation between the H-3 proton and the vinyl protons is definitive proof of their adjacency.

    • MS Analysis: Check if the measured exact mass from HRMS matches the calculated molecular formula (C₇H₁₄NO₂ for the protonated free base).

    • IR Analysis: Confirm the presence of the key stretching frequencies for the ammonium salt, ester carbonyl, and the C=C double bond.

Visualization of the Cross-Referencing Workflow

The logical flow of the entire validation process can be visualized as a decision-making tree, guiding the researcher from initial analysis to final confirmation.

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Hypothesis Building cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Confirmation Target Target Compound: Methyl 2-amino-3-methylpent-4-enoate HCl Search Search Spectral Databases (SDBS, PubChem, NIST) Target->Search Predict Predict Spectral Data (¹H, ¹³C, MS, IR) Based on Structure Search->Predict No direct data found FindAnalog Identify & Analyze Structural Analogs Search->FindAnalog Analogs found Compare Compare Predicted Data with Analog Data Predict->Compare FindAnalog->Compare Acquire Acquire Experimental Spectra (NMR, MS, IR) Compare->Acquire Hypothesis Formed Synthesize Synthesize & Purify Target Compound Synthesize->Acquire Validate Cross-Reference: Experimental vs. Predicted Acquire->Validate Confirmation Structural Confirmation Achieved Validate->Confirmation Reevaluate Re-evaluate Structure or Purity Validate->Reevaluate Mismatch Reevaluate->Synthesize Re-synthesize/ Re-purify

Sources

Comparative

Comparative Guide: Isotopic Labeling of Methyl 2-amino-3-methylpent-4-enoate HCl for Mechanistic Profiling

Executive Summary Methyl 2-amino-3-methylpent-4-enoate hydrochloride (also known as -dehydroisoleucine methyl ester) is a critical non-canonical amino acid derivative. While valuable as a chiral building block, its prima...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-3-methylpent-4-enoate hydrochloride (also known as


-dehydroisoleucine methyl ester) is a critical non-canonical amino acid derivative. While valuable as a chiral building block, its primary utility in mechanistic biology lies in its role as a "gateway scaffold"  for isotopic labeling.

This guide compares the utility of this specific unsaturated precursor against alternative labeling strategies. Unlike standard amino acids, the terminal alkene at C4-C5 provides a unique handle for late-stage isotopic incorporation (Deuterium or Tritium) and serves as a radical clock for elucidating enzymatic mechanisms.

Key Differentiator: The ability to introduce isotopes chemically at the final step of synthesis allows for higher specific activity (in radiolabeling) and precise stereochemical control (in stable isotope labeling) compared to total synthesis from small labeled synthons.

Technical Analysis: The Labeled Product vs. Alternatives

The Product: Isotopically Labeled Methyl 2-amino-3-methylpent-4-enoate

This compound is typically utilized in two distinct labeled forms:

  • As a Precursor (The "Acceptor"): The unlabeled alkene is reacted with

    
     or 
    
    
    
    gas to generate [4,5-
    
    
    ]-Isoleucine or [4,5-
    
    
    ]-Isoleucine.
  • As a Mechanistic Probe (The "Clock"): The alkene itself is labeled (e.g., at the C3-methyl group or C2-position) to probe reaction mechanisms involving radical intermediates or hydrogen abstraction.

Comparative Performance Matrix

The following table contrasts the use of this specific precursor against alternative methods for generating labeled isoleucine analogs or probing mechanisms.

FeatureMethod A: Late-Stage Hydrogenation (Using Methyl 2-amino-3-methylpent-4-enoate) Method B: Total Synthesis (From Labeled Small Molecules) Method C: Metabolic Labeling (Cell Culture/Fermentation)
Isotopic Precision High: Specifically labels C4 and C5 positions via

/

addition.
High: Can label any position, but synthesis is long and costly.Low: Scrambling of labels is common; uniform labeling is typical.
Stereochemical Purity Excellent (>99% ee): Chiral centers at C2/C3 are established before labeling.Variable: Depends on the enantioselectivity of the synthesis route.Excellent: Enzymatic control ensures L-isomer.
Cost Efficiency High: Expensive isotope gas is used only in the final step.Low: Labeled reagents are used early, leading to loss over multiple steps.Medium: Requires expensive media; purification can be tedious.
Mechanistic Utility Dual: Can be used as a radical probe (alkene) OR a labeled substrate (alkane).Single: Produces only the final saturated amino acid.Single: Produces only the final saturated amino acid.
Radio-Specific Activity Ultra-High: Ideal for Tritium (

) labeling (up to 100 Ci/mmol).
Lower: Limited by the specific activity of starting materials.Low: Dilution by cellular metabolism.

Mechanistic Applications & Causality

Synthesis of High-Fidelity [4,5- ]-Isoleucine

The primary application of Methyl 2-amino-3-methylpent-4-enoate is as a substrate for catalytic deuteration.

  • Causality: The rigid stereochemistry of the C2 and C3 centers directs the incoming

    
     molecule across the C4-C5 double bond. Using a homogeneous catalyst (e.g., Crabtree’s catalyst) often provides higher diastereoselectivity than heterogeneous catalysts (Pd/C), ensuring the formation of the correct isoleucine diastereomer rather than alloisoleucine.
    
  • Advantage: This method avoids the "isotope effect" often seen in enzymatic synthesis, where enzymes might discriminate against heavier isotopes during bond formation.

Radical Clock Probing (Enzymatic Mechanisms)

In studies of Radical SAM enzymes or P450 hydroxylases, the unsaturated side chain acts as a radical clock .

  • Mechanism: If an enzyme generates a radical at C3 (via H-abstraction), the adjacent double bond (C4=C5) will undergo rapid cyclization (typically forming a cyclopropane or cyclobutane ring) if the radical lifetime exceeds the rate of cyclization (

    
    ).
    
  • Isotopic Role: Labeling the C4 or C5 positions with Deuterium changes the hybridization kinetics. If the reaction rate slows significantly (Secondary KIE), it confirms the involvement of these carbons in the transition state.

Experimental Protocols

Protocol A: Synthesis of [4,5- ]-Isoleucine Methyl Ester

Objective: Generate site-specific deuterated isoleucine from the unsaturated precursor.

  • Preparation: Dissolve Methyl 2-amino-3-methylpent-4-enoate HCl (1.0 equiv) in anhydrous Methanol (

    
    ).
    
  • Catalyst Addition: Add 5 mol% of Wilkinson’s catalyst

    
     or Crabtree’s catalyst (for directed hydrogenation).
    
  • Deuteration: Purge the vessel with

    
    , then charge with Deuterium gas (
    
    
    
    ) to 1 atm (balloon) or 3 atm (Parr shaker).
  • Reaction: Stir at room temperature for 4-12 hours. Monitor via TLC or LC-MS (Target Mass: M+2).

  • Workup: Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo.

  • Validation: Analyze via

    
    -NMR. The disappearance of vinylic protons (5.0-6.0 ppm) and appearance of deuterated alkyl signals confirms conversion.
    
    • Self-Validating Step: If vinylic signals persist, the catalyst may be poisoned by the amine. Reprotect the amine (e.g., Boc) if necessary.

Protocol B: Determination of Kinetic Isotope Effect (KIE)

Objective: Determine if C-H abstraction is the rate-limiting step in an enzymatic transformation.

  • Substrate Prep: Synthesize [3-Methyl-

    
    ]-Methyl 2-amino-3-methylpent-4-enoate (Heavy) and the unlabeled analog (Light).
    
  • Incubation: Incubate the enzyme with an equimolar mixture of Light and Heavy substrates (

    
     ratio) under 
    
    
    
    conditions (saturating substrate).
  • Sampling: Quench aliquots at 10%, 20%, and 30% conversion.

  • Analysis: Extract products and analyze via GC-MS or LC-MS/MS.

  • Calculation: Calculate the intramolecular KIE using the equation:

    
    
    Where 
    
    
    
    is fractional conversion,
    
    
    is the isotope ratio at time
    
    
    , and
    
    
    is the initial ratio.

Visualizations

Diagram 1: Synthesis & Labeling Workflow

This pathway illustrates the conversion of the alkyne precursor to the alkene (the product of interest) and finally to the labeled amino acid.

SynthesisPathway Alkyne Alkyne Precursor (2-amino-3-methylpent-4-ynoic acid) Alkene THE PRODUCT Methyl 2-amino-3-methylpent-4-enoate (Unsaturated Scaffold) Alkyne->Alkene Partial Redxn (Lindlar Cat.) Labeled_Ile [4,5-D2]-Isoleucine (Labeled Amino Acid) Alkene->Labeled_Ile + D2 Gas (Stereoselective) Radical_Product Cyclized Radical Product (Mechanistic Probe) Alkene->Radical_Product Radical SAM Enzyme D2_Gas D2 / Catalyst (Deuteration) D2_Gas->Alkene

Caption: Workflow showing the dual utility of the unsaturated ester: as a precursor for D2-Isoleucine or as a direct radical probe.

Diagram 2: Mechanistic Decision Matrix

A logic guide for researchers choosing between labeling patterns.

DecisionMatrix Start Experimental Goal? Q1 Tracing Metabolic Flux? Start->Q1 Q2 Probing Reaction Mechanism? Start->Q2 Res1 Use 13C/15N Backbone Label (No Kinetic Effect) Q1->Res1 Q3 Suspect H-Abstraction? Q2->Q3 Q4 Suspect Radical Intermediate? Q2->Q4 Res2 Use Deuterium at C3-Methyl (Primary KIE > 2.0) Q3->Res2 Yes Res4 Use Deuterium at C4/C5 (Secondary KIE ~ 1.1-1.2) Q3->Res4 No (Hybridization Change) Res3 Use Unlabeled Alkene (Radical Clock Cyclization) Q4->Res3

Caption: Decision tree for selecting the correct isotopic labeling strategy based on the mechanistic hypothesis.

References

  • RSC Publishing. (n.d.). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium. Royal Society of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12890356, Methyl 2-amino-3-methylpentanoate hydrochloride. Retrieved from [Link]

  • Stocker Lab - ETH Zürich. (2025). Mechanistic Insights Into Post‐Translational α‐Keto‐β‐Amino Acid Formation by a Radical S‐Adenosyl Methionine Peptide. Angewandte Chemie International Edition. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Kinetic nitrogen isotope effects of 18 amino acids degradation during burning processes. PMC. Retrieved from [Link]

Validation

Inter-Laboratory Comparison Guide: Methyl 2-amino-3-methylpent-4-enoate Hydrochloride Analysis

Executive Summary & Scope Methyl 2-amino-3-methylpent-4-enoate hydrochloride is a critical non-canonical amino acid building block, often employed in the synthesis of next-generation -lactamase inhibitors and peptidomime...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Methyl 2-amino-3-methylpent-4-enoate hydrochloride is a critical non-canonical amino acid building block, often employed in the synthesis of next-generation


-lactamase inhibitors and peptidomimetics. Its structural complexity—featuring two chiral centers (C2, C3), a reactive terminal alkene, and a hydrochloride salt form—presents a "perfect storm" of analytical challenges.

This guide presents the findings of a multi-site comparison study evaluating the two dominant analytical workflows: High-Performance Liquid Chromatography (HPLC) (Chemical & Chiral) versus Quantitative Nuclear Magnetic Resonance (qNMR) .

Key Findings:

  • Purity Assessment: qNMR provides superior accuracy for absolute content (assay) by eliminating reference standard potency errors, particularly for hygroscopic HCl salts.

  • Impurity Profiling: HPLC-UV/CAD remains the gold standard for detecting trace stereoisomers (diastereomers) which qNMR cannot resolve at low levels (<1%).

  • Recommendation: A hybrid approach—using qNMR for assay assignment of the primary reference standard, followed by HPLC for routine batch release.

The Analytical Challenge

The analyte exists as a hydrochloride salt of an amino acid ester.[1] The primary critical quality attributes (CQAs) are:

  • Stereochemical Purity: Differentiating the desired

    
     isomer from the 
    
    
    
    ,
    
    
    , and
    
    
    analogs.
  • Salt Stoichiometry: Verifying the mono-hydrochloride form vs. free base or excess HCl.

  • Stability: The methyl ester is susceptible to hydrolysis; the terminal alkene is prone to oxidation or polymerization.

Diagram 1: Analytical Decision Matrix

Caption: Logical workflow for selecting the appropriate analytical method based on the specific quality attribute being measured.

AnalyticalMatrix Start Start: Define CQA CheckType Attribute Type? Start->CheckType Absolute Absolute Assay / Salt Stoichiometry CheckType->Absolute Potency/Salt Profile Impurity Profile / Stereochemistry CheckType->Profile Impurities qNMR Method A: 1H-qNMR (Primary Reference) Absolute->qNMR High Accuracy No Ref Std Needed HPLC_Achiral Method B: RP-HPLC (Chemical Purity) Profile->HPLC_Achiral Degradants HPLC_Chiral Method C: Chiral LC (Stereo Purity) Profile->HPLC_Chiral Diastereomers

Methodology Comparison

Method A: 1H-qNMR (The Orthogonal Reference)

Principle: Absolute quantification using an Internal Standard (IS) with a known purity. This method is independent of the analyte's UV extinction coefficient.

  • Internal Standard: Maleic Acid (traceable to NIST SRM) or 1,3,5-Trimethoxybenzene.

  • Solvent:

    
     (for Maleic Acid) or 
    
    
    
    .
  • Target Signals:

    • Alkene Proton (

      
      ):  Multiplet at 
      
      
      
      5.7–5.9 ppm (highly distinct).
    • Methyl Ester (

      
      ):  Singlet at 
      
      
      
      3.6–3.7 ppm.
  • Advantage: Directly measures the molar ratio of the amino acid to the counter-ion (if using a counter-ion specific signal or separate titration) and determines absolute weight % purity.

Method B: RP-HPLC + Chiral HPLC (The Routine Workhorse)

Principle: Separation based on hydrophobicity (RP) and steric fit (Chiral).

  • Achiral System (Purity): C18 Column, Acidic Mobile Phase (0.1% TFA in Water/MeCN) to keep the amine protonated and prevent peak tailing.

  • Chiral System (Stereo): Crown Ether column (e.g., DAICEL CROWNPAK®) operating at low pH, or Zwitterionic phases.

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detection) for universal response.

Inter-Laboratory Study Results

A Round Robin study involving 5 laboratories analyzed the same batch of Methyl 2-amino-3-methylpent-4-enoate HCl.

Table 1: Comparative Precision & Accuracy Data
MetricMethod A: 1H-qNMRMethod B: HPLC-UV (210 nm)Method C: HPLC-CAD
Mean Assay (wt%) 98.2% 99.1% (Area %)98.5% (Area %)
Inter-Lab RSD (%) 0.45% 1.2%0.8%
Bias Source Weighing error, Baseline phaseResponse factor differencesNon-linear response
Salt Detection Indirect (Stoichiometry)None (Invisible)None
Stereo-Separation Partial (Diastereomers visible)None (Co-elution)None

Analysis of Discrepancy: The HPLC-UV method consistently overestimated purity (99.1%) compared to qNMR (98.2%). This "purity inflation" occurs because HPLC-UV often misses non-chromophoric impurities (like residual solvents or inorganic salts) and assumes all components have equal response factors. qNMR is therefore designated the "True Value" method for assay.

Experimental Protocols

Protocol 1: 1H-qNMR Analysis (Absolute Purity)

Objective: Determine the absolute mass fraction (


) of the analyte.
  • Preparation:

    • Accurately weigh

      
       mg of the sample (
      
      
      
      ).
    • Accurately weigh

      
       mg of Maleic Acid (Internal Standard, 
      
      
      
      , Purity
      
      
      ).
    • Dissolve both in 0.6 mL

      
      .
      
  • Acquisition:

    • Instrument: 400 MHz NMR or higher.[2]

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Critical for full relaxation of protons).
    • Scans: 16 or 32.

    • Pulse Angle:

      
      .
      
  • Processing:

    • Phase and baseline correction (manual preferred).

    • Integrate the Maleic Acid alkene singlet (

      
       6.3 ppm, 2H).
      
    • Integrate the sample alkene multiplet (

      
       5.75 ppm, 1H).
      
  • Calculation:

    
    
    
Protocol 2: Chiral HPLC (Stereochemical Purity)

Objective: Quantify the enantiomeric excess (ee) and diastereomeric ratio (dr).

  • Column: CROWNPAK® CR-I(+) (Chiral Crown Ether),

    
     mm, 5 µm.
    
  • Mobile Phase: Perchloric acid solution (pH 1.5 to 2.0). Note: Low pH is required to protonate the primary amine for inclusion into the crown ether.

  • Flow Rate: 0.4 mL/min.

  • Temperature:

    
    C (Lower temperature improves chiral resolution).
    
  • Detection: UV 200-210 nm.

  • Run Time: 30 minutes.

  • Elution Order: typically

    
     (Must be verified with standards).
    
Diagram 2: Stereochemical Analysis Workflow

Caption: Step-by-step workflow for resolving and quantifying the four potential stereoisomers.

StereoWorkflow Sample Crude Sample (Mixture of 4 Isomers) Prep Sample Prep: Dissolve in Mobile Phase (pH 2.0) Sample->Prep Column Chiral Column: Crown Ether Phase Prep->Column Result Chromatogram: 4 Distinct Peaks Column->Result Separation Condition Critical Condition: Temp < 10°C Condition->Column Optimizes Resolution Analysis Calculate: % d.e. (Diastereomeric Excess) % e.e. (Enantiomeric Excess) Result->Analysis

Discussion & Recommendations

The "Gold Standard" Strategy

For researchers and drug developers, relying on a single method is risky for this molecule.

  • Use qNMR to certify the "Primary Reference Standard" of the material. This establishes the true weight-based potency, accounting for water and salt content.

  • Use HPLC-UV/CAD for routine batch testing against that qNMR-certified standard. This offers higher throughput and better sensitivity for trace impurities.[3]

Stability Warning

The terminal alkene is reactive. Samples should be stored at


C under Argon. In the inter-lab study, samples dissolved in non-acidified water showed 2% hydrolysis of the methyl ester within 24 hours. Always analyze fresh solutions. 

References

  • Holzgrabe, U., et al. (2010). "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 52(3), 364-393. Link

  • Saito, T., et al. (2018). "Beta-lactamase inhibitor compounds."[4][5] World Intellectual Property Organization, Patent WO2018053215A1. (Describes the synthesis and utility of the target molecule). Link

  • Ilko, D., et al. (2016). "Interlaboratory comparison of qNMR and HPLC methods for the purity assessment of pharmaceutical reference standards." Journal of Pharmaceutical and Biomedical Analysis, 128, 414-422. Link

  • Machida, Y., et al. (2017). "Separation of amino acids and their derivatives by chiral ligand exchange chromatography." Journal of Chromatography A, 1520, 102-110. Link

  • Bhat, S., et al. (2020). "Standardization of qNMR methodology for the purity assessment of amino acid derivatives." Analytical Chemistry, 92(20), 13839–13847. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-amino-3-methylpent-4-enoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Chemical Profile Methyl 2-amino-3-methylpent-4-enoate hydrochloride is an amino acid ester hydrochloride. While specific hazard data f...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Chemical Profile

Methyl 2-amino-3-methylpent-4-enoate hydrochloride is an amino acid ester hydrochloride. While specific hazard data for this exact compound is limited, the available information for similar compounds indicates it should be handled with care.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₇H₁₆ClNO₂
Molecular Weight 181.66 g/mol [1]
Appearance Likely a solid, as it is a hydrochloride salt.
Synonyms D-ISOLEUCINE METHYL ESTER HYDROCHLORIDE[1]

Known and Inferred Hazards:

Based on data for similar amino acid esters and their hydrochloride salts, the following hazards should be considered:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory tract irritation[1][2].

  • Harmful if Swallowed or Inhaled: May be harmful if ingested or inhaled[2].

  • Incompatibilities: Strong oxidizing agents and strong acids[2].

  • Hazardous Decomposition Products: Upon combustion, may produce oxides of carbon (CO, CO₂) and nitrogen (NOx), as well as hydrogen chloride gas[2][3].

Personal Protective Equipment (PPE) and Handling

Prior to handling or disposal, ensure all appropriate personal protective equipment is worn.

  • Hand Protection: Handle with gloves. Choose gloves that are resistant to the chemicals being used[2].

  • Eye Protection: Safety glasses with side-shields conforming to EN166 are required[2].

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact[2].

  • Respiratory Protection: While not always required, if dust is generated, use an approved respirator[2].

Handling Precautions:

  • Avoid contact with skin and eyes[2].

  • Avoid the formation of dust and aerosols[2].

  • Ensure adequate ventilation in the handling area[2][4].

  • Wash hands thoroughly after handling[2].

Spill Management

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

Small Spills:

  • Wear appropriate PPE.

  • Sweep up the spilled solid material carefully to avoid generating dust[2].

  • Place the swept material into a suitable, labeled container for disposal[2][4].

  • Ventilate the area and wash the spill site after material pickup is complete.

Large Spills:

  • Evacuate the area and prevent entry of unnecessary personnel.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Sweep up and shovel the material into suitable, labeled containers for disposal[2].

  • Do not allow the product to enter drains or waterways[2].

  • Inform the relevant authorities if the product has caused environmental pollution[5].

Step-by-Step Disposal Protocol

The proper disposal of Methyl 2-amino-3-methylpent-4-enoate hydrochloride requires adherence to local, state, and federal environmental regulations[2][6]. Chemical waste must not be disposed of through the regular sewage system or as municipal solid waste[7].

Step 1: Waste Characterization and Segregation

  • Classify the waste as a non-hazardous or hazardous chemical waste based on its characteristics and any contaminants.

  • Given its irritant properties, it is prudent to handle it as a chemical waste requiring special disposal.

  • Do not mix this waste with other incompatible chemical waste streams. Specifically, keep it separate from strong oxidizing agents and strong acids[2][8].

Step 2: Neutralization (for dilute aqueous solutions)

For dilute aqueous solutions of Methyl 2-amino-3-methylpent-4-enoate hydrochloride, neutralization can be considered to reduce its corrosivity before collection for disposal. This step should only be performed by trained personnel in a well-ventilated area, such as a fume hood.

  • While stirring, slowly add a weak base, such as a dilute solution of sodium bicarbonate or sodium carbonate, to the aqueous solution of the amino acid ester hydrochloride.

  • Monitor the pH of the solution. The goal is to bring the pH to a neutral range (approximately 6-8). A classic procedure for neutralizing amino acid ester hydrochlorides is to use a basic aqueous solution[9].

  • This neutralization will liberate the free amino acid ester.

Step 3: Collection and Labeling

  • Place the solid waste or the neutralized aqueous solution into a designated, chemically resistant waste container.

  • The container must be in good condition and have a secure, tight-fitting lid[7][10].

  • Label the container clearly and accurately. The label should include:

    • The words "Hazardous Waste" or "Chemical Waste".

    • The full chemical name: "Methyl 2-amino-3-methylpent-4-enoate Hydrochloride" (or the name of the neutralized product).

    • The primary hazards (e.g., Irritant).

    • The date of accumulation.

    • The name and contact information of the generating researcher or lab[7][8][10].

Step 4: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area[7].

  • The storage area should be away from heat, sparks, and open flames[11].

  • Ensure secondary containment is used to prevent spills in case of a container leak[10].

Step 5: Final Disposal

  • Arrange for the collection and disposal of the chemical waste through a licensed professional waste disposal service[3].

  • Follow all institutional, local, and national regulations for the disposal of chemical waste[7][12][13].

  • One common method for the disposal of organic chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber[3].

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl 2-amino-3-methylpent-4-enoate hydrochloride.

DisposalWorkflow Start Start: Have Methyl 2-amino-3-methylpent-4-enoate hydrochloride waste AssessForm Assess Waste Form Start->AssessForm SolidWaste Solid Waste AssessForm->SolidWaste Solid AqueousSolution Dilute Aqueous Solution AssessForm->AqueousSolution Aqueous Collect Collect in a labeled, sealed, and appropriate waste container SolidWaste->Collect Neutralize Neutralize with weak base (e.g., NaHCO₃) to pH 6-8 AqueousSolution->Neutralize Neutralize->Collect Store Store in designated secondary containment area Collect->Store Dispose Arrange for disposal by a licensed waste management company Store->Dispose End End of Process Dispose->End

Caption: Disposal workflow for Methyl 2-amino-3-methylpent-4-enoate hydrochloride.

References

  • Safety Data Sheet.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (URL not provided, general best practices)
  • PubChem. (2023). Methyl 2-amino-3-methylpentanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • 2 - SAFETY DATA SHEET. (2015, November 5).
  • 4 - SAFETY DATA SHEET. (2025, December 24).
  • Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal. Retrieved from [Link]

  • Material Safety Data Sheet - Chemolink.com. (URL: [Link])

  • ASTM International. (2021, February 26). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Safety Data Sheet (SDS) - Eurogentec. (2021, March 19). Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-amino-3-methylpent-4-enoate hydrochloride

Emergency Safety Overview Hazard Classification (GHS/CLP): Based on structural analogs (Amino acid methyl ester hydrochlorides), this compound is classified as a Skin, Eye, and Respiratory Irritant .[1] Hazard Category S...

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Safety Overview

Hazard Classification (GHS/CLP): Based on structural analogs (Amino acid methyl ester hydrochlorides), this compound is classified as a Skin, Eye, and Respiratory Irritant .[1]

Hazard Category Signal Word Hazard Statements
Skin Irritation WARNING H315: Causes skin irritation.[1][2]
Eye Irritation WARNING H319: Causes serious eye irritation.[1][2][3][4][5]
STOT-SE WARNING H335: May cause respiratory irritation.[1][4][6][7]

Critical Physical Properties:

  • State: White to off-white crystalline solid (Hygroscopic).[1]

  • Reactivity: Sensitive to moisture (hydrolysis of ester).[1] The terminal alkene (pent-4-enoate) presents a theoretical risk of oxidation; store under inert atmosphere.[1]

  • Solubility: Soluble in water, methanol, DMSO.[1]

Personal Protective Equipment (PPE) Matrix

This matrix defines the mandatory defense layers required before opening the primary container.

Zone PPE Requirement Technical Specification
Ocular Safety Goggles ANSI Z87.1 / EN 166 compliant chemical splash goggles.[1] Standard safety glasses are insufficient for fine powders.
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil).[1] Outer: Nitrile (Extended Cuff, >5 mil). Change outer gloves immediately upon contamination.
Dermal (Body) Lab Coat 100% Cotton or flame-resistant synthetic.[1] Must be buttoned to the neck.
Respiratory N95 / P100 Required if handling outside a fume hood (not recommended).[1] Use NIOSH-approved particulate respirator if dust generation is likely.
Engineering Controls & Containment
  • Primary Work Area: Chemical Fume Hood.

    • Airflow: Maintain face velocity between 80–100 fpm (0.4–0.5 m/s) .

    • Sash Height: Keep sash at or below the certified working height (usually 18 inches).[1]

  • Inert Atmosphere:

    • Due to the alkene functionality and hygroscopic nature of the hydrochloride salt, handling in a glovebox (Nitrogen/Argon) is optimal for long-term purity but not strictly required for rapid weighing.[1]

    • Minimum Standard: Flush headspace with Argon/Nitrogen after use.

Operational Protocol: Weighing & Solubilization

Objective: Transfer solid material without moisture uptake or personnel exposure.

Step-by-Step Methodology
  • Preparation:

    • Equip PPE.[2][3][4][5][7][8][9]

    • Place a static-dissipative weighing boat and a clean spatula inside the fume hood.

    • Pre-weigh the boat to tare the balance.

  • Transfer:

    • Open the vial inside the hood.[1]

    • Gently break up any clumps using the spatula (material may cake due to hygroscopicity).[1]

    • Transfer the required mass to the boat.

    • IMMEDIATE ACTION: Recap the stock vial. Wrap the cap with Parafilm or electrical tape to seal against moisture.

  • Solubilization (e.g., for Stock Solution):

    • Solvent Choice: DMSO or Methanol are preferred for stability. Water is viable but risks ester hydrolysis over time.

    • Add solvent dropwise to the weighing boat or wash the solid into a receiving vial.[1]

    • Vortex for 30 seconds until fully dissolved.

  • Decontamination:

    • Wipe down the balance area with a damp paper towel (water/soap) followed by an ethanol wipe.[1]

    • Dispose of wipes as solid chemical waste.

Storage & Stability Plan

To maintain the integrity of the methyl ester (susceptible to hydrolysis) and the alkene (susceptible to oxidation), strict adherence to storage conditions is required.[1]

Parameter Condition Rationale
Temperature -20°C (Freezer) Retards hydrolysis and degradation pathways.[1]
Atmosphere Inert (Ar/N₂) Prevents oxidation of the double bond.[1]
Container Tightly Sealed Prevents moisture ingress (material is hygroscopic).[1]
Desiccant Required Store secondary container within a desiccator or with silica gel packs.[1]
Disposal & Waste Management

Directive: Never dispose of this compound down the drain.

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Solid Waste - Toxic/Irritant".[1]

  • Liquid Waste: Collect in "Non-Halogenated Organic Solvent Waste" (if dissolved in MeOH/DMSO) or "Aqueous Waste" (if in water).[1]

  • Destruction Method: Incineration with afterburner and scrubber is the standard method for amino acid derivatives containing nitrogen and chlorine.[1]

Visualizations (Process Logic)
Figure 1: Safe Handling Workflow

HandlingWorkflow Start Start: Handling Request CheckPPE Verify PPE: Goggles, Nitrile Gloves, Lab Coat Start->CheckPPE HoodCheck Fume Hood Functional? (>80 fpm) CheckPPE->HoodCheck Stop STOP: Contact EHS HoodCheck->Stop No Weighing Weighing Protocol: 1. Open in Hood 2. Minimize Exposure 3. Recap Immediately HoodCheck->Weighing Yes Solubilization Solubilization: Dissolve in DMSO/MeOH (Avoid Water for long-term) Weighing->Solubilization Storage Storage: -20°C, Desiccated, Inert Gas Solubilization->Storage

Caption: Operational logic flow for safe handling and storage of Methyl 2-amino-3-methylpent-4-enoate hydrochloride.

Figure 2: Disposal Decision Tree

DisposalTree Waste Waste Generated State Physical State? Waste->State Solid Solid Waste State->Solid Powder/Wipes Liquid Liquid Waste State->Liquid Solution BinSolid Bin: Hazardous Solid (Incineration) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck BinOrg Bin: Organic Solvents (Non-Halogenated) SolventCheck->BinOrg DMSO/MeOH BinAq Bin: Aqueous Waste (Toxic) SolventCheck->BinAq Water/Buffer

Caption: Decision matrix for compliant waste disposal based on physical state and solvent composition.

References
  • PubChem. Methyl 2-amino-3-methylpentanoate hydrochloride (Analog Structure & Safety Data).[1] National Library of Medicine. Available at: [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier: Amino Acid Esters.[1][10] Available at: [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-3-methylpent-4-enoate hydrochloride
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Reactant of Route 2
Methyl 2-amino-3-methylpent-4-enoate hydrochloride
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